molecular formula C20H15ClF3N3O B2505100 TTA-Q6(isomer)

TTA-Q6(isomer)

Cat. No.: B2505100
M. Wt: 405.8 g/mol
InChI Key: OVRNWJYZCIAMGV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTA-Q6(isomer) is a useful research compound. Its molecular formula is C20H15ClF3N3O and its molecular weight is 405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality TTA-Q6(isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TTA-Q6(isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4R)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNWJYZCIAMGV-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TTA-Q6(isomer)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels crucial in regulating neuronal excitability and calcium signaling. This document provides a comprehensive overview of the presumed mechanism of action of TTA-Q6(isomer), based on the available data for its parent compound, TTA-Q6. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

Voltage-gated calcium channels are essential for a multitude of physiological processes. Among these, the T-type calcium channels (Cav3 family) are distinguished by their low voltage of activation, making them key players in the control of neuronal firing patterns, particularly in the generation of burst firing and thalamocortical oscillations. The Cav3 family comprises three subtypes: Cav3.1, Cav3.2, and Cav3.3, each with distinct expression patterns and biophysical properties. Dysregulation of T-type channel activity has been implicated in various neurological and cardiovascular disorders, making them an attractive target for therapeutic intervention.

TTA-Q6 is a potent and selective antagonist of T-type calcium channels. TTA-Q6(isomer) is a stereoisomer of TTA-Q6 and is expected to exhibit a similar pharmacological profile. This document will detail the mechanism of action, based on the known properties of TTA-Q6, and provide the necessary technical information for its further investigation.

Core Mechanism of Action

TTA-Q6(isomer) is presumed to act as a direct antagonist of T-type calcium channels. By binding to the channel protein, it is thought to inhibit the influx of calcium ions (Ca2+) that normally occurs in response to membrane depolarization. This action leads to a reduction in the transient inward Ca2+ current that characterizes T-type channels.

The primary consequence of this action is the modulation of neuronal excitability. By blocking T-type calcium channels, TTA-Q6(isomer) can reduce the likelihood of low-threshold calcium spikes, which are critical for the generation of burst firing in neurons. This effect is particularly relevant in the thalamocortical circuitry, where T-type channels are highly expressed and play a pivotal role in sleep rhythms and pathological conditions such as absence epilepsy.

Quantitative Data Summary

While specific quantitative data for TTA-Q6(isomer) is not publicly available, the data for the parent compound, TTA-Q6, provides a strong indication of its potency. The following table summarizes the known inhibitory concentrations for TTA-Q6. It is anticipated that TTA-Q6(isomer) possesses similar activity.

CompoundAssay TypeConditionIC50Reference
TTA-Q6FLIPRDepolarized14 nM[1][2]
TTA-Q6FLIPRHyperpolarized590 nM[1][2]

Note: FLIPR (Fluorometric Imaging Plate Reader) assays are high-throughput screening methods to measure changes in intracellular calcium concentration. The different IC50 values under depolarized and hyperpolarized conditions suggest a state-dependent interaction of the compound with the T-type calcium channels. Subtype selectivity data (Cav3.1, Cav3.2, Cav3.3) for TTA-Q6 and its isomer are not currently available in the public domain.

Signaling Pathways

The inhibition of T-type calcium channels by TTA-Q6(isomer) directly impacts intracellular calcium levels, a ubiquitous second messenger that influences a vast array of cellular functions. The primary signaling consequence of T-type channel blockade is the attenuation of downstream calcium-dependent signaling cascades.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Effects TTA_Q6_isomer TTA-Q6(isomer) T_type_channel T-type Ca²⁺ Channel (Cav3.1, Cav3.2, Cav3.3) TTA_Q6_isomer->T_type_channel inhibits Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Neuronal_Excitability Decreased Neuronal Excitability Ca_influx->Neuronal_Excitability Gene_Expression Altered Gene Expression Ca_influx->Gene_Expression Depolarization Membrane Depolarization Depolarization->T_type_channel activates Burst_Firing Reduced Burst Firing Neuronal_Excitability->Burst_Firing Thalamocortical_Oscillations Modulation of Thalamocortical Oscillations Burst_Firing->Thalamocortical_Oscillations

Figure 1. Signaling pathway illustrating the inhibitory action of TTA-Q6(isomer) on T-type calcium channels and its downstream consequences on neuronal activity.

Experimental Protocols

The following section details a hypothetical, yet standard, experimental protocol for the characterization of TTA-Q6(isomer)'s effect on T-type calcium channels using whole-cell patch-clamp electrophysiology in a heterologous expression system.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding one of the human T-type calcium channel alpha subunits (Cav3.1, Cav3.2, or Cav3.3) and a fluorescent reporter protein (e.g., GFP) using a lipid-based transfection reagent.

  • Incubation: Plate cells on glass coverslips 24 hours post-transfection and allow for protein expression for another 24-48 hours before recording.

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with CsOH. (Barium is often used as the charge carrier to enhance current and block potassium channels).

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Identify transfected cells by GFP fluorescence.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal and obtain the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV to ensure availability of T-type channels.

    • Elicit T-type currents by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).

  • Drug Application:

    • Prepare stock solutions of TTA-Q6(isomer) in DMSO and dilute to final concentrations in the external solution.

    • Apply different concentrations of TTA-Q6(isomer) to the recorded cell via a perfusion system.

    • Record currents at each concentration to determine the dose-response relationship and calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection Transfection with Cav3.x + GFP Culture->Transfection Plating Plating on Coverslips Transfection->Plating Recording Whole-Cell Patch-Clamp Recording Plating->Recording Data_Acquisition Data Acquisition Recording->Data_Acquisition Drug_Application Application of TTA-Q6(isomer) Drug_Application->Recording Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50 IC50 Calculation Dose_Response->IC50

Figure 2. A generalized experimental workflow for characterizing the inhibitory effect of TTA-Q6(isomer) on T-type calcium channels.

Conclusion

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels, with a presumed mechanism of action involving direct channel blockade, leading to reduced calcium influx and subsequent modulation of neuronal excitability. While specific quantitative data for the isomer is pending, the high potency of its parent compound, TTA-Q6, suggests it is a valuable tool for investigating the physiological and pathophysiological roles of T-type calcium channels. The experimental protocols outlined in this document provide a framework for the detailed characterization of TTA-Q6(isomer) and similar compounds, which will be crucial for advancing our understanding of T-type channel pharmacology and developing novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Purification of TTA-Q6 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6, a potent and selective T-type calcium channel antagonist, and its isomers are of significant interest in neuroscience and drug development for their potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the synthesis and purification of TTA-Q6 isomers, with a focus on detailed experimental protocols and data presentation. The chemical name for the active (S)-enantiomer, TTA-Q6, is (S)-5-(3-chloro-4-fluorophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)thiophene-2-carboxamide. The corresponding (R)-isomer is identified by CAS number 910484-32-1.

Chemical Profile

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stereochemistry
TTA-Q6910484-28-5C20H15ClF3N3O405.81(S)-enantiomer
TTA-Q6 (isomer)910484-32-1C20H15ClF3N3O405.81(R)-enantiomer

Synthesis of TTA-Q6 Racemate

The synthesis of the racemic mixture of TTA-Q6 involves a multi-step process culminating in the formation of the thiophene-pyrazole carboxamide core structure. The general synthetic strategy relies on the coupling of a substituted thiophene carboxylic acid with a pyrazole amine.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thiophene Carboxylic Acid Synthesis cluster_1 Step 2: Pyrazole Amine Synthesis cluster_2 Step 3: Amide Coupling A Starting Materials B Reaction A->B C 5-(3-chloro-4-fluorophenyl)-3-(trifluoromethyl)thiophene-2-carboxylic acid B->C G Thiophene Carboxylic Acid (from Step 1) D Starting Materials E Cyclization D->E F 5-cyclopropyl-1H-pyrazol-3-amine E->F H Pyrazole Amine (from Step 2) I Coupling Reaction G->I H->I J Racemic TTA-Q6 I->J Chiral_HPLC_Workflow A Racemic TTA-Q6 Solution B Chiral HPLC Column A->B D Detector B->D C Mobile Phase C->B E Fraction Collector D->E F Purified (S)-TTA-Q6 E->F G Purified (R)-TTA-Q6 E->G

In-Depth Technical Guide to the TTA-Q6 (R)-Isomer: A Selective T-type Ca2+ Channel Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of the TTA-Q6 (R)-isomer, a selective antagonist of T-type calcium channels. T-type calcium channels are crucial in regulating neuronal excitability and have been implicated in a variety of neurological disorders. This document consolidates available data on the specific (R)-enantiomer of TTA-Q6, including its chemical identity, physicochemical properties, and its role as a potential therapeutic agent. Detailed experimental context and methodologies are provided to support further research and development in this area.

Chemical Structure and Properties

The TTA-Q6 isomer, identified by the CAS number 910484-32-1, is the (R)-enantiomer of the quinazolinone derivative TTA-Q6. Its specific stereochemistry is crucial for its biological activity.

Chemical Name: 4-[(4R)-6-chloro-4-cyclopropyl-1,2,3,4-tetrahydro-2-oxo-1-(2,2,2-trifluoroethyl)quinazolin-4-yl]benzonitrile[1]

Canonical SMILES: N#CC1=CC=C([C@@]2(C3CC3)N(CC(F)(F)F)C(NC4=C2C=C(Cl)C=C4)=O)C=C1[2][3]

Table 1: Chemical and Physical Properties of TTA-Q6 (R)-Isomer

PropertyValueSource
CAS Number 910484-32-1[1][4]
Molecular Formula C20H15ClF3N3O
Molecular Weight 405.8 g/mol
Appearance Solid
Purity >99.50%
Solubility DMSO: 125 mg/mL (308.03 mM)

Mechanism of Action: T-type Ca2+ Channel Antagonism

TTA-Q6 and its (R)-isomer are selective antagonists of T-type calcium channels. These channels are low-voltage activated (LVA) ion channels that play a significant role in neuronal excitability, particularly in rhythmic firing patterns observed in thalamic neurons. The three known subtypes of T-type calcium channels are Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).

The general mechanism of action for T-type calcium channel antagonists involves the blockade of calcium ion influx through the channel pore. This modulation of calcium entry can dampen neuronal hyperexcitability, which is a hallmark of several neurological disorders.

Potential_Applications TTA_Q6 TTA-Q6 (R)-Isomer T_type_Block Selective T-type Ca2+ Channel Blockade TTA_Q6->T_type_Block Neuro_Disorders Potential Therapeutic Applications in Neurological Disorders T_type_Block->Neuro_Disorders Epilepsy Epilepsy (e.g., Absence Seizures) Neuro_Disorders->Epilepsy Pain Neuropathic Pain Neuro_Disorders->Pain Parkinsons Parkinson's Disease Neuro_Disorders->Parkinsons Other Other CNS Disorders (e.g., Insomnia, Tremor) Neuro_Disorders->Other electrophysiology_workflow start HEK-293 Cells Expressing Cav3.x Subtype patch Whole-Cell Patch Clamp start->patch hold Hold at -100 mV patch->hold depolarize Depolarize to -30 mV hold->depolarize record_base Record Baseline Current depolarize->record_base apply_drug Apply TTA-Q6 (R)-Isomer (Varying Concentrations) record_base->apply_drug record_drug Record Current with Drug apply_drug->record_drug analyze Concentration-Response Analysis record_drug->analyze end Determine IC50 analyze->end

References

TTA-Q6 Isomers and T-Type Calcium Channel Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity of TTA-Q6 and its isomers for T-type calcium channels. T-type calcium channels, encompassing the subtypes Cav3.1, Cav3.2, and Cav3.3, are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain. TTA-Q6 is a potent, selective antagonist of these channels. While specific quantitative data on the stereoisomers of TTA-Q6 is not extensively available in public literature, this guide synthesizes the known information on TTA-Q6 and draws parallels with closely related, well-characterized T-type channel blockers to elucidate the principles of subtype and stereoisomer selectivity. Detailed experimental protocols for assessing channel selectivity and relevant signaling pathways are also presented.

Introduction to T-Type Calcium Channels

Low-voltage activated (LVA) T-type calcium channels are distinct from their high-voltage activated (HVA) counterparts in that they are activated by small depolarizations from the resting membrane potential. This property allows them to play a crucial role in shaping neuronal firing patterns, particularly burst firing, which is implicated in both normal physiological processes and pathological states.[1] The three subtypes of T-type calcium channels, Cav3.1, Cav3.2, and Cav3.3, are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.[1] They exhibit distinct biophysical and pharmacological properties and are differentially expressed throughout the nervous system, contributing to their diverse physiological roles.[1]

TTA-Q6: A Selective T-Type Calcium Channel Antagonist

TTA-Q6 is a known selective antagonist of T-type calcium channels.[2][3] While detailed public data on its specific affinity for each Cav3 subtype is limited, its potent inhibition of T-type channels has been demonstrated in cellular assays.

Quantitative Data for TTA-Q6

The inhibitory activity of TTA-Q6 has been quantified using the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration. The available data for the mixed isomer preparation of TTA-Q6 is summarized below.

CompoundAssay ConditionIC50 (nM)
TTA-Q6FLIPR (Depolarized)14
TTA-Q6FLIPR (Hyperpolarized)590

Table 1: Inhibitory concentration (IC50) of TTA-Q6 on T-type calcium channels as determined by FLIPR assay under depolarized and hyperpolarized conditions.

The significant difference in potency between the depolarized and hyperpolarized states suggests that TTA-Q6 exhibits state-dependent binding, preferentially targeting the inactivated state of the channel. This is a common characteristic among T-type channel blockers.

Stereoselectivity of T-Type Calcium Channel Blockers

The existence of "TTA-Q6(isomer)" as a commercially available product indicates that TTA-Q6 is a chiral molecule and that its stereoisomers have been separated. While specific pharmacological data for the individual isomers of TTA-Q6 are not publicly available, the principle of stereoselectivity is well-established for other T-type calcium channel blockers. Minor changes in the three-dimensional arrangement of a molecule can significantly impact its binding affinity and selectivity for different channel subtypes.

To illustrate this, the well-characterized T-type channel blocker TTA-A2 provides a relevant example of subtype selectivity, although not directly addressing stereoisomerism.

CompoundChannel SubtypeHolding PotentialIC50 (nM)
TTA-A2Cav3.1-110 mV7800
TTA-A2Cav3.1-75 mV100.6
TTA-A2Cav3.2-~100
TTA-A2Cav3.3-~100

Table 2: Subtype and state-dependent inhibition of T-type calcium channels by TTA-A2. The data for Cav3.1 highlights the pronounced state-dependency of the block.

Experimental Protocols

The characterization of T-type calcium channel blockers like TTA-Q6 and its isomers relies on robust in vitro techniques to determine their potency and selectivity. The two primary methods are patch-clamp electrophysiology and fluorescence-based assays.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing the effects of compounds on ion channel function. This technique allows for the direct measurement of ionic currents through the channels in response to controlled changes in membrane voltage.

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing Cav3.1, Cav3.2, or Cav3.3 transfection Transient transfection of channel subunits cell_culture->transfection Alternatively plating Plating of cells onto glass coverslips cell_culture->plating transfection->plating patching Establish whole-cell patch-clamp configuration plating->patching voltage_protocol Apply voltage protocols to elicit T-type currents patching->voltage_protocol drug_application Bath application of TTA-Q6 isomer voltage_protocol->drug_application data_acquisition Record ionic currents drug_application->data_acquisition current_measurement Measure peak current amplitude data_acquisition->current_measurement dose_response Construct dose-response curves current_measurement->dose_response ic50_determination Calculate IC50 values dose_response->ic50_determination G cluster_prep Assay Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis cell_plating Plate cells expressing T-type channels in a multi-well plate dye_loading Load cells with a calcium-sensitive dye cell_plating->dye_loading compound_addition Add TTA-Q6 isomer at various concentrations dye_loading->compound_addition depolarization Add a depolarizing agent (e.g., KCl) to open channels compound_addition->depolarization fluorescence_reading Measure fluorescence changes over time depolarization->fluorescence_reading response_quantification Quantify the fluorescence response fluorescence_reading->response_quantification dose_response_curve Generate dose-response curves response_quantification->dose_response_curve ic50_calculation Calculate IC50 values dose_response_curve->ic50_calculation G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling depolarization Membrane Depolarization t_type_channel T-type Ca2+ Channel (Cav3.1, 3.2, or 3.3) depolarization->t_type_channel Activates tta_q6 TTA-Q6 Isomer tta_q6->t_type_channel Inhibits ca_influx Ca2+ Influx t_type_channel->ca_influx downstream_effectors Downstream Effectors (e.g., CaMKs, Calcineurin) ca_influx->downstream_effectors burst_firing Burst Firing ca_influx->burst_firing gene_expression Changes in Gene Expression downstream_effectors->gene_expression neuronal_excitability Altered Neuronal Excitability gene_expression->neuronal_excitability burst_firing->neuronal_excitability

References

TTA-Q6: A Potent Modulator of Neuronal Excitability Through Selective T-Type Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6 is a selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels critical in shaping neuronal excitability and implicated in a variety of neurological disorders. This technical guide provides a comprehensive overview of the role of TTA-Q6 and its isomer in modulating neuronal function. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a vital resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting neuronal hyperexcitability. While direct comparative data for the specific TTA-Q6 isomer remains limited in publicly available literature, this guide consolidates the existing knowledge on TTA-Q6 and related T-type calcium channel blockers to provide a thorough understanding of their mechanism of action and potential therapeutic applications.

Introduction to TTA-Q6 and T-Type Calcium Channels

Voltage-gated calcium channels are essential for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Among these, the T-type (transient) calcium channels (T-channels) are distinguished by their low voltage of activation, allowing them to play a crucial role in setting the resting membrane potential and controlling neuronal firing patterns, particularly burst firing in thalamic neurons.[1][2] Dysregulation of T-channel activity has been linked to various neurological conditions, including epilepsy, neuropathic pain, and sleep disturbances.

TTA-Q6 has emerged as a potent and selective antagonist of T-type calcium channels.[3] Its ability to modulate the activity of these channels makes it a valuable tool for studying their physiological roles and a promising lead compound for the development of new therapies for neurological disorders. This guide will delve into the specifics of TTA-Q6's interaction with T-type channels and its consequent effects on neuronal excitability.

Mechanism of Action: T-Type Calcium Channel Blockade

TTA-Q6 exerts its effects by directly binding to and inhibiting the function of T-type calcium channels. This blockade reduces the influx of calcium ions into the neuron, particularly in response to small depolarizations from a hyperpolarized state.

Impact on Neuronal Excitability

The primary consequence of T-type calcium channel blockade by TTA-Q6 is a reduction in neuronal excitability. This is achieved through several mechanisms:

  • Inhibition of Burst Firing: T-type channels are instrumental in generating the low-threshold calcium spikes that underlie burst firing in neurons, especially in the thalamus. By blocking these channels, TTA-Q6 can suppress this characteristic firing pattern, which is often associated with pathological states like absence seizures.[3][4]

  • Modulation of Resting Membrane Potential: The "window current" generated by the overlap of the activation and inactivation curves of T-type channels contributes to the resting membrane potential of some neurons. Antagonism of these channels by TTA-Q6 can lead to a hyperpolarization of the membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

  • Alteration of Synaptic Transmission: T-type calcium channels are present in presynaptic terminals and can influence the release of neurotransmitters. By inhibiting these channels, TTA-Q6 may modulate both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic transmission.

Quantitative Data on TTA-Q6 Activity

The potency of TTA-Q6 as a T-type calcium channel antagonist has been quantified in various assays. The following tables summarize the available data. Note: Specific data for the TTA-Q6 isomer is not currently available in the cited literature.

Compound Assay Type Condition IC50 (nM) Reference
TTA-Q6FLIPRDepolarized14
TTA-Q6FLIPRHyperpolarized590

Table 1: In Vitro Potency of TTA-Q6

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TTA-Q6 and other T-type calcium channel blockers on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the electrical properties of individual neurons and the effects of compounds like TTA-Q6 on ion channel function.

Objective: To measure T-type calcium currents and assess the impact of TTA-Q6 on neuronal firing properties.

Cell Preparation:

  • Primary neuronal cultures (e.g., thalamic or cortical neurons) or cell lines heterologously expressing specific T-type calcium channel subunits (e.g., HEK293 cells) are used.

  • For primary cultures, tissue is dissected from neonatal rodents and dissociated enzymatically and mechanically. Cells are then plated on coated coverslips and maintained in appropriate culture medium.

  • For cell lines, cells are transiently or stably transfected with plasmids encoding the desired T-type calcium channel subunits.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

  • Coverslips with adherent cells are placed in a recording chamber on an inverted microscope.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with internal solution and mounted on a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured to achieve the whole-cell configuration.

  • For recording T-type currents, the cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are available for opening.

  • A series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) are applied to elicit T-type currents.

  • TTA-Q6 is applied to the bath at various concentrations, and the voltage-step protocol is repeated to determine the dose-dependent inhibition of the T-type current.

  • To study firing properties, the amplifier is switched to current-clamp mode. A series of hyperpolarizing and depolarizing current steps are injected to measure resting membrane potential, input resistance, action potential threshold, and firing frequency. The effects of TTA-Q6 on these parameters are then assessed.

Data Analysis:

  • Current amplitudes are measured and plotted against the command voltage to generate current-voltage (I-V) relationships.

  • The concentration-response curve for TTA-Q6 is fitted with the Hill equation to determine the IC50 value.

  • Changes in neuronal firing properties are quantified and compared before and after drug application.

In Vivo Models of Neuronal Hyperexcitability

Animal models are crucial for evaluating the therapeutic potential of compounds like TTA-Q6 in a more complex physiological setting.

Objective: To assess the in vivo efficacy of TTA-Q6 in a rat model of absence epilepsy.

Animal Model:

  • Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are a well-established model that exhibits spontaneous spike-and-wave discharges (SWDs) characteristic of absence seizures.

Experimental Procedure:

  • Adult male GAERS rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

  • After a recovery period, baseline EEG recordings are obtained to quantify the frequency and duration of spontaneous SWDs.

  • TTA-Q6 is administered orally at various doses.

  • EEG is continuously recorded for several hours post-administration to monitor the effect of the compound on SWD occurrence.

  • Behavioral assessments are also conducted to monitor for any potential side effects.

Data Analysis:

  • The total duration and number of SWDs are quantified for each treatment group and compared to the vehicle control group.

  • A dose-response relationship for the anti-epileptic effect of TTA-Q6 is established.

Signaling Pathways Modulated by TTA-Q6

The influx of calcium through T-type channels can trigger a variety of downstream signaling cascades that regulate neuronal function and plasticity. By blocking this initial calcium entry, TTA-Q6 can indirectly modulate these pathways.

TTA_Q6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus T_channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_channel->Ca_influx Mediates TTA_Q6 TTA-Q6 TTA_Q6->T_channel Inhibits CaM Calmodulin (CaM) Ca_influx->CaM Activates PI3K PI3K CaM->PI3K Activates CREB CREB CaM->CREB Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->CREB Activates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Figure 1: Putative signaling pathways downstream of T-type calcium channel activation. TTA-Q6, by inhibiting the initial Ca2+ influx, is expected to downregulate these cascades.

CREB Pathway

Calcium influx can activate calmodulin (CaM), which in turn can activate various kinases that lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). CREB plays a crucial role in regulating the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation. By reducing calcium entry, TTA-Q6 may lead to decreased CREB activation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Calcium/calmodulin-dependent protein kinase kinase (CaMKK) can activate this pathway. Therefore, by limiting calcium influx, TTA-Q6 could potentially downregulate PI3K/Akt/mTOR signaling, which may have implications for neuronal health and disease.

Logical Workflow for TTA-Q6 Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel T-type calcium channel antagonist like TTA-Q6.

TTA_Q6_Characterization_Workflow Start Start: Novel Compound (TTA-Q6) In_Vitro_Screening In Vitro Screening (e.g., FLIPR Assay) Start->In_Vitro_Screening Electrophysiology Electrophysiological Characterization (Patch-Clamp) In_Vitro_Screening->Electrophysiology Identified as T-type blocker Signaling_Studies Downstream Signaling Pathway Analysis (e.g., Western Blot for pCREB) Electrophysiology->Signaling_Studies Confirmed selective antagonist In_Vivo_Models In Vivo Efficacy and Safety (e.g., Epilepsy, Pain Models) Electrophysiology->In_Vivo_Models Confirmed selective antagonist Signaling_Studies->In_Vivo_Models Preclinical_Development Preclinical Development In_Vivo_Models->Preclinical_Development Demonstrated efficacy and safety

Figure 2: A logical workflow for the preclinical evaluation of TTA-Q6.

Conclusion and Future Directions

TTA-Q6 is a potent and selective T-type calcium channel antagonist with demonstrated in vitro activity and in vivo efficacy in a model of absence epilepsy. Its mechanism of action, centered on the reduction of neuronal excitability, makes it a valuable research tool and a promising candidate for further therapeutic development.

Future research should focus on several key areas:

  • Isomer-Specific Activity: A direct comparison of the electrophysiological and in vivo effects of TTA-Q6 and its specific isomer is crucial to understand their structure-activity relationship and to identify the more potent and selective compound.

  • Detailed Electrophysiological Profiling: Comprehensive patch-clamp studies are needed to quantify the effects of TTA-Q6 on a wider range of neuronal excitability parameters in different neuronal populations.

  • Signaling Pathway Elucidation: Further investigation is required to confirm the modulation of downstream signaling pathways, such as the CREB and PI3K/Akt/mTOR pathways, by TTA-Q6 in neurons.

  • Broader In Vivo Testing: The efficacy of TTA-Q6 should be evaluated in other animal models of neurological disorders where T-type calcium channels are implicated, such as neuropathic pain and Parkinson's disease.

By addressing these questions, the scientific community can fully elucidate the therapeutic potential of TTA-Q6 and pave the way for the development of novel treatments for a range of debilitating neurological conditions.

References

Preliminary In Vitro Studies of TTA-Q6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro studies of TTA-Q6, a potent and selective antagonist of T-type calcium channels. While specific data on a designated "TTA-Q6(isomer)" is not publicly available, the stereochemistry of structurally related compounds strongly suggests that the biological activity of TTA-Q6 is stereoselective. This document summarizes the known quantitative data for TTA-Q6, details relevant experimental protocols for assessing T-type calcium channel activity, and explores the potential downstream signaling consequences of channel modulation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on the characterization of T-type calcium channel modulators.

Introduction to T-type Calcium Channels and TTA-Q6

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neuronal firing, muscle contraction, and hormone secretion. Among these, the low-voltage activated (LVA) T-type calcium channels (CaV3) are distinct in their electrophysiological properties, activating at more negative membrane potentials compared to high-voltage activated (HVA) channels. There are three subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), each with unique tissue distribution and biophysical characteristics. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and sleep disorders has made them attractive targets for therapeutic intervention.

TTA-Q6 has been identified as a potent and selective antagonist of T-type calcium channels.[1][2] Understanding its in vitro pharmacological profile is a critical first step in the evaluation of its therapeutic potential.

Quantitative In Vitro Data for TTA-Q6

The primary in vitro functional data available for TTA-Q6 quantifies its inhibitory activity on T-type calcium channels using a Fluorometric Imaging Plate Reader (FLIPR) assay. This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation.

CompoundAssay TypeConditionIC50 (nM)
TTA-Q6FLIPRDepolarized14[1][2]
TTA-Q6FLIPRHyperpolarized590[1]

Table 1: In Vitro Inhibitory Activity of TTA-Q6 on T-type Calcium Channels.

The significant difference in potency between depolarized and hyperpolarized states suggests that TTA-Q6 may exhibit state-dependent binding, preferentially interacting with a specific conformational state of the T-type calcium channel.

The Importance of Stereoisomerism

While specific in vitro studies on "TTA-Q6(isomer)" are not available in the public domain, the chemical structure of related, potent T-type calcium channel antagonists, such as TTA-A2, explicitly defines a specific stereoisomer: [2-(4-cyclopropylphenyl)-N-((1R)-1-{5-[(2,2,2-trifluoroethyl)oxo]-pyridin-2-yl}ethyl)acetamide]. This highlights the critical role of stereochemistry in the pharmacological activity of this class of compounds. It is highly probable that the biological activity of TTA-Q6 is also stereoselective, with one enantiomer or diastereomer being significantly more active than the others. Therefore, the synthesis and in vitro characterization of individual TTA-Q6 isomers are crucial for a complete understanding of its structure-activity relationship and for the development of a potentially more potent and selective therapeutic agent.

Experimental Protocols

FLIPR-Based Calcium Influx Assay

This protocol describes a high-throughput method to assess the inhibitory activity of compounds on T-type calcium channels expressed in a recombinant cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against T-type calcium channels.

Materials:

  • HEK293 cells stably expressing a T-type calcium channel subtype (e.g., CaV3.2).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarizing solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM).

  • Test compounds (e.g., TTA-Q6) dissolved in DMSO and serially diluted.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the T-type calcium channel subtype into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: After incubation, wash the cells with the assay buffer to remove excess dye. Add the serially diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement: Place the assay plate into the FLIPR instrument. Initiate the assay by adding the depolarizing solution to all wells simultaneously. The instrument will measure the fluorescence intensity before and after the addition of the depolarizing solution.

  • Data Analysis: The change in fluorescence upon depolarization is indicative of calcium influx through the T-type calcium channels. The inhibitory effect of the test compound is calculated as a percentage of the control response (wells without the compound). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

FLIPR_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed Cells p2 Incubate (24-48h) p1->p2 a1 Load with Fluo-4 AM p2->a1 a2 Incubate (60 min) a1->a2 a3 Wash a2->a3 a4 Add Compound a3->a4 a5 Incubate (15-30 min) a4->a5 r1 FLIPR Read (Add Depolarizing Agent) a5->r1 r2 Analyze Fluorescence Change r1->r2 r3 Calculate IC50 r2->r3

Caption: Workflow for the FLIPR-based calcium influx assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a detailed method for the direct measurement of T-type calcium channel currents and the characterization of their modulation by test compounds.

Objective: To characterize the voltage-dependent block of T-type calcium channels by a test compound.

Materials:

  • HEK293 cells expressing a T-type calcium channel subtype.

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Micromanipulator.

  • External solution (in mM): 110 BaCl2, 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Test compound dissolved in the external solution at various concentrations.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a cell expressing the T-type calcium channel.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, ready-to-be-activated state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

    • Record the resulting currents in the absence of the test compound (baseline).

  • Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.

  • Post-Compound Recording: Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition at each voltage.

    • Construct a concentration-response curve at a specific voltage to determine the IC50 value.

    • Analyze the voltage-dependence of the block by comparing the inhibition at different test potentials.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_compound Compound Application cluster_analysis Data Analysis s1 Prepare Cells s2 Pull Pipettes s3 Establish Whole-Cell Configuration rec1 Hold at -100 mV s3->rec1 rec2 Apply Voltage Steps rec1->rec2 rec3 Record Baseline Currents rec2->rec3 c1 Perfuse with Compound rec3->c1 c2 Repeat Voltage Protocol c1->c2 c3 Record Post-Compound Currents c2->c3 a1 Measure Peak Currents c3->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways and Downstream Effects

Inhibition of T-type calcium channels by antagonists like TTA-Q6 can have significant downstream cellular effects. The influx of calcium through these channels is a key signaling event that can trigger a cascade of intracellular processes.

T_Type_Signaling TTA_Q6 TTA-Q6 T_type T-type Ca2+ Channel (CaV3) TTA_Q6->T_type Inhibits Ca_influx Ca2+ Influx T_type->Ca_influx Mediates Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Modulates Cell_proliferation Cell Proliferation Ca_influx->Cell_proliferation Influences CaMK CaMK Calmodulin->CaMK Activates CREB CREB Activation CaMK->CREB Gene_expression Gene Expression CREB->Gene_expression

Caption: T-type calcium channel signaling pathway.

By blocking the initial calcium influx, TTA-Q6 can modulate the activity of calcium-dependent enzymes and transcription factors. For example, calcium binding to calmodulin can activate calmodulin-dependent kinases (CaMKs), which in turn can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Furthermore, in excitable cells, the modulation of T-type calcium channels directly impacts neuronal firing patterns and overall excitability. In non-excitable cells, these channels have been implicated in processes such as cell proliferation.

Conclusion

TTA-Q6 is a potent in vitro antagonist of T-type calcium channels. While the currently available data is from high-throughput screening assays, it provides a solid foundation for more detailed mechanistic studies. The likely importance of stereoisomerism in the activity of TTA-Q6 warrants the synthesis and evaluation of its individual stereoisomers. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of TTA-Q6 and its isomers, which will be essential for elucidating their precise mechanism of action and for advancing their potential as therapeutic agents for a range of neurological and other disorders.

References

An In-depth Technical Guide to the Discovery and Development of TTA-Q6(isomer)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels, a class of ion channels implicated in a variety of neurological and cardiovascular disorders. This technical guide provides a comprehensive overview of the discovery, development, and core experimental protocols related to TTA-Q6 and its isomeric form. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the compound's mechanism of action, structure-activity relationships, and the methodologies used for its characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Rise of T-type Calcium Channel Antagonists

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the T-type (Cav3) subfamily of calcium channels has emerged as a significant therapeutic target. These low-voltage activated channels are involved in regulating neuronal excitability, cardiac rhythm, and smooth muscle function. Their dysfunction has been linked to conditions such as epilepsy, neuropathic pain, and hypertension. This has spurred the development of selective T-type calcium channel antagonists.

One such promising class of compounds is the 4,4-disubstituted quinazolin-2-ones. Through extensive research and optimization, this chemical series has yielded potent and selective antagonists of T-type calcium channels. This guide focuses on a specific member of this series, TTA-Q6, and its particular isomer, TTA-Q6(isomer).

Discovery and Development History

The journey to identify potent T-type calcium channel antagonists from the quinazolin-2-one scaffold was detailed in a seminal 2010 publication in Bioorganic & Medicinal Chemistry Letters by Schlegel and colleagues.[1] This research built upon earlier discoveries of piperidine-based T-type channel antagonists and identified the quinazolin-2-one core as a promising new avenue for exploration.

A focused structure-activity relationship (SAR) campaign was initiated, driven by the goals of optimizing potency, metabolic stability, and pharmacokinetic profiles. This led to the synthesis and evaluation of a series of 4,4-disubstituted quinazolinones.

TTA-Q6(isomer) , chemically identified as Benzonitrile, 4-[(4R)-6-chloro-4-cyclopropyl-1,2,3,4-tetrahydro-2-oxo-3-quinazolinyl]-, is a specific stereoisomer that emerged from this developmental pipeline.[2] The "(4R)" designation indicates a specific stereochemical configuration at the 4-position of the quinazolinone ring, which was found to be a critical determinant of biological activity.

Physicochemical and Pharmacological Properties

TTA-Q6 and its isomer share the same molecular formula and weight, differing only in their three-dimensional arrangement. This subtle structural difference, however, can have a significant impact on their interaction with the T-type calcium channel.

PropertyValueReference
Chemical Name Benzonitrile, 4-[(4R)-6-chloro-4-cyclopropyl-1,2,3,4-tetrahydro-2-oxo-3-quinazolinyl]-[2]
CAS Number 910484-32-1[3][4]
Molecular Formula C₂₀H₁₅ClF₃N₃O
Molecular Weight 405.8 g/mol

Quantitative Data Summary

The potency of TTA-Q6 has been characterized using in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) obtained from Fluorometric Imaging Plate Reader (FLIPR) assays, which measure the compound's ability to block T-type calcium channels in both depolarized and hyperpolarized states.

Assay TypeIC₅₀ (nM)
FLIPR Depolarized Assay14
FLIPR Hyperpolarized Assay590

Note: Specific data for TTA-Q6(isomer) is not publicly available in the reviewed literature. The data presented is for the parent compound, TTA-Q6.

Experimental Protocols

The characterization of TTA-Q6 and its analogs relies on a set of specialized in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 4,4-disubstituted Quinazolin-2-ones

The general synthetic route to this class of compounds is outlined in the work by Schlegel et al. and Barrow et al.

G cluster_synthesis General Synthesis Workflow start Amino Benzophenones step1 Treatment with Carbonyl Diimidazole (CDI) start->step1 step2 Addition of Primary Amine step1->step2 equilibrium Equilibrium Mixture step2->equilibrium step3 Heating in Toluene (Dean-Stark Trap) equilibrium->step3 product Crystalline 4,4-disubstituted Quinazolin-2-one step3->product G cluster_flipr FLIPR Assay Workflow start Cell Plating (Expressing T-type Channels) step1 Incubation with Calcium-sensitive Dye start->step1 step2 Compound Addition (TTA-Q6/isomer) step1->step2 step3 Depolarization/Hyperpolarization Stimulus step2->step3 measurement Measure Fluorescence Change (FLIPR Instrument) step3->measurement analysis Calculate IC50 measurement->analysis G cluster_pathway T-type Calcium Channel Signaling stimulus Depolarization t_channel T-type Ca2+ Channel stimulus->t_channel tta_q6 TTA-Q6(isomer) tta_q6->t_channel ca_influx Ca2+ Influx t_channel->ca_influx second_messengers Second Messengers (e.g., Calmodulin) ca_influx->second_messengers downstream Downstream Effectors (Kinases, Phosphatases) second_messengers->downstream cellular_response Cellular Response (e.g., altered gene expression, neurotransmitter release) downstream->cellular_response

References

An In-Depth Technical Guide to the Binding Affinity of TTA-Q6 Isomers to CaV3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TTA-Q6 and its isomers to the three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). T-type calcium channels are crucial in regulating neuronal excitability and have emerged as significant therapeutic targets for a range of neurological disorders. TTA-Q6 is a potent antagonist of these channels; however, its activity is stereoselective, meaning its different isomeric forms exhibit varied potencies and selectivities. This guide consolidates available quantitative data, details experimental methodologies for assessing binding affinity, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of TTA-Q6

The importance of stereochemistry in the interaction with CaV3 channels is highlighted by studies on related compounds. For instance, after chiral separation of a similar 1,4-benzodiazepine compound, the (3R,5S) enantiomer showed a 2.3-fold and 2-fold improvement in potency for CaV3.2 and CaV3.3 channels, respectively, compared to the racemic mixture[2]. This underscores the likelihood that the individual isomers of TTA-Q6 also possess distinct binding affinities for the different CaV3 channel subtypes.

Table 1: TTA-Q6 Racemic Mixture IC50 Values from FLIPR Assays

Assay ConditionIC50 (nM)
Depolarized14[1]
Hyperpolarized590[1]

Note: Data for individual isomers of TTA-Q6 and their specific affinities for CaV3.1, CaV3.2, and CaV3.3 are not currently available in the public domain.

Experimental Protocols for Determining Binding Affinity

The binding affinity and functional effects of compounds like TTA-Q6 on CaV3 channels are primarily determined using two key experimental techniques: electrophysiology (specifically the patch-clamp technique) and high-throughput fluorescence-based assays (like FLIPR).

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel function and pharmacology. It allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane.

Objective: To measure the inhibitory effect of TTA-Q6 isomers on CaV3 channel currents and determine the IC50 values.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired human CaV3 channel subtype (CaV3.1, CaV3.2, or CaV3.3).

  • Recording Configuration: The whole-cell patch-clamp configuration is established. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.

  • Solutions:

    • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2 (pH adjusted to 7.4 with CsOH).

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: To elicit T-type currents, the cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels.

  • Drug Application: TTA-Q6 isomers are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the external solution. The solutions are perfused onto the cell, and the resulting changes in current amplitude are recorded.

  • Data Analysis: The peak inward current in the presence of the compound is compared to the control current (before drug application). A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration. The IC50 value is then determined by fitting the data to the Hill equation.

G cluster_prep Cell Preparation cluster_recording Recording cluster_drug Drug Application cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with CaV3 cDNA HEK293->Transfection Expression Expression of CaV3 Channels Transfection->Expression Patch Whole-Cell Patch Expression->Patch Voltage Apply Voltage Protocol Patch->Voltage Record_Control Record Control Current Voltage->Record_Control Perfusion Perfuse Cell Record_Control->Perfusion Drug_Prep Prepare TTA-Q6 Isomer Solutions Drug_Prep->Perfusion Record_Drug Record Current with Drug Perfusion->Record_Drug Compare Compare Currents Record_Drug->Compare Curve Generate Dose- Response Curve Compare->Curve IC50 Determine IC50 Curve->IC50

Whole-cell patch-clamp workflow.
Fluorometric Imaging Plate Reader (FLIPR) Assay

FLIPR assays are a high-throughput method for measuring changes in intracellular calcium concentration ([Ca2+]i). They are well-suited for screening large numbers of compounds.

Objective: To determine the IC50 values of TTA-Q6 isomers by measuring their ability to inhibit CaV3 channel-mediated calcium influx.

Methodology:

  • Cell Plating: HEK293 cells stably expressing a CaV3 channel subtype are plated in 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye increases its fluorescence intensity upon binding to calcium.

  • Compound Addition: The TTA-Q6 isomers, prepared in a suitable buffer, are added to the wells at various concentrations.

  • Depolarization and Measurement: The cells are depolarized to open the CaV3 channels. This can be achieved by adding a solution with a high concentration of potassium chloride (KCl), which shifts the membrane potential to a more positive value. The FLIPR instrument simultaneously adds the depolarizing agent and measures the change in fluorescence in each well.

  • Data Analysis: The increase in fluorescence upon depolarization is a measure of calcium influx. The inhibitory effect of the TTA-Q6 isomers is calculated by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) signal. IC50 values are determined from the concentration-response curves.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plating Plate CaV3- expressing cells Dye_Loading Load with Ca2+ dye Plating->Dye_Loading Compound Add TTA-Q6 isomers Dye_Loading->Compound Depolarize Depolarize with KCl Compound->Depolarize Measure Measure Fluorescence Depolarize->Measure Inhibition Calculate % Inhibition Measure->Inhibition Curve Generate Dose- Response Curve Inhibition->Curve IC50 Determine IC50 Curve->IC50

FLIPR assay workflow.

Signaling Pathways and Functional Implications

T-type calcium channels are low-voltage activated, meaning they open in response to small depolarizations from the resting membrane potential. This property allows them to play a critical role in setting the threshold for action potential firing and in generating rhythmic, bursting patterns of activity in neurons. By blocking these channels, TTA-Q6 can modulate neuronal excitability.

The influx of calcium through CaV3 channels acts as a second messenger, initiating a variety of intracellular signaling cascades. These can include the activation of calcium-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function. The specific downstream effects of CaV3 channel activity are cell-type dependent.

By inhibiting CaV3 channels, TTA-Q6 isomers can interfere with these signaling pathways. The stereoselectivity of TTA-Q6 isomers for different CaV3 subtypes is of particular importance because the three subtypes have distinct expression patterns in the brain and other tissues, and are implicated in different physiological and pathophysiological processes. For example, CaV3.2 channels are known to be involved in pain signaling, making selective blockers of this subtype promising candidates for the development of new analgesics.

G TTA_Q6 TTA-Q6 Isomer CaV3 CaV3 Channel (Subtype specific) TTA_Q6->CaV3 inhibits Ca_Influx Ca2+ Influx CaV3->Ca_Influx mediates Depolarization Membrane Depolarization Depolarization->CaV3 activates Signaling Intracellular Ca2+ Signaling Cascades Ca_Influx->Signaling Neuronal_Excitability Neuronal Excitability (e.g., Burst Firing) Ca_Influx->Neuronal_Excitability Gene_Expression Changes in Gene Expression Signaling->Gene_Expression

CaV3 channel signaling pathway.

Conclusion

TTA-Q6 is a potent antagonist of T-type calcium channels, and its activity is likely to be highly dependent on its stereochemistry. While quantitative data for the individual isomers of TTA-Q6 are not yet widely available, the established methodologies of whole-cell patch-clamp electrophysiology and FLIPR assays provide robust platforms for the detailed characterization of their binding affinities and selectivities for the three CaV3 channel subtypes. A thorough understanding of the stereoselective interactions of TTA-Q6 with CaV3 channels is essential for the rational design and development of more selective and effective therapeutics for a variety of neurological disorders. Further research is needed to fully elucidate the pharmacological profiles of the individual TTA-Q6 isomers.

References

TTA-Q6 and Its Isomer: An Examination of Stereoisomerism and T-Type Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, a class of ion channels implicated in a variety of neurological and cardiovascular disorders. The existence of at least one stereoisomer of TTA-Q6, designated TTA-Q6(isomer), is confirmed in chemical databases. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant information gap regarding the specific stereochemical relationship and comparative biological activity of these isomers. While the importance of stereoisomerism in drug efficacy and safety is well-established, specific data detailing the differential effects of TTA-Q6 and its isomer on T-type calcium channels, along with the associated experimental protocols, are not currently available in the public domain. This guide provides a summary of the known information on TTA-Q6, explores the fundamental principles of stereoisomerism in drug development, and presents generalized experimental workflows and signaling pathways relevant to the study of T-type calcium channel antagonists.

Introduction to TTA-Q6

TTA-Q6 is a selective antagonist of T-type (CaV3) calcium channels.[1][2][3] It belongs to the quinazolinone class of compounds and has been identified as a potential therapeutic agent for neurological conditions.[4][5] The primary isomer, often referred to simply as TTA-Q6, is identified by the CAS number 910484-28-5. A second compound, TTA-Q6(isomer), is registered under CAS number 910484-32-1, confirming its distinct chemical identity.

While quantitative data for TTA-Q6(isomer) is not available, the activity of TTA-Q6 has been characterized.

Table 1: Publicly Available Activity Data for TTA-Q6

CompoundAssay TypeTargetActivity (IC₅₀)
TTA-Q6FLIPR (depolarized)T-type Ca²⁺ channels14 nM
TTA-Q6FLIPR (hyperpolarized)T-type Ca²⁺ channels590 nM

Data sourced from publicly available information. Specific experimental conditions may vary.

The Critical Role of Stereoisomerism in Pharmacology

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In drug development, the specific stereochemistry of a molecule can have profound effects on its pharmacological and toxicological properties.

  • Enantiomers : These are non-superimposable mirror images of each other. They often exhibit different potencies and efficacies due to the chiral nature of biological targets like receptors and enzymes. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

  • Diastereomers : These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties and can exhibit significantly different biological activities.

Given that TTA-Q6 possesses a chiral center, it is highly probable that TTA-Q6 and TTA-Q6(isomer) are enantiomers. However, without experimental confirmation, this remains an assumption. The differential activity of stereoisomers is a critical consideration in drug design and optimization.

Generalized Experimental Protocols

While specific protocols for the comparative analysis of TTA-Q6 isomers are not available, the following outlines a standard experimental workflow for characterizing the stereospecific activity of ion channel modulators.

Chiral Separation and Verification
  • Protocol : The first step is to separate the stereoisomers from a racemic mixture. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The purity and absolute configuration of the separated isomers are then confirmed using analytical techniques such as polarimetry and X-ray crystallography.

In Vitro Electrophysiology
  • Protocol : Whole-cell patch-clamp electrophysiology is the gold standard for assessing the activity of ion channel modulators.

    • Cells expressing the target T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3) are cultured.

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior.

    • Voltage protocols are applied to elicit T-type calcium currents.

    • Increasing concentrations of each stereoisomer are perfused over the cell, and the resulting inhibition of the calcium current is measured.

    • Dose-response curves are generated to determine the IC₅₀ for each isomer, allowing for a quantitative comparison of their potency.

In Vivo Models
  • Protocol : Based on the in vitro findings, the in vivo efficacy of the more potent isomer can be evaluated in relevant animal models of disease, such as models of epilepsy or neuropathic pain.

    • The chosen stereoisomer is formulated for administration (e.g., oral gavage, intraperitoneal injection).

    • The compound is administered to the animals at various doses.

    • Behavioral or physiological endpoints are measured to assess the therapeutic effect (e.g., seizure frequency, pain thresholds).

    • Pharmacokinetic studies are conducted to correlate drug exposure with efficacy.

Visualizing Experimental and Biological Pathways

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of stereospecific drug candidates.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Development Racemic Synthesis Racemic Synthesis Chiral Separation (HPLC) Chiral Separation (HPLC) Racemic Synthesis->Chiral Separation (HPLC) Purification Isomer 1 (e.g., S-enantiomer) Isomer 1 (e.g., S-enantiomer) Chiral Separation (HPLC)->Isomer 1 (e.g., S-enantiomer) Isomer 2 (e.g., R-enantiomer) Isomer 2 (e.g., R-enantiomer) Chiral Separation (HPLC)->Isomer 2 (e.g., R-enantiomer) Patch-Clamp Assay Patch-Clamp Assay Isomer 1 (e.g., S-enantiomer)->Patch-Clamp Assay Testing Isomer 2 (e.g., R-enantiomer)->Patch-Clamp Assay Testing Determine IC50 Determine IC50 Patch-Clamp Assay->Determine IC50 Compare Potency Compare Potency Determine IC50->Compare Potency Select Lead Isomer Select Lead Isomer Compare Potency->Select Lead Isomer Efficacy Testing Animal Model Studies Animal Model Studies Select Lead Isomer->Animal Model Studies Efficacy Testing Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Model Studies->Pharmacokinetic Analysis Preclinical Development Preclinical Development Pharmacokinetic Analysis->Preclinical Development

Caption: Generalized workflow for stereospecific drug development.

T-Type Calcium Channel Signaling Pathway

TTA-Q6 exerts its effects by blocking T-type calcium channels, thereby reducing the influx of calcium into the cell. This can impact numerous downstream signaling pathways.

G cluster_effects Downstream Cellular Effects Membrane Depolarization Membrane Depolarization T-type Ca Channel (CaV3) T-type Ca Channel (CaV3) Membrane Depolarization->T-type Ca Channel (CaV3) activates TTA-Q6 TTA-Q6 TTA-Q6->T-type Ca Channel (CaV3) blocks Ca Influx Ca Influx T-type Ca Channel (CaV3)->Ca Influx Intracellular Ca Increase Intracellular Ca Increase Ca Influx->Intracellular Ca Increase Downstream Effects Downstream Effects Intracellular Ca Increase->Downstream Effects triggers Neuronal Excitability Neuronal Excitability Downstream Effects->Neuronal Excitability Neurotransmitter Release Neurotransmitter Release Downstream Effects->Neurotransmitter Release Gene Expression Gene Expression Downstream Effects->Gene Expression

Caption: TTA-Q6 mechanism of action on T-type calcium channels.

Conclusion and Future Directions

TTA-Q6 is a recognized selective antagonist of T-type calcium channels. While an isomer of this compound is known to exist, there is a clear absence of publicly available data on its specific stereochemistry and comparative biological activity. For the scientific and drug development community, this represents an important knowledge gap. Future research should focus on the stereospecific synthesis and parallel evaluation of the TTA-Q6 isomers. Such studies would be invaluable for a complete understanding of the structure-activity relationship of this chemical series and for the potential development of a more potent and safer therapeutic agent targeting T-type calcium channels. Researchers in this area are encouraged to pursue chiral separation and subsequent in vitro and in vivo characterization to fully elucidate the pharmacological profile of each stereoisomer.

References

TTA-Q6 and its Isomer: A Pharmacological Profile for T-Type Calcium Channel Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of TTA-Q6, a selective antagonist of T-type calcium channels. Due to the limited availability of public data on its specific isomer, TTA-Q6(isomer), this document focuses on the known characteristics of TTA-Q6 as a representative molecule of this chemical series. The guide details its mechanism of action, summarizes its in-vitro activity, and provides standardized protocols for its evaluation. Furthermore, it visualizes the key signaling pathways associated with T-type calcium channel modulation, offering a foundational resource for researchers in neuroscience, cardiology, and oncology.

Introduction to T-Type Calcium Channels

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels) are distinguished by their ability to become activated by small depolarizations of the cell membrane near the resting potential.[1][2] This characteristic allows them to play a significant role in shaping neuronal firing patterns, such as burst firing and pacemaking activity in the thalamus and heart.[2][3]

T-type channels are implicated in various physiological and pathophysiological conditions, including epilepsy, neuropathic pain, and sleep regulation.[1] The family of T-type channels consists of three subtypes: Cav3.1, Cav3.2, and Cav3.3, each with distinct tissue distribution and biophysical properties. Their involvement in disease has made them an attractive target for therapeutic intervention.

TTA-Q6 and its isomer are identified as selective antagonists for this channel class. While quantitative pharmacological data for the specific isomer is not publicly available, TTA-Q6 itself has been characterized as a potent inhibitor.

Pharmacological Profile of TTA-Q6

TTA-Q6 is a potent, selective, and state-dependent antagonist of T-type calcium channels. Its inhibitory activity has been quantified in cellular assays that measure calcium influx upon depolarization.

In-Vitro Activity

The potency of TTA-Q6 has been determined using Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in intracellular calcium. The reported IC50 values highlight its state-dependent inhibition, showing higher potency in depolarized conditions.

CompoundAssay TypeConditionIC50 (nM)Reference
TTA-Q6FLIPRDepolarized14
TTA-Q6FLIPRHyperpolarized590
TTA-Q6 (isomer)T-type Ca2+ channel antagonistNot SpecifiedData not available

Note: The "depolarized assay" typically assesses the block of channels that are actively being opened, while the "hyperpolarized assay" may reflect binding to the resting or inactivated state of the channel. The significant difference in IC50 values suggests a strong voltage or state-dependence of TTA-Q6 action.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are crucial. The following section outlines a standard protocol for evaluating T-type calcium channel antagonists using a FLIPR assay.

FLIPR-Based Calcium Influx Assay

This functional assay is a high-throughput method to screen and characterize compounds that modulate T-type calcium channel activity by measuring changes in intracellular calcium concentration.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., TTA-Q6 or its isomer) against T-type calcium channels.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a human T-type calcium channel subtype (e.g., Cav3.2). For robust assay performance, cells may also co-express an inward-rectifier potassium channel (e.g., Kir2.3) to maintain a hyperpolarized resting membrane potential.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for Cav3.2, puromycin for Kir2.3).

  • Assay Buffer (Hyperpolarized): 133 mM NaCl, 10 mM HEPES, 10 mM D-glucose, 4 mM KCl, 1 mM CaCl2, pH adjusted to 7.3 with NaOH.

  • Depolarization Buffer: Assay buffer with an elevated concentration of KCl (e.g., 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity) to induce membrane depolarization.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium 5 Assay Kit.

  • Test Compound: TTA-Q6 or TTA-Q6(isomer) dissolved in DMSO to prepare a stock solution, followed by serial dilutions in assay buffer.

  • Plate Type: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the stable HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 for 24-48 hours.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium from the plates and add the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Following incubation, wash the cells with assay buffer to remove excess dye. Add the serially diluted test compounds to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known T-type channel blocker) wells. Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity (Excitation ~488 nm, Emission ~525 nm).

    • Establish a stable baseline fluorescence reading for each well.

    • Initiate the assay by adding the depolarization buffer to all wells simultaneously using the FLIPR's integrated fluidics.

    • Record the change in fluorescence intensity over time (typically for 2-3 minutes). The influx of calcium through the activated T-type channels will cause an increase in fluorescence.

  • Data Analysis:

    • The peak fluorescence response after depolarization is measured.

    • Normalize the data: The response in the presence of the test compound is expressed as a percentage of the response in the vehicle control wells (0% inhibition) after subtracting the background fluorescence (response with a saturating concentration of a potent blocker, 100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Mechanism of Action

TTA-Q6 exerts its pharmacological effect by directly blocking the pore of the T-type calcium channel, thereby inhibiting the influx of Ca2+ ions into the cell. This action has downstream consequences on various cellular signaling pathways, particularly in excitable cells like neurons.

Modulation of Neuronal Excitability

By blocking T-type channels, TTA-Q6 can reduce the generation of low-threshold calcium spikes. These spikes are critical for initiating burst firing in thalamic neurons, a pattern of activity associated with absence seizures. The inhibition of these spikes is a key mechanism for the anti-epileptic effects of T-type channel antagonists.

G cluster_membrane Plasma Membrane T_channel T-type Ca²⁺ Channel (Caᵥ3.x) Ca_influx Ca²⁺ Influx T_channel->Ca_influx mediates TTA_Q6 TTA-Q6 TTA_Q6->T_channel blocks Depolarization Small Membrane Depolarization Depolarization->T_channel activates LTS Low-Threshold Spike (LTS) Ca_influx->LTS Burst_Firing Neuronal Burst Firing LTS->Burst_Firing Seizure_Activity Absence Seizure Activity Burst_Firing->Seizure_Activity contributes to

Caption: Mechanism of action for TTA-Q6 in reducing neuronal excitability.

General Experimental Workflow for IC50 Determination

The process of characterizing a T-type channel antagonist involves several key steps, from cell culture to data analysis. This workflow ensures a systematic and reproducible evaluation of compound potency.

G Cell_Culture 1. Cell Culture (HEK293 with T-channel) Plating 2. Cell Plating (96/384-well plates) Cell_Culture->Plating Dye_Loading 3. Dye Loading (Fluo-4 AM) Plating->Dye_Loading Compound_Addition 4. Compound Addition (Serial Dilutions of TTA-Q6) Dye_Loading->Compound_Addition FLIPR 5. FLIPR Assay (Baseline + KCl addition) Compound_Addition->FLIPR Data_Analysis 6. Data Analysis (Normalization & Curve Fitting) FLIPR->Data_Analysis IC50 IC₅₀ Value Data_Analysis->IC50

References

Methodological & Application

Application Notes and Protocols for TTA-Q6(isomer) Electrophysiology using Patch Clamp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels.[1] These channels, also known as low-voltage-activated (LVA) calcium channels, play a crucial role in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[2][3] Dysregulation of T-type channel activity has been implicated in pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer.[2][3] Consequently, selective blockers of these channels, like TTA-Q6(isomer), are valuable research tools and potential therapeutic agents.

This document provides detailed application notes and a comprehensive patch clamp protocol for the electrophysiological characterization of TTA-Q6(isomer) and its effects on T-type calcium channels. The whole-cell patch clamp technique is the gold standard for investigating the electrical properties of ion channels, allowing for precise control of the cell membrane potential while recording the ionic currents flowing through the channels.

Signaling Pathway of T-type Calcium Channel Modulation

T-type calcium channels are voltage-gated ion channels that are activated by small depolarizations of the cell membrane from a hyperpolarized state. Their activity is modulated by the membrane potential. TTA-Q6(isomer), as a T-type channel antagonist, is expected to block the flow of Ca2+ ions through the channel pore, thereby reducing the T-type current. The blocking action of many T-type channel antagonists is voltage-dependent, meaning their potency can be influenced by the membrane potential.

T_type_channel_pathway cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel (Cav3.x) Ca_influx Ca2+ Influx T_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->T_channel activates Cellular_Response Cellular Response (e.g., Firing, Secretion) Ca_influx->Cellular_Response TTA_Q6 TTA-Q6(isomer) TTA_Q6->T_channel inhibits Block Block

Figure 1: Signaling pathway of T-type calcium channel modulation by TTA-Q6(isomer).

Quantitative Data Summary

CompoundTarget Channel(s)Cell TypeIC50 (Patch Clamp)Reference
TTA-A2Ca(v)3.1, 3.2, 3.3Recombinant & Neurons~100 nM
TTA-P2T-type Ca2+ channelsThalamocortical Neurons22 nM
MibefradilT-type Ca2+ channelsMPG Neurons3 µM
Ni2+T-type Ca2+ channelsMPG Neurons10 µM

Experimental Protocols

Whole-Cell Patch Clamp Recording of T-type Calcium Currents

This protocol is designed for recording T-type calcium currents from HEK293 cells heterologously expressing a specific T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

1. Cell Preparation:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Transiently transfect the cells with the plasmid DNA encoding the desired human T-type calcium channel α1 subunit using a suitable transfection reagent.

  • Plate the transfected cells onto glass coverslips 24-48 hours before the recording session.

2. Solutions:

SolutionComponentConcentration (mM)
External Solution NaCl135
TEA-Cl20
CaCl22
MgCl21
HEPES10
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm
Internal (Pipette) Solution CsCl140
EGTA10
CaCl23
HEPES10
Mg-ATP4
Na-GTP0.4
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for at least 5 minutes before starting the recordings.

  • Recordings are performed using a patch clamp amplifier and a data acquisition system.

4. Voltage Clamp Protocol for IC50 Determination:

  • Hold the cell membrane potential at -100 mV to ensure the complete availability of T-type channels.

  • Apply a depolarizing test pulse to -30 mV for 200 ms to elicit the peak T-type calcium current.

  • Apply test pulses at a frequency of 0.1 Hz (every 10 seconds).

  • After obtaining a stable baseline current, perfuse the recording chamber with the external solution containing various concentrations of TTA-Q6(isomer).

  • Record the current amplitude at each concentration until a steady-state block is achieved.

  • Wash out the compound with the control external solution to check for reversibility of the block.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

5. Voltage Clamp Protocol to Assess Voltage-Dependence of Block:

To determine if the block by TTA-Q6(isomer) is voltage-dependent, the following protocols can be used:

  • Steady-State Inactivation Protocol:

    • From a holding potential of -110 mV, apply a series of 5-second conditioning pre-pulses ranging from -120 mV to -40 mV in 10 mV increments.

    • Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the available current.

    • Perform this protocol in the absence and presence of TTA-Q6(isomer). A leftward shift in the steady-state inactivation curve in the presence of the compound indicates a preferential binding to the inactivated state of the channel.

  • Pulse-Train Protocol (Use-Dependence):

    • Hold the cell at a depolarized potential (e.g., -80 mV) where a fraction of channels are in the inactivated state.

    • Apply a train of short depolarizing pulses (e.g., to -30 mV for 50 ms) at a higher frequency (e.g., 1-5 Hz).

    • A progressive increase in the block during the pulse train suggests that the compound binds more effectively to channels that are frequently opened or inactivated (use-dependent block).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing TTA-Q6(isomer) using the whole-cell patch clamp technique.

experimental_workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_data Data Acquisition & Analysis Cell_Culture Cell Culture (HEK293) Transfection Transfection with Cav3.x plasmid Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Giga_Seal Giga-seal Formation Plating->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Application Whole_Cell->Voltage_Clamp Current_Recording Record T-type Ca2+ Currents Voltage_Clamp->Current_Recording IC50_Analysis IC50 Determination Current_Recording->IC50_Analysis Voltage_Dependence Voltage-dependence Analysis Current_Recording->Voltage_Dependence

Figure 2: Experimental workflow for TTA-Q6(isomer) characterization.

Logical Relationship of Voltage-Dependent Block Analysis

The analysis of voltage-dependent block by TTA-Q6(isomer) involves a logical progression from observing a change in current to determining the underlying mechanism.

logical_relationship Observe_Block Observe Block of T-type Current by TTA-Q6(isomer) Hypothesis Hypothesis: Block is Voltage-Dependent Observe_Block->Hypothesis Test_Inactivation Test Effect on Steady-State Inactivation Hypothesis->Test_Inactivation Test_Use_Dependence Test for Use-Dependence Hypothesis->Test_Use_Dependence Shift_Inactivation Leftward shift in inactivation curve? Test_Inactivation->Shift_Inactivation Use_Dependent_Block Progressive block with pulse train? Test_Use_Dependence->Use_Dependent_Block Conclusion Conclusion: Mechanism of Voltage-Dependent Block Shift_Inactivation->Conclusion No Binds_Inactivated Preferential binding to inactivated state Shift_Inactivation->Binds_Inactivated Yes Use_Dependent_Block->Conclusion No Binds_Open_Inactivated Binding to open and/or inactivated state Use_Dependent_Block->Binds_Open_Inactivated Yes Binds_Inactivated->Conclusion Binds_Open_Inactivated->Conclusion

Figure 3: Logical flow for analyzing the voltage-dependent block of T-type channels.

References

Application Notes and Protocols: TTA-Q6(isomer) In Vitro Calcium Imaging Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6 is recognized as a potent and selective antagonist of T-type calcium channels.[1] Its isomer, TTA-Q6(isomer), is also understood to act as a selective antagonist for these channels.[2] T-type calcium channels are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[3][4] Dysregulation of T-type calcium channels has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer. This makes T-type calcium channel antagonists like TTA-Q6(isomer) valuable tools for research and potential therapeutic agents.

This document provides a detailed protocol for an in vitro calcium imaging assay to characterize the inhibitory activity of TTA-Q6(isomer) on T-type calcium channels. Calcium imaging is a widely used technique to measure intracellular calcium dynamics, providing a functional readout of ion channel activity. By utilizing fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations in response to channel activation and inhibition.

Principle of the Assay

This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to monitor intracellular calcium levels in a cell line endogenously expressing T-type calcium channels, such as the human neuroblastoma cell line SH-SY5Y. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.

The experimental workflow involves loading the cells with Fluo-4 AM and then establishing a baseline fluorescence. T-type calcium channels are then activated by membrane depolarization, typically achieved by adding a high concentration of potassium chloride (KCl). This influx of calcium through the T-type channels leads to a sharp increase in intracellular calcium, which is detected as an increase in Fluo-4 fluorescence. To determine the inhibitory effect of TTA-Q6(isomer), cells are pre-incubated with varying concentrations of the compound before depolarization. A reduction in the KCl-evoked fluorescence signal in the presence of TTA-Q6(isomer) indicates antagonism of the T-type calcium channels. The data can then be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathway of T-Type Calcium Channel Antagonism

T_type_channel_antagonism Signaling Pathway of T-Type Calcium Channel Antagonism cluster_membrane Cell Membrane cluster_stimulus Signaling Pathway of T-Type Calcium Channel Antagonism cluster_response Signaling Pathway of T-Type Calcium Channel Antagonism Extracellular Extracellular Intracellular Intracellular T_type_channel T-Type Ca2+ Channel Ca_influx Ca2+ Influx T_type_channel->Ca_influx Allows TTA_Q6 TTA-Q6(isomer) TTA_Q6->T_type_channel Blocks Depolarization Membrane Depolarization (e.g., KCl) Depolarization->T_type_channel Activates Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Cellular_response Downstream Cellular Responses Ca_increase->Cellular_response

Caption: TTA-Q6(isomer) blocks T-type calcium channels, preventing depolarization-induced calcium influx.

Experimental Protocols

I. Cell Culture and Plating

Recommended Cell Line: SH-SY5Y (Human Neuroblastoma)

  • Rationale: SH-SY5Y cells are of neuronal origin and have been shown to endogenously express functional T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), making them a suitable model for this assay.

Materials:

  • SH-SY5Y cells

  • Complete growth medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well black, clear-bottom microplates

  • Cell culture incubator (37°C, 5% CO2)

Protocol:

  • Culture SH-SY5Y cells in T-75 flasks with complete growth medium.

  • When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 7-8 mL of complete growth medium and collect the cell suspension.

  • Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete growth medium.

  • Count the cells and adjust the density to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension per well in a 96-well black, clear-bottom microplate (10,000 cells/well).

  • Incubate for 24-48 hours to allow cells to adhere and form a monolayer.

II. Reagent Preparation

Materials:

  • TTA-Q6(isomer)

  • Dimethyl sulfoxide (DMSO)

  • Fluo-4 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Potassium Chloride (KCl)

  • Probenecid (optional)

Protocols:

  • TTA-Q6(isomer) Stock Solution (10 mM): Dissolve the appropriate amount of TTA-Q6(isomer) in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Loading Buffer: Prepare fresh before use. For 10 mL of loading buffer, add 4 µL of 1 mM Fluo-4 AM stock solution and 20 µL of 20% Pluronic F-127 to 10 mL of HBSS. This gives a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127. If using, add probenecid to a final concentration of 1-2.5 mM to prevent dye leakage.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • KCl Stock Solution (1 M): Dissolve 7.46 g of KCl in 100 mL of deionized water.

  • Depolarization Buffer: Prepare by adding the required volume of 1 M KCl to the Assay Buffer to achieve the desired final KCl concentration (e.g., 50 mM).

III. Calcium Imaging Assay

Instrumentation:

  • Fluorescence microplate reader with bottom-read capabilities, equipped with excitation and emission filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm) and an automated injection system.

Protocol:

  • Cell Loading:

    • Aspirate the growth medium from the 96-well plate.

    • Wash the cells once with 100 µL/well of Assay Buffer.

    • Add 100 µL/well of the Loading Buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

    • After incubation, aspirate the Loading Buffer and wash the cells twice with 100 µL/well of Assay Buffer.

    • Add 100 µL/well of Assay Buffer to each well.

  • Compound Incubation:

    • Prepare serial dilutions of TTA-Q6(isomer) in Assay Buffer from the 10 mM stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Add the desired volume of the diluted TTA-Q6(isomer) solutions to the respective wells. Include vehicle control (DMSO) and no-stimulus control wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the automated injector, add 25 µL of the Depolarization Buffer to each well to induce T-type calcium channel opening.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

IV. Data Analysis
  • Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F0). The data is then expressed as ΔF/F0 = (F - F0) / F0.

  • Response Calculation: Determine the peak fluorescence response for each well after the addition of KCl.

  • Dose-Response Curve: Plot the peak fluorescence response against the logarithm of the TTA-Q6(isomer) concentration.

  • IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value of TTA-Q6(isomer).

Experimental Workflow

experimental_workflow In Vitro Calcium Imaging Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_culture Culture SH-SY5Y Cells Cell_plating Plate Cells in 96-well Plate Cell_culture->Cell_plating Dye_loading Load Cells with Fluo-4 AM Cell_plating->Dye_loading Reagent_prep Prepare Reagents (TTA-Q6, Fluo-4, Buffers) Reagent_prep->Dye_loading Compound_incubation Incubate with TTA-Q6(isomer) Reagent_prep->Compound_incubation Dye_loading->Compound_incubation Data_acquisition Measure Fluorescence (Baseline & Post-KCl) Compound_incubation->Data_acquisition Normalization Normalize Data (ΔF/F0) Data_acquisition->Normalization Dose_response Generate Dose-Response Curve Normalization->Dose_response IC50_calc Calculate IC50 Dose_response->IC50_calc

Caption: Workflow for TTA-Q6(isomer) calcium imaging assay.

Data Presentation

The quantitative data obtained from this assay should be summarized in a clear and structured format.

Table 1: Quantitative Analysis of TTA-Q6(isomer) Inhibition of T-Type Calcium Channels

ParameterValue
Cell Line SH-SY5Y
Calcium Indicator Fluo-4 AM
Depolarizing Stimulus 50 mM KCl
TTA-Q6(isomer) IC50 e.g., 25 nM
Hill Slope e.g., -1.2
Signal-to-Background Ratio e.g., 8.5
Z'-Factor e.g., 0.75

Note: The values for IC50, Hill Slope, Signal-to-Background Ratio, and Z'-Factor are representative examples and will vary depending on experimental conditions.

Table 2: Comparison of IC50 Values from Different Assay Formats

Assay FormatDepolarization StateIC50 (nM)Reference
FLIPR AssayDepolarized14
FLIPR AssayHyperpolarized590
Calcium Imaging Assay Depolarized (KCl) To be determined This Protocol

Troubleshooting

  • Low Signal-to-Background Ratio:

    • Ensure optimal cell health and density.

    • Verify the concentration and loading efficiency of Fluo-4 AM.

    • Optimize the concentration of the depolarizing stimulus (KCl).

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Use a multichannel pipette for reagent addition to minimize timing differences.

    • Check for and eliminate any air bubbles in the wells.

  • Cells Detaching During Washes:

    • Handle the plate gently during washing steps.

    • Ensure proper coating of the microplate if necessary.

  • Inconsistent IC50 Values:

    • Verify the accuracy of TTA-Q6(isomer) dilutions.

    • Ensure consistent incubation times.

    • Check for potential compound precipitation at higher concentrations.

By following these detailed application notes and protocols, researchers can effectively utilize in vitro calcium imaging to characterize the inhibitory properties of TTA-Q6(isomer) on T-type calcium channels, contributing to a better understanding of its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for TTA-Q6(isomer) FLIPR Assay for T-type Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-type calcium channels, a class of low voltage-activated (LVA) ion channels, are integral to a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[1] The three subtypes, CaV3.1, CaV3.2, and CaV3.3, are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively, and their dysregulation has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and sleep disorders.[2][3] Consequently, T-type calcium channels have emerged as promising therapeutic targets for drug discovery.

The quinazolinone series of compounds, including TTA-Q6, have been identified as potent T-type calcium channel antagonists.[4][5] High-throughput screening (HTS) assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay, are essential for identifying and characterizing novel modulators of these channels. The FLIPR assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators, providing a robust and scalable platform for assessing compound activity.

These application notes provide a detailed protocol for conducting FLIPR assays to evaluate the activity of TTA-Q6 isomers and other related compounds on the three human T-type calcium channel subtypes: CaV3.1, CaV3.2, and CaV3.3.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of T-type calcium channels and the general workflow for a FLIPR-based high-throughput screening assay.

T_type_channel_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaV3 T-type Ca²⁺ Channel (CaV3.1, CaV3.2, CaV3.3) Ca_int Ca²⁺ CaV3->Ca_int Ca_ext Ca²⁺ Ca_ext->CaV3 Influx Calmodulin Calmodulin Ca_int->Calmodulin Activates Neuronal_Excitability Neuronal Excitability Ca_int->Neuronal_Excitability Modulates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Depolarization Membrane Depolarization Depolarization->CaV3 Opens TTA_Q6 TTA-Q6 (isomer) TTA_Q6->CaV3 Inhibits

T-type Calcium Channel Signaling Pathway.

FLIPR_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing CaV3.1, CaV3.2, or CaV3.3 Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or GCaMP6s-CAAX) Cell_Seeding->Dye_Loading Compound_Addition 4. Add TTA-Q6 isomers or test compounds Dye_Loading->Compound_Addition FLIPR_Reading_Pre 5. Measure baseline fluorescence in FLIPR Compound_Addition->FLIPR_Reading_Pre Stimulation 6. Add stimulus (KCl or CaCl₂) to induce channel opening and Ca²⁺ influx FLIPR_Reading_Pre->Stimulation FLIPR_Reading_Post 7. Measure fluorescence change in FLIPR Stimulation->FLIPR_Reading_Post Data_Normalization 8. Normalize fluorescence data FLIPR_Reading_Post->Data_Normalization IC50_Calculation 9. Calculate IC₅₀ values for inhibition Data_Normalization->IC50_Calculation

FLIPR Assay Experimental Workflow.

Quantitative Data

While specific data for the individual isomers of TTA-Q6 are not publicly available, the parent compound TTA-Q6 is a potent T-type calcium channel antagonist. The activity of TTA-Q6 has been characterized in FLIPR assays under both depolarized and hyperpolarized conditions, which assess the compound's potency on the inactivated and resting states of the channel, respectively.

The table below summarizes the known activity of TTA-Q6 and provides representative data for other T-type channel antagonists from the quinazolinone series, which can be used for comparative purposes.

CompoundFLIPR Assay TypeTargetIC₅₀ (nM)
TTA-Q6 DepolarizedT-type Channels14
HyperpolarizedT-type Channels590
TTA-Q2 DepolarizedT-type Channels9
HyperpolarizedT-type Channels330
Compound 9 DepolarizedT-type Channels9
HyperpolarizedT-type Channels330
Compound 10 DepolarizedT-type Channels12
HyperpolarizedT-type Channels440
Compound 11 DepolarizedT-type Channels15
HyperpolarizedT-type Channels460
Compound 12 DepolarizedT-type Channels11
HyperpolarizedT-type Channels340

Note: The data for TTA-Q2 and Compounds 9-12 are from a study on 4,4-disubstituted quinazolin-2-ones and represent the activity of this chemical class in FLIPR assays. These compounds are structurally related to TTA-Q6.

Experimental Protocols

The following protocols are based on established methods for high-throughput FLIPR assays for T-type calcium channels.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3. To enhance assay performance, co-expression with the inwardly rectifying potassium channel Kir2.3 is recommended to maintain a hyperpolarized resting membrane potential.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator: FLIPR Calcium 6 Assay Kit (Molecular Devices) or a genetically encoded calcium indicator like GCaMP6s-CAAX.

  • Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Compound Plates: TTA-Q6 isomers and control compounds diluted in Assay Buffer.

  • Stimulus Solutions:

    • For CaV3.2 and CaV3.3: KCl in Assay Buffer.

    • For CaV3.1: CaCl₂ in Assay Buffer.

  • FLIPR Instrument: FLIPR® Penta or FLIPR® Tetra High-Throughput Cellular Screening System (Molecular Devices).

Cell Culture and Plating
  • Maintain HEK293 cells expressing the respective T-type channel subtype in a humidified incubator at 37°C and 5% CO₂.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

  • Seed the cells into 384-well microplates at a density of 15,000-20,000 cells per well in a volume of 40 µL.

  • Incubate the plates overnight at 37°C and 5% CO₂.

Dye Loading
  • Prepare the calcium indicator dye solution according to the manufacturer's instructions. For the FLIPR Calcium 6 Assay Kit, this typically involves reconstituting the dye in the provided buffer.

  • Add an equal volume (40 µL) of the dye solution to each well of the cell plate.

  • Incubate the plate at 37°C for 1-2 hours to allow for dye loading.

FLIPR Assay Procedure
  • Compound Addition:

    • Prepare serial dilutions of the TTA-Q6 isomers and control compounds in Assay Buffer in a separate 384-well compound plate.

    • Using the FLIPR instrument, transfer 20 µL of the compound solutions from the compound plate to the cell plate.

    • Incubate the cell plate at room temperature for 20-30 minutes.

  • FLIPR Reading and Stimulation:

    • Place the cell plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to add the stimulus solution and continue recording the fluorescence for an additional 120-180 seconds.

      • For CaV3.2 and CaV3.3: Add 20 µL of a KCl solution to achieve a final concentration that elicits a robust but submaximal response (e.g., EC₈₀). The optimal KCl concentration should be determined empirically for each cell line.

      • For CaV3.1: Due to the biophysical properties of CaV3.1, stimulation with KCl may result in a low signal. A more robust signal can be obtained by increasing the extracellular calcium concentration. Add 20 µL of a CaCl₂ solution to achieve a final concentration of 5-10 mM.

Data Analysis
  • The FLIPR software will generate kinetic traces of fluorescence intensity over time for each well.

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each TTA-Q6 isomer.

Conclusion

The FLIPR assay provides a robust and high-throughput method for characterizing the activity of TTA-Q6 isomers on T-type calcium channels. By utilizing subtype-specific stable cell lines and optimizing the stimulation conditions, researchers can obtain reliable and reproducible data on the potency and selectivity of these compounds. This information is critical for the development of novel therapeutics targeting T-type channels for the treatment of a range of neurological and cardiovascular disorders.

References

Application Notes and Protocols for TTA-Q6(isomer) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of TTA-Q6(isomer), a selective T-type Ca2+ channel antagonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

TTA-Q6(isomer) is an isomer of TTA-Q6, a potent and selective antagonist of T-type Ca2+ channels.[1] These low-voltage activated calcium channels play crucial roles in a variety of physiological processes, including neuronal excitability, hormone secretion, and cell cycle progression. Due to its selective inhibitory action, TTA-Q6(isomer) is a valuable tool for investigating the physiological and pathological roles of T-type Ca2+ channels. Proper preparation of stock solutions is the first critical step in any experiment utilizing this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of TTA-Q6(isomer) is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₀H₁₅ClF₃N₃O[1]
Molecular Weight 405.8 g/mol [1]
Appearance Solid[2]
Solubility DMSO: 125 mg/mL (308.03 mM)[3]
CAS Number 910484-32-1

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of TTA-Q6(isomer) in dimethyl sulfoxide (DMSO).

Materials:

  • TTA-Q6(isomer) powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (recommended)

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of TTA-Q6(isomer) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.058 mg of TTA-Q6(isomer).

  • Dissolution: Add the weighed TTA-Q6(isomer) to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For 4.058 mg of the compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution. Due to the nature of the compound, ultrasonic treatment may be necessary to achieve a clear solution.

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note on DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility of the compound. It is highly recommended to use a new, unopened bottle of anhydrous DMSO for the preparation of stock solutions.

Preparation of a Diluted Working Solution for In Vivo Studies

This protocol provides an example of how to prepare a diluted working solution from the DMSO stock for in vivo applications. This formulation is designed to improve the solubility and bioavailability of the compound in an aqueous physiological environment.

Materials:

  • 10 mM TTA-Q6(isomer) in DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Protocol:

This protocol is for the preparation of a 1 mL working solution containing 100 µM TTA-Q6(isomer). Adjust volumes as needed for your specific experimental requirements.

  • Initial Mixture: In a sterile tube, add 400 µL of PEG300.

  • Add DMSO Stock: To the PEG300, add 10 µL of the 10 mM TTA-Q6(isomer) DMSO stock solution and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Final Dilution: Add 540 µL of saline to the mixture to bring the final volume to 1 mL. Mix well before use. The final concentration of TTA-Q6(isomer) will be 100 µM.

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for the preparation of a TTA-Q6(isomer) stock solution.

G cluster_0 Stock Solution Preparation weigh Weigh TTA-Q6(isomer) Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Precise Measurement mix Vortex & Sonicate add_dmso->mix Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes mix->aliquot Prevent Freeze-Thaw Cycles store Store at -20°C or -80°C aliquot->store Maintain Stability

Caption: Workflow for TTA-Q6(isomer) Stock Solution Preparation.

Functional Consequences of T-type Ca2+ Channel Blockade by TTA-Q6(isomer)

This diagram outlines the principal downstream functional consequences of inhibiting T-type Ca2+ channels with TTA-Q6(isomer) in relevant biological systems.

G cluster_1 Cellular and Physiological Effects cluster_neurons Neurons cluster_secretory Secretory Cells cluster_proliferating Proliferating Cells tta_q6 TTA-Q6(isomer) t_type T-type Ca2+ Channels tta_q6->t_type Blocks ca_influx Decreased Intracellular Ca2+ Influx t_type->ca_influx Mediates neuron_excitability Reduced Neuronal Excitability ca_influx->neuron_excitability hormone_release Altered Hormone Secretion ca_influx->hormone_release cell_cycle Inhibition of Cell Cycle Progression ca_influx->cell_cycle

Caption: Functional Consequences of T-type Ca2+ Channel Blockade.

Safety Precautions

Handle TTA-Q6(isomer) in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

References

Application Notes and Protocols for TTA-Q6 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6 is a selective antagonist of T-type Ca2+ channels, which are implicated in a variety of neurological and cardiovascular conditions. These low-voltage-activated calcium channels play a crucial role in regulating neuronal excitability, and their dysfunction has been linked to disorders such as epilepsy and neuropathic pain. The administration of TTA-Q6 and its analogs in rodent models is a critical step in preclinical research to evaluate its therapeutic potential, pharmacokinetics, and safety profile. These application notes provide a summary of available data and generalized protocols for the administration of TTA-Q6 and related compounds to rodent models.

It is important to note that specific isomers of TTA-Q6 are not extensively detailed in publicly available literature; therefore, the information presented here is based on TTA-Q6 and closely related T-type calcium channel antagonists, such as TTA-A2 and TTA-P2. Researchers should consider this as a foundational guide and optimize protocols for their specific experimental needs.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data gathered from studies involving T-type calcium channel antagonists in rodent models. This information can be used as a starting point for dose-ranging studies with TTA-Q6.

Table 1: Pharmacokinetic Parameters of TTA-A2 in Rodents Following Oral Gavage

SpeciesDose (mg/kg)Cmax (µM)Tmax (h)t1/2 (h)Brain/Plasma Ratio
Rat10~20~11.50.27
Lean Mouse10~5~0.5~1.5Not Reported
Obese Mouse10~7~0.5~1.5Not Reported

Data extracted from a study on TTA-A2, a close analog of TTA-Q6.

Table 2: Exemplary Dosing of T-Type Calcium Channel Antagonists in Rodent Models

CompoundSpeciesModelRoute of AdministrationDose RangeObserved Effect
TTA-A2RatWakefulness StudyOral Gavage3, 10, 30 mg/kgDose-dependent decrease in active wakefulness[1]
(3R,5S)‐31cRatAbsence Epilepsy (WAG/Rij)Oral GavageSingle dose (not specified)Attenuation of seizure activity[2]
TTA-P2RatNeuropathic PainIntrathecal InjectionNot specified in vivoAntinociceptive agent in sensory neurons[2]

Signaling Pathway

TTA-Q6 functions by blocking T-type calcium channels. These channels are crucial for the generation of rhythmic burst firing in neurons, particularly in the thalamocortical circuit, which is implicated in absence seizures. By inhibiting the influx of Ca2+ through these channels, TTA-Q6 can dampen neuronal hyperexcitability.

T_type_Ca_Channel_Blockade cluster_membrane Cell Membrane cluster_cellular_effects Cellular Response T_Channel T-type Ca2+ Channel Ca_int Ca2+ (intracellular) T_Channel->Ca_int Ca2+ Influx TTA_Q6 TTA-Q6 TTA_Q6->T_Channel Blocks Ca_ext Ca2+ (extracellular) Ca_ext->T_Channel Burst_Firing Neuronal Burst Firing Ca_int->Burst_Firing Triggers Hyperexcitability Neuronal Hyperexcitability Burst_Firing->Hyperexcitability Leads to Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation TTA-Q6 Formulation Dosing Dosing (Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation & Baseline Measures Animal_Acclimation->Dosing PK_Sampling Pharmacokinetic Sampling (Blood Collection) Dosing->PK_Sampling Behavioral_Testing Behavioral/Efficacy Testing Dosing->Behavioral_Testing Bioanalysis Bioanalysis of Samples (LC-MS/MS) PK_Sampling->Bioanalysis Data_Analysis Data Analysis (PK parameters, Efficacy) Behavioral_Testing->Data_Analysis Bioanalysis->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

References

Application Notes and Protocols for Expressing CaV3.2 in Heterologous Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CaV3.2 voltage-gated calcium channel, a member of the T-type calcium channel family, is a critical player in a variety of physiological processes, including neuronal excitability, hormone secretion, and muscle contraction.[1][2] Dysregulation of CaV3.2 has been implicated in numerous pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer.[3][4][5] Consequently, CaV3.2 has emerged as a significant therapeutic target for drug discovery and development.

This document provides detailed application notes and protocols for the expression of CaV3.2 channels in a commonly used and effective heterologous expression system: the tsA-201 cell line (a subclone of HEK-293). While the query mentioned a "TTA-Q6(isomer) cell line," it is important to clarify that TTA-Q6 is a selective T-type Ca2+ channel antagonist, not a cell line. The protocols outlined below are suitable for studying the biophysical and pharmacological properties of CaV3.2, including the effects of antagonists like TTA-Q6.

Recommended Cell Line: tsA-201

The tsA-201 cell line, a transformed human embryonic kidney (HEK-293) cell line expressing the SV40 large T-antigen, is highly amenable to transient transfection and provides a low-endogenous ion channel background, making it an excellent choice for studying the properties of exogenously expressed ion channels like CaV3.2.

Application Notes

1. General Considerations for CaV3.2 Expression:

  • Vector Selection: The CaV3.2 alpha subunit (CACNA1H) cDNA should be cloned into a mammalian expression vector, such as pCDNA3, that contains a strong constitutive promoter (e.g., CMV).

  • Co-transfection: For optimal channel expression and trafficking to the cell membrane, it is often beneficial to co-transfect with auxiliary subunits, although T-type channels can function as monomers. However, for basic characterization, expressing the alpha subunit alone is generally sufficient. To monitor transfection efficiency, co-transfection with a fluorescent reporter plasmid (e.g., eGFP) is highly recommended.

  • Cell Culture Conditions: Maintaining healthy and actively dividing tsA-201 cells is crucial for successful transfection and expression. Cells should be passaged regularly to maintain sub-confluent densities.

2. Pharmacological Profiling:

  • The tsA-201/CaV3.2 expression system is an ideal platform for screening and characterizing novel CaV3.2 inhibitors.

  • Compounds such as TTA-P2, TTA-A2, and ML218 have been successfully characterized using similar systems.

  • It is crucial to establish a stable baseline of CaV3.2 channel activity before applying any pharmacological agents.

Experimental Protocols

Protocol 1: Culture and Maintenance of tsA-201 Cells
  • Medium Preparation: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of tsA-201 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with phosphate-buffered saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Split the cells at a ratio of 1:5 to 1:10 into new flasks.

Protocol 2: Transient Transfection of tsA-201 Cells with CaV3.2
  • Cell Plating: The day before transfection, seed tsA-201 cells into 35-mm culture dishes or 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For a single well of a 6-well plate, dilute 2 µg of CaV3.2 plasmid DNA and 0.5 µg of eGFP plasmid DNA into 100 µL of serum-free DMEM.

    • In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine 2000 or Jet-PEI) into 100 µL of serum-free DMEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and transfection reagent solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of transfection complex dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.

  • Post-Transfection: Incubate the cells for 4-6 hours at 37°C. Replace the transfection medium with fresh, pre-warmed complete growth medium.

  • Expression: Allow the cells to express the CaV3.2 channels for 24-48 hours before proceeding with analysis. Successful transfection can be confirmed by visualizing eGFP-positive cells under a fluorescence microscope.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
  • Solution Preparation:

    • External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Cell Preparation: Transfer a coverslip with transfected tsA-201 cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Identify eGFP-positive cells for recording.

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record T-type calcium currents using a suitable voltage-clamp protocol. A typical protocol to elicit CaV3.2 currents involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state, followed by depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).

  • Data Acquisition and Analysis: Acquire and analyze the current traces using appropriate software (e.g., pCLAMP).

Quantitative Data Summary

The following tables summarize typical electrophysiological properties of wild-type CaV3.2 channels expressed in tsA-201 or HEK-293 cells, as reported in the literature.

Table 1: Gating Properties of Human CaV3.2 in tsA-201/HEK-293 Cells

ParameterValueReference
Voltage of Half-Activation (V50, act) ~ -35 to -45 mV
Slope Factor (k, act) ~ 5-7 mV-
Voltage of Half-Inactivation (V50, inact) ~ -60 to -75 mV
Slope Factor (k, inact) ~ 4-6 mV-
Peak Current Voltage ~ -30 to -20 mV

Table 2: Pharmacological Profile of CaV3.2 Antagonists

CompoundIC50Assay ConditionsReference
TTA-Q6 14 nMFLIPR depolarized assay
TTA-Q6 590 nMFLIPR hyperpolarized assay
TTA-P2 ~100 nMElectrophysiology
Mibefradil ~1-2 µMElectrophysiology
NNC 55-0396 ~1 µMElectrophysiology

Note: IC50 values can vary depending on the specific experimental conditions, including the holding potential and stimulation frequency.

Visualizations

Signaling Pathway

CaV32_Signaling cluster_membrane Plasma Membrane CaV32 CaV3.2 Channel Ca_Influx Ca²⁺ Influx CaV32->Ca_Influx Mediates Depolarization Membrane Depolarization Depolarization->CaV32 Activates Downstream Downstream Cellular Responses Ca_Influx->Downstream TTA_Q6 TTA-Q6 (Antagonist) TTA_Q6->CaV32 Blocks

Caption: Simplified signaling pathway of CaV3.2 activation and inhibition.

Experimental Workflow

Experimental_Workflow Start Start Culture tsA-201 Cell Culture Start->Culture Transfection Transient Transfection (CaV3.2 + eGFP) Culture->Transfection Expression Protein Expression (24-48h) Transfection->Expression Electrophysiology Whole-Cell Patch-Clamp Expression->Electrophysiology Data_Analysis Data Analysis (Gating, Pharmacology) Electrophysiology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for studying CaV3.2 in tsA-201 cells.

Logical Relationship

Logical_Relationship cluster_premise Premise cluster_approach Experimental Approach cluster_goal Goal CaV32_Dysregulation CaV3.2 Dysregulation in Disease Cell_Line tsA-201 Cell Line Expression_System Heterologous CaV3.2 Expression Cell_Line->Expression_System Assay Electrophysiological & Pharmacological Assays Expression_System->Assay Drug_Discovery Identification of Novel CaV3.2 Modulators Assay->Drug_Discovery

Caption: Rationale for using a heterologous expression system for CaV3.2 drug discovery.

References

Application Notes and Protocols for Investigating TTA-Q6(isomer) Effects on Sleep Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sleep is a fundamental physiological process, and its disruption is implicated in numerous neurological and psychiatric disorders. The thalamocortical circuitry plays a pivotal role in the regulation of sleep-wake cycles, particularly in the generation of non-rapid eye movement (NREM) sleep oscillations.[1] Low-voltage-activated T-type Ca2+ channels, especially the CaV3.1 subtype, are highly expressed in thalamic neurons and are critical regulators of neuronal excitability and burst firing, which are hallmarks of NREM sleep.[1][2][3] These channels contribute to the generation of sleep spindles and delta waves, making them a key target for novel therapeutic agents aimed at modulating sleep.[1]

TTA-Q6(isomer) is a selective antagonist of T-type Ca2+ channels. While specific data on the "TTA-Q6(isomer) protocol for studying sleep architecture" is not yet established in peer-reviewed literature, this document provides a detailed, synthesized protocol for researchers to investigate the effects of TTA-Q6(isomer) on sleep architecture in a preclinical rodent model. The methodologies described are based on established practices for pharmacological sleep studies and the known function of T-type Ca2+ channels in sleep regulation.

Hypothesized Mechanism of Action

T-type Ca2+ channels in thalamocortical neurons are instrumental in generating low-threshold Ca2+ spikes, leading to burst firing of neurons, a characteristic feature of NREM sleep. By antagonizing these channels, TTA-Q6(isomer) is hypothesized to reduce this burst firing, thereby altering the architecture of sleep. This could manifest as a decrease in NREM sleep, a reduction in the power of delta and spindle oscillations, and a potential increase in wakefulness or lighter sleep stages.

Below is a diagram illustrating the hypothesized signaling pathway.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Thalamocortical Neuron Glutamate_Release Glutamate Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates T_type_Ca_Channel T-type Ca2+ Channel (CaV3.1) AMPA_R->T_type_Ca_Channel Depolarization Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca2+ Entry T_type_Ca_Channel->Ca_Influx Ca2+ Entry Burst_Firing Low-Threshold Burst Firing Ca_Influx->Burst_Firing Initiates NREM_Sleep NREM Sleep (Spindles, Delta Waves) Burst_Firing->NREM_Sleep Generates TTA_Q6 TTA-Q6(isomer) TTA_Q6->T_type_Ca_Channel Antagonizes

Caption: Hypothesized mechanism of TTA-Q6(isomer) in thalamocortical neurons.

Experimental Protocol

This protocol outlines the necessary steps to evaluate the impact of TTA-Q6(isomer) on sleep architecture in mice using electroencephalography (EEG) and electromyography (EMG).

Animals
  • Species: Adult male C57BL/6J mice (8-10 weeks old).

  • Housing: Individually housed in a temperature-controlled environment (23 ± 1°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week before surgery.

Surgical Implantation of EEG/EMG Electrodes

This procedure should be performed under aseptic conditions.

  • Anesthesia: Anesthetize the mouse with a suitable anesthetic (e.g., ketamine/xylazine cocktail, i.p.).

  • Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Electrode Placement:

    • Drill two small burr holes through the skull for EEG electrodes (e.g., over the frontal cortex and parietal cortex).

    • Insert stainless steel screw electrodes into the burr holes, ensuring they touch the dura mater.

    • For EMG, insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles.

  • Fixation: Secure the electrode assembly to the skull using dental cement.

  • Post-operative Care: Administer analgesics and allow the animals to recover for at least one week before the recording experiments.

Experimental Workflow

The following diagram outlines the experimental workflow from animal preparation to data analysis.

Animal_Prep Animal Preparation (Acclimation & Surgery) Habituation Habituation to Recording Chamber (2-3 days) Animal_Prep->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Drug_Admin TTA-Q6(isomer) or Vehicle Administration Baseline->Drug_Admin Post_Drug_Rec Post-Administration EEG/EMG Recording (24h) Drug_Admin->Post_Drug_Rec Data_Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Drug_Rec->Data_Scoring Spectral_Analysis Spectral Analysis (Delta, Theta, Sigma Power) Data_Scoring->Spectral_Analysis Data_Presentation Data Presentation (Tables & Figures) Spectral_Analysis->Data_Presentation

Caption: Experimental workflow for TTA-Q6(isomer) sleep study.

Drug Preparation and Administration
  • Compound: TTA-Q6(isomer)

  • Vehicle: A suitable vehicle for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Dosing: A dose-response study should be conducted (e.g., 1, 3, 10 mg/kg). Doses should be administered at the beginning of the light or dark phase, depending on the study's objective.

  • Administration: Administer the prepared TTA-Q6(isomer) solution or vehicle via i.p. injection.

EEG/EMG Recording and Data Analysis
  • Habituation: Habituate the animals to the recording cables and chamber for 2-3 days before baseline recording.

  • Recording: Record EEG and EMG signals continuously for 24 hours for baseline, followed by another 24 hours post-injection.

  • Data Acquisition: Digitize the signals at a sampling rate of at least 256 Hz and filter appropriately (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).

  • Sleep Scoring:

    • Divide the recordings into 10-second epochs.

    • Visually or automatically score each epoch as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

      • Wake: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

      • REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (very low EMG).

  • Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG signal for each sleep stage to determine the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 6-9 Hz, Sigma: 10-14 Hz for sleep spindles).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. The following are illustrative examples of how data could be presented.

Table 1: Effect of TTA-Q6(isomer) on Time Spent in Each Sleep-Wake State (Illustrative Data)

Treatment Group% Time in Wake% Time in NREM% Time in REM
Vehicle45.2 ± 2.143.5 ± 1.811.3 ± 0.9
TTA-Q6(isomer) (1 mg/kg)48.9 ± 2.540.1 ± 2.011.0 ± 1.1
TTA-Q6(isomer) (3 mg/kg)55.7 ± 3.035.8 ± 2.48.5 ± 0.8*
TTA-Q6(isomer) (10 mg/kg)62.1 ± 2.8 30.2 ± 2.27.7 ± 0.7**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 2: Effect of TTA-Q6(isomer) on Sleep Architecture Parameters (Illustrative Data)

Treatment GroupNREM Bout Duration (s)REM Bout Duration (s)Sleep Latency (min)
Vehicle120.5 ± 10.285.3 ± 7.515.2 ± 2.3
TTA-Q6(isomer) (1 mg/kg)115.8 ± 9.883.1 ± 8.018.9 ± 3.1
TTA-Q6(isomer) (3 mg/kg)98.4 ± 8.570.2 ± 6.425.6 ± 4.0*
TTA-Q6(isomer) (10 mg/kg)85.1 ± 7.9 62.5 ± 5.935.1 ± 4.5**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Table 3: Effect of TTA-Q6(isomer) on EEG Power Spectra during NREM Sleep (Illustrative Data)

Treatment GroupDelta Power (0.5-4 Hz)Theta Power (6-9 Hz)Sigma Power (10-14 Hz)
Vehicle100 ± 5.2100 ± 6.1100 ± 7.3
TTA-Q6(isomer) (1 mg/kg)95.3 ± 4.898.2 ± 5.996.8 ± 6.5
TTA-Q6(isomer) (3 mg/kg)82.1 ± 5.090.5 ± 6.385.4 ± 7.0
TTA-Q6(isomer) (10 mg/kg)70.4 ± 4.5 85.3 ± 5.876.1 ± 6.8
Data are presented as % of Vehicle, mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.

Conclusion

This application note provides a comprehensive, albeit synthesized, protocol for investigating the effects of the T-type Ca2+ channel antagonist, TTA-Q6(isomer), on sleep architecture. By following these detailed methodologies, researchers can systematically evaluate the potential of TTA-Q6(isomer) as a modulator of sleep and gain further insights into the role of T-type Ca2+ channels in sleep regulation. The provided data tables serve as a template for presenting findings in a clear and concise manner. This framework should enable robust and reproducible preclinical studies in the field of sleep research and drug development.

References

Application Notes and Protocols for TTA-Q6(isomer) in Pain Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established mechanisms of T-type calcium channel blockers in pain research. As specific data for "TTA-Q6(isomer)" is not publicly available, the information herein is extrapolated from studies on analogous compounds, primarily TTA-P2, a potent and selective T-type calcium channel blocker. Researchers should validate these protocols for their specific isomer and experimental conditions.

Introduction

T-type calcium channels, particularly the CaV3.2 isoform, are low-voltage activated calcium channels that play a critical role in regulating neuronal excitability.[1][2][3][4] Their expression and activity are upregulated in dorsal root ganglion (DRG) and spinal dorsal horn neurons in various chronic pain states, making them a promising therapeutic target for the management of both inflammatory and neuropathic pain.[1] TTA-Q6(isomer) is a putative T-type calcium channel blocker designed for investigating the role of these channels in nociceptive pathways. These application notes provide an overview of its potential use in preclinical pain models and detailed protocols for its evaluation.

Mechanism of Action

TTA-Q6(isomer) is hypothesized to act as a selective antagonist of T-type calcium channels. By blocking these channels, it is expected to reduce the hyperexcitability of sensory neurons involved in pain transmission. This mechanism involves the inhibition of calcium influx that contributes to the generation and propagation of action potentials in response to noxious stimuli. The CaV3.2 subtype, highly expressed in nociceptive neurons, is a key target for mediating the analgesic effects of such blockers.

Data Presentation

In Vitro Efficacy of T-type Calcium Channel Blockers
CompoundCell TypeAssayIC50Reference
TTA-P2Rat DRG NeuronsT-type Calcium Current Inhibition100 nM
In Vivo Efficacy of T-type Calcium Channel Blockers in Pain Models
CompoundPain ModelSpeciesRoute of AdministrationEffective DoseObserved EffectReference
TTA-P2Formalin Test (Phase 1 & 2)MouseIntraperitoneal (i.p.)5 - 7.5 mg/kgReduction in pain responses
TTA-P2Streptozocin-induced Diabetic NeuropathyRatIntraperitoneal (i.p.)10 mg/kgReversal of thermal hyperalgesia
TTA-P2Spinal Cord Injury-induced Neuropathic PainRatIntraperitoneal (i.p.)Not specifiedReduction in mechanical hypersensitivity and spontaneous pain
Z944Constriction of Infraorbital Nerve (Trigeminal Neuralgia)MouseNot specifiedNot specifiedAntihyperalgesic effect

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording of T-type Calcium Currents in DRG Neurons

Objective: To determine the inhibitory effect of TTA-Q6(isomer) on T-type calcium currents in primary sensory neurons.

Materials:

  • Primary DRG neuron culture

  • External solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose (pH 7.4)

  • Internal solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES (pH 7.2)

  • TTA-Q6(isomer) stock solution (in DMSO)

  • Patch-clamp rig and data acquisition system

Procedure:

  • Isolate and culture DRG neurons from rodents following established protocols.

  • Perform whole-cell patch-clamp recordings.

  • Hold the membrane potential at -100 mV to ensure the availability of T-type channels.

  • Elicit T-type calcium currents using a depolarizing step to -40 mV.

  • Establish a stable baseline recording of the T-type current.

  • Perfuse the cells with increasing concentrations of TTA-Q6(isomer) (e.g., 1 nM to 10 µM) dissolved in the external solution.

  • Record the current at each concentration until a steady-state block is achieved.

  • Wash out the compound to check for reversibility.

  • Analyze the data to determine the IC50 value of TTA-Q6(isomer).

In Vivo Nociceptive Behavior: The Formalin Test

Objective: To assess the analgesic efficacy of TTA-Q6(isomer) in a model of acute and tonic inflammatory pain.

Materials:

  • Adult mice or rats

  • TTA-Q6(isomer) solution for injection (e.g., in saline with a solubilizing agent)

  • 5% formalin solution

  • Observation chambers with mirrors for unobstructed paw observation

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Administer TTA-Q6(isomer) or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before formalin injection (e.g., 30 minutes).

  • Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the cumulative time the animal spends licking or biting the injected paw for two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

    • Phase 2 (Late Phase): 15-40 minutes post-injection (reflects inflammatory pain and central sensitization).

  • Compare the paw licking/biting time between the TTA-Q6(isomer)-treated and vehicle-treated groups.

In Vivo Neuropathic Pain Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy

Objective: To evaluate the efficacy of TTA-Q6(isomer) in alleviating chronic neuropathic pain symptoms in a diabetic model.

Materials:

  • Adult male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Blood glucose meter

  • TTA-Q6(isomer) solution for injection

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test) or mechanical allodynia (e.g., von Frey filaments).

Procedure:

  • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg) dissolved in cold citrate buffer. Control animals receive vehicle injection.

  • Confirm diabetes by measuring blood glucose levels 48-72 hours post-STZ injection. Animals with glucose levels >300 mg/dL are considered diabetic.

  • Allow 2-4 weeks for the development of neuropathic pain, characterized by thermal hyperalgesia and/or mechanical allodynia.

  • Measure baseline pain thresholds before drug administration.

  • Administer TTA-Q6(isomer) or vehicle to the diabetic animals.

  • Assess pain thresholds at different time points after drug administration (e.g., 30, 60, 120 minutes).

  • Compare the changes in withdrawal latency (thermal hyperalgesia) or paw withdrawal threshold (mechanical allodynia) between the drug-treated and vehicle-treated groups.

Visualizations

G cluster_0 Nociceptive Neuron cluster_1 Therapeutic Intervention Noxious_Stimuli Noxious Stimuli (Inflammation, Nerve Injury) Upregulation Upregulation of CaV3.2 Noxious_Stimuli->Upregulation CaV3_2 CaV3.2 T-type Ca2+ Channel Upregulation->CaV3_2 Ca_Influx Ca2+ Influx CaV3_2->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to Spinal Cord Neurotransmitter_Release->Pain_Signal TTA_Q6 TTA-Q6(isomer) TTA_Q6->CaV3_2 Blockade

Caption: Signaling pathway of CaV3.2 T-type calcium channels in nociception and the point of intervention for TTA-Q6(isomer).

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Pain Induction & Assessment Phase cluster_3 Data Analysis Animal_Acclimation Animal Acclimation (30 min) Baseline_Measurement Baseline Pain Threshold (e.g., von Frey, Plantar Test) Animal_Acclimation->Baseline_Measurement Drug_Administration TTA-Q6(isomer) or Vehicle Administration Baseline_Measurement->Drug_Administration Pain_Induction Pain Induction (e.g., Formalin, STZ) Drug_Administration->Pain_Induction Behavioral_Assessment Post-treatment Pain Assessment Pain_Induction->Behavioral_Assessment Data_Analysis Comparison of Treatment vs. Vehicle Behavioral_Assessment->Data_Analysis

Caption: General experimental workflow for evaluating the analgesic efficacy of TTA-Q6(isomer) in in vivo pain models.

References

Troubleshooting & Optimization

Technical Support Center: TTA-Q6(isomer)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with TTA-Q6(isomer) in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

This guide addresses common problems and provides step-by-step solutions to ensure successful preparation and application of TTA-Q6(isomer) in your experiments.

Issue 1: TTA-Q6(isomer) does not fully dissolve in DMSO.

  • Question: I am having difficulty dissolving TTA-Q6(isomer) powder in DMSO. I can see visible particles even after vortexing. What should I do?

  • Answer: This is a common issue with compounds that have limited solubility. Here is a systematic approach to address this:

    • Verify DMSO Quality: Ensure you are using a fresh, anhydrous (hygroscopic) bottle of DMSO. Water absorption by DMSO can significantly decrease the solubility of hydrophobic compounds.

    • Apply Sonication: TTA-Q6(isomer) may require physical assistance to dissolve completely. Use a bath sonicator to treat your stock solution. Intermittent sonication for 10-15 minutes can be effective.

    • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C). Do not overheat, as it may degrade the compound.

    • Check Concentration: Re-verify your calculations to ensure you are not exceeding the maximum reported solubility of TTA-Q6(isomer) in DMSO.

Issue 2: Precipitate forms when diluting the DMSO stock solution into aqueous buffer or cell culture media.

  • Question: My TTA-Q6(isomer) stock in DMSO is clear, but a precipitate forms immediately upon adding it to my aqueous assay buffer. How can I prevent this?

  • Answer: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution. Follow these steps to mitigate this problem:

    • Optimize Dilution Protocol: Avoid single, large dilution steps. Instead, perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final concentration.

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or quickly pipetting up and down immediately after addition. This prevents localized high concentrations of the compound that can initiate precipitation.[1]

    • Lower Final Concentration: Your target concentration in the aqueous buffer may be too high. Try testing a lower final concentration of TTA-Q6(isomer).

    • Increase Final DMSO Concentration (with caution): While aiming to keep the final DMSO concentration low (typically <0.5% to avoid cellular toxicity), a slight, controlled increase might be necessary to maintain solubility.[1][2] You must first validate the tolerance of your specific cell line or assay to the new DMSO concentration.

Issue 3: Inconsistent or lower-than-expected biological activity in my assay.

  • Question: I am observing high variability in my experimental results, or the potency of TTA-Q6(isomer) appears lower than expected. Could this be related to solubility?

  • Answer: Yes, poor solubility is a frequent cause of inaccurate and variable biological data. If the compound is not fully dissolved, the effective concentration available to interact with the biological target is unknown and lower than the nominal concentration.

    • Ensure Complete Dissolution of Stock: Before preparing your working solutions, hold your DMSO stock vial against a light source to visually inspect for any micro-precipitates. If any are observed, repeat the dissolution steps (sonication, gentle warming).

    • Prepare Fresh Working Solutions: Always prepare your final working solutions fresh from the concentrated DMSO stock immediately before use. Avoid storing diluted aqueous solutions of TTA-Q6(isomer).

    • Review Storage of DMSO Stock: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What is TTA-Q6(isomer) and what is its mechanism of action?

A1: TTA-Q6(isomer) is an isomer of TTA-Q6, which is a selective antagonist of T-type Ca2+ channels.[4] These channels are low-voltage activated calcium channels that play a role in various physiological processes. By blocking these channels, TTA-Q6(isomer) can be used to study their function in contexts such as neurological diseases.

Q2: What is the reported solubility of TTA-Q6(isomer) in DMSO?

A2: The reported solubility of TTA-Q6(isomer) in DMSO is 125 mg/mL, which is equivalent to 308.03 mM. It is important to note that achieving this concentration may require sonication.

Q3: What are the best practices for preparing a stock solution of TTA-Q6(isomer) in DMSO?

A3: To prepare a stock solution:

  • Use a high-quality, anhydrous grade of DMSO.

  • Add the DMSO to the vial of pre-weighed TTA-Q6(isomer) powder.

  • Vortex thoroughly.

  • If particles are still visible, sonicate the solution until it becomes clear.

  • Once fully dissolved, store the stock solution in small, tightly sealed aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell types. However, a final concentration of 0.5% DMSO is generally considered safe for most cell lines in in-vitro assays. It is highly recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or the assay readout.

Q5: Are there any alternative solvents I can use if I continue to have solubility issues?

A5: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds, if issues persist in your final assay medium, the use of co-solvents or excipients could be explored. Options might include PEG300, Tween-80, or corn oil for in vivo studies, but their compatibility with your specific in vitro assay must be validated. For cell-based assays, modifying the dilution protocol and ensuring the final DMSO concentration is optimized is the preferred first approach.

Data Summary

TTA-Q6(isomer) Properties
PropertyValueReference
CAS Number 910484-32-1
Molecular Formula C20H15ClF3N3O
Molecular Weight 405.80 g/mol
Solubility in DMSO 125 mg/mL (308.03 mM)
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM Stock Solution of TTA-Q6(isomer) in DMSO
  • Pre-weigh TTA-Q6(isomer): Accurately weigh out 4.058 mg of TTA-Q6(isomer) powder.

  • Add DMSO: To the vial containing the powder, add 1 mL of anhydrous DMSO.

  • Dissolve: Vortex the vial for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is completely clear.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed tubes and store at -80°C.

Signaling Pathway and Experimental Workflow Diagrams

T_type_Ca_Channel_Blockade Simplified Signaling Pathway of T-type Ca2+ Channel Inhibition cluster_membrane Cell Membrane T_type_Ca_Channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type_Ca_Channel->Ca_influx mediates Depolarization Low-Voltage Depolarization Depolarization->T_type_Ca_Channel activates Cellular_Responses Downstream Cellular Responses (e.g., Proliferation, Neurotransmission) Ca_influx->Cellular_Responses triggers TTA_Q6_isomer TTA-Q6(isomer) TTA_Q6_isomer->T_type_Ca_Channel blocks

Caption: TTA-Q6(isomer) blocks T-type Ca2+ channels, inhibiting Ca2+ influx.

Troubleshooting_Workflow Troubleshooting TTA-Q6(isomer) Precipitation in Aqueous Media start Prepare concentrated stock in anhydrous DMSO with sonication check_stock Is DMSO stock solution clear? start->check_stock check_stock->start No dilute Dilute DMSO stock into aqueous assay buffer check_stock->dilute Yes check_final Does precipitate form? dilute->check_final success Proceed with experiment check_final->success No troubleshoot 1. Use rapid mixing 2. Perform serial dilutions in DMSO 3. Lower final concentration 4. Validate higher final DMSO % check_final->troubleshoot Yes troubleshoot->dilute

Caption: A decision tree for resolving TTA-Q6(isomer) precipitation issues.

References

Technical Support Center: TTA-Q6 Isomer Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TTA-Q6" is understood to be a proprietary or novel molecule. The following stability and degradation information is based on established knowledge of closely related quinone-based compounds, such as Coenzyme Q10, and is intended to serve as a general guide. Specific stability characteristics of TTA-Q6 will need to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: My TTA-Q6 solution appears to be changing color. What could be the cause?

A1: Color change in solutions of quinone-containing compounds is often an indicator of degradation. Upon exposure to light, TTA-Q6 can decompose, leading to a darkening of the solution, typically to a yellow or brown hue. This is a known issue for quinone derivatives, which are often photosensitive. It is crucial to handle and store TTA-Q6 solutions with protection from light.

Q2: I'm observing a loss of potency of my TTA-Q6 isomer in my cell-based assays. What are the likely reasons?

A2: A decrease in biological activity is a primary indicator of compound degradation. Several factors could be at play:

  • Photodegradation: TTA-Q6 is susceptible to degradation upon light exposure. Ensure all handling, from stock solution preparation to final assay, is performed under subdued lighting. Use amber vials or foil-wrapped containers.

  • Oxidation/Reduction: The quinone moiety of TTA-Q6 can be chemically reduced or oxidized, altering its activity. This can be influenced by components in your culture media or exposure to atmospheric oxygen.

  • Isomerization: If you are working with a specific isomer of TTA-Q6 (e.g., the trans isomer), it may be converting to a less active isomer (e.g., the cis isomer) in solution. This can be influenced by light, heat, and the solvent system.

  • pH Instability: Extreme pH values can catalyze the degradation of the TTA-Q6 molecule. Ensure the pH of your buffers and media is within a stable range for the compound.

Q3: What are the optimal storage conditions for TTA-Q6 solid compound and stock solutions?

A3:

  • Solid TTA-Q6: Store in a tightly sealed, amber glass vial in a desiccator at 2-8°C, protected from light.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol). Aliquot into smaller, amber or foil-wrapped vials to minimize freeze-thaw cycles and light exposure. For short-term storage, -20°C is acceptable, but for long-term storage, -80°C is recommended.

Q4: Can the choice of solvent affect the stability of my TTA-Q6 isomer?

A4: Yes, the solvent can significantly impact stability. Protic solvents may participate in degradation reactions. It is advisable to use anhydrous, high-purity solvents. For aqueous solutions, the pH and presence of nucleophiles can affect the rate of degradation. It is recommended to perform initial stability studies in your chosen vehicle to ensure compatibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experimental replicates. Inconsistent light exposure during sample preparation and experimentation.Standardize all procedures to ensure uniform light exposure for all samples. Use amber or opaque multi-well plates for assays. Prepare working solutions immediately before use.
Appearance of unexpected peaks in HPLC analysis. Degradation of TTA-Q6 into byproducts.This indicates compound instability under your experimental or storage conditions. Refer to the Forced Degradation Protocol (below) to systematically identify potential degradants. Ensure your analytical method is "stability-indicating."
Low recovery of TTA-Q6 from spiked samples. Adsorption to container surfaces or degradation during sample processing.Use silanized glassware or low-adsorption plasticware. Minimize the time between sample preparation and analysis. Ensure extraction solvents are compatible and efficiently recover the compound.
Shift in the retention time of the main peak in HPLC. Isomerization of TTA-Q6.The cis and trans isomers of quinone-like molecules may have different retention times. If you suspect isomerization, you may need to develop an HPLC method capable of resolving both isomers.

Quantitative Stability Data

The following tables summarize stability data for Coenzyme Q10, a structural analogue of quinone-based compounds, which can serve as an estimate for TTA-Q6 stability.

Table 1: Stability of Coenzyme Q10 in Different Solvents at 25°C over 110 Days

FormulationInitial Concentration (mg/mL)Final Concentration (mg/mL)% Remaining
O/W Emulsion2019.899.0%
Soybean Oil Solution5048.597.0%
Soybean Oil with Vitamin E5049.198.2%

Data adapted from stability studies on Coenzyme Q10 formulations.[1]

Table 2: Effect of Temperature on Coenzyme Q10 Degradation (in solid form)

TemperatureHumidity% Degradation after 30 days
45°CAmbientHigh
55°CAmbientVery High
37°C11% RHLow
37°C91% RHLow

Humidity showed an insignificant effect on the degradation of solid CoQ10.[2]

Experimental Protocols

Protocol 1: General Forced Degradation Study for TTA-Q6

This protocol is designed to intentionally degrade the TTA-Q6 sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1B guidelines.[3][4]

Objective: To generate likely degradation products of TTA-Q6 under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of TTA-Q6 in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 1 hour.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 1 hour.

    • Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 1 hour.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid TTA-Q6 powder in a hot air oven at 80°C for 24 hours.

    • Prepare a solution of ~100 µg/mL from the stressed solid.

  • Photolytic Degradation:

    • Expose a solution of TTA-Q6 (~100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for TTA-Q6

Objective: To develop an HPLC method capable of separating the parent TTA-Q6 peak from its isomers and degradation products.

Example HPLC Conditions (based on Coenzyme Q10 analysis):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Method Validation:

  • Specificity: Inject solutions from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main TTA-Q6 peak.

  • Linearity, Accuracy, Precision, LOD, LOQ: Perform these validations according to standard ICH guidelines.

Visualizations

G cluster_0 TTA-Q6 Isomer Stability Workflow prep Prepare TTA-Q6 Solution (e.g., in Ethanol/DMSO) stress Expose to Stress Conditions (Light, Heat, pH, Oxidant) prep->stress sample Sample at Timepoints (e.g., 0, 1, 4, 8, 24h) stress->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Quantify Remaining TTA-Q6 and Degradation Products hplc->data kinetics Determine Degradation Kinetics and Half-life data->kinetics

Caption: Experimental workflow for assessing TTA-Q6 isomer stability in solution.

G cluster_1 Potential Degradation Pathways for TTA-Q6 TTA_Q6_trans TTA-Q6 (trans-isomer) (Active Form) TTA_Q6_cis TTA-Q6 (cis-isomer) (Potentially Less Active) TTA_Q6_trans->TTA_Q6_cis Light/Heat Isomerization Reduced Reduced Hydroquinone Form TTA_Q6_trans->Reduced Reducing Agents (e.g., Vitamin C) Oxidized Oxidized Degradants (e.g., epoxides) TTA_Q6_trans->Oxidized Light (hν) + O2 Reduced->TTA_Q6_trans Oxidation (O2)

Caption: Potential degradation and isomerization pathways for the TTA-Q6 molecule.

References

TTA-Q6(isomer) optimizing concentration for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo studies and optimized dosage protocols for TTA-Q6(isomer). This guide is based on the known properties of the parent compound, TTA-Q6, and established best practices for in vivo studies with novel small molecules. Researchers should use this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for TTA-Q6(isomer)?

A1: TTA-Q6(isomer) is an isomer of TTA-Q6, which is known to be a selective antagonist of T-type Ca2+ channels.[1][2][3] Therefore, the isomer is expected to share this mechanism of action. T-type calcium channels are low voltage-activated channels that play a crucial role in regulating neuronal excitability and firing patterns.[4][5] By blocking these channels, TTA-Q6 and presumably its isomer can modulate neuronal activity, which is relevant for research in neurological conditions like epilepsy and neuropathic pain.

Q2: How should I prepare TTA-Q6(isomer) for in vivo administration?

A2: TTA-Q6(isomer) is a hydrophobic compound, and its formulation is critical for achieving adequate bioavailability in vivo. While specific solubility data for the isomer is not available, the formulation protocols for the parent compound TTA-Q6 provide a valuable starting point. It is essential to test the solubility and stability of your specific formulation before administration.

Table 1: Recommended Formulation Protocols for TTA-Q6 (Parent Compound)

Formulation Component Protocol 1 (Aqueous-based) Protocol 2 (Oil-based)
Stock Solution 20.8 mg/mL in DMSO20.8 mg/mL in DMSO
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn oil
Preparation Steps 1. Add 100 µL of DMSO stock to 400 µL of PEG300 and mix. 2. Add 50 µL of Tween-80 and mix. 3. Add 450 µL of Saline to reach a final volume of 1 mL.1. Add 100 µL of DMSO stock to 900 µL of Corn oil and mix.
Final Concentration ≥ 2.08 mg/mL (clear solution)≥ 2.08 mg/mL (clear solution)
Notes Suitable for general use.Consider for longer dosing periods (if stability in the aqueous vehicle is a concern).

Q3: What is a reasonable starting dose for my in vivo experiment?

A3: Without prior in vivo data, the first step should be a dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study. This involves administering a wide range of doses to a small number of animals to identify a dose that is both tolerable and shows potential for efficacy. The starting dose for a DRF study can be estimated from in vitro data (e.g., IC50 values), but this does not always translate directly to in vivo potency. A conservative approach is to start with a low dose and escalate until signs of toxicity or the desired biological effect are observed.

Q4: What are the essential control groups for an in vivo study with TTA-Q6(isomer)?

A4: To ensure the results are interpretable and valid, the following control groups are essential:

  • Vehicle Control: This group receives the same formulation vehicle (e.g., the DMSO/PEG300/Tween-80/Saline mixture) without the TTA-Q6(isomer). This is crucial to confirm that any observed effects are due to the compound and not the vehicle itself.

  • Untreated/Naive Control: This group does not receive any treatment and serves as a baseline for normal physiological or disease-state parameters.

  • Positive Control (if applicable): If a known compound with a similar mechanism of action exists and is effective in your model, including a positive control group can validate the experimental setup.

Troubleshooting Guide

Q1: We are not observing the expected biological effect in our animal model. What should we do?

A1: A lack of efficacy can be due to several factors. Consider the following troubleshooting steps:

  • Verify Compound Formulation and Solubility: Visually inspect your dosing solution for any precipitation. A poorly dissolved compound will lead to inconsistent and lower-than-intended dosing. You may need to optimize the formulation.

  • Pharmacokinetics and Bioavailability: The compound may be rapidly metabolized or cleared, or it may have poor absorption with the current route of administration. Consider increasing the dose or exploring alternative administration routes (e.g., intraperitoneal vs. oral gavage). A pilot pharmacokinetic (PK) study to measure plasma concentrations of the compound can be highly informative.

  • Dose Level: The administered doses may be too low to achieve a therapeutic concentration at the target site. A dose-escalation study is recommended to explore higher concentrations.

  • Animal Model Suitability: Confirm that the T-type calcium channels in your chosen animal model are a valid target for the specific pathology being studied.

Q2: We are observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in our animals. How should we proceed?

A2: These signs indicate that the dose may be above the maximum tolerated dose (MTD).

  • Immediate Dose Reduction: In subsequent cohorts, reduce the dose significantly (e.g., by 50-75%) to a level that does not produce overt toxicity.

  • Assess Vehicle Toxicity: Ensure that the vehicle alone is not causing the adverse effects by closely monitoring the vehicle control group.

  • Clinical Monitoring: Implement a scoring system to systematically track animal health, including daily body weight measurements, clinical observations, and food/water intake. This will help define the MTD more accurately.

  • Refine the Dosing Schedule: If toxicity is observed after repeated dosing, consider a less frequent administration schedule.

Q3: There is significant variability in the response between animals in the same treatment group. How can this be minimized?

A3: High variability can obscure real treatment effects. To improve consistency:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique (time of day, volume, speed of injection), and measurements are performed consistently for all animals.

  • Blinding and Randomization: Randomize animals into treatment groups and blind the experimenters to the group allocations to prevent unconscious bias.

  • Animal Homogeneity: Use animals of the same age, sex, and genetic background (strain). House them under identical environmental conditions.

  • Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can improve the statistical power to detect a true effect.

Experimental Protocols

Protocol: In Vivo Dose-Range Finding (DRF) Study in Rodents

This protocol provides a general framework for determining the tolerability and preliminary efficacy of TTA-Q6(isomer).

1. Animal Model:

  • Select an appropriate rodent species and strain relevant to the disease model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Use animals of a consistent age and sex.

  • Allow for at least one week of acclimatization before the study begins.

2. Group Allocation and Dosing:

  • Group Size: n = 3-5 animals per group.

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 1 mg/kg)

    • Group 3: Mid Dose (e.g., 5 mg/kg)

    • Group 4: High Dose (e.g., 25 mg/kg)

    • Group 5: Very High Dose (e.g., 100 mg/kg)

    • Note: Dose levels should be selected based on any available in vitro data or literature on similar compounds, spanning several orders of magnitude.

  • Dosing: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.

3. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, such as changes in posture, activity, breathing, and fur appearance.

  • Body Weight: Record individual body weights daily. A weight loss of more than 15-20% is often considered a humane endpoint.

  • Efficacy Readouts: If applicable to the model, perform preliminary efficacy assessments (e.g., behavioral tests, biomarker analysis).

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis, clinical chemistry, and hematology. Perform a gross necropsy to examine major organs for any abnormalities.

Table 2: Sample Design for a Dose-Range Finding Study

Group Treatment Dose (mg/kg) N (animals) Key Monitoring
1Vehicle05Daily clinical signs, body weight
2TTA-Q6(isomer)15Daily clinical signs, body weight
3TTA-Q6(isomer)55Daily clinical signs, body weight
4TTA-Q6(isomer)255Daily clinical signs, body weight
5TTA-Q6(isomer)1005Daily clinical signs, body weight

Visualizations

G cluster_0 Phase 1: Preparation & Formulation cluster_1 Phase 2: Dose-Range Finding cluster_2 Phase 3: Definitive Efficacy Study Formulation Develop Stable Formulation (e.g., Table 1) Solubility Confirm Solubility & Stability Formulation->Solubility DRF Conduct DRF/MTD Study (e.g., Protocol) Solubility->DRF Proceed if stable Toxicity Monitor for Toxicity (Weight Loss, Clinical Signs) DRF->Toxicity Efficacy Preliminary Efficacy Assessment DRF->Efficacy SelectDose Select Tolerated Doses (≤ MTD) Toxicity->SelectDose Define MTD Efficacy->SelectDose Inform dose selection EfficacyStudy Conduct Full Efficacy Study (Larger N, Full Endpoints) SelectDose->EfficacyStudy PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis EfficacyStudy->PKPD

Caption: Workflow for optimizing the in vivo concentration of TTA-Q6(isomer).

T_type_Ca_Channel_Signaling TTA_Q6 TTA-Q6(isomer) T_channel T-type Ca2+ Channel (Cav3.x) TTA_Q6->T_channel blocks Ca_influx Ca2+ Influx T_channel->Ca_influx mediates Neuronal_Excitability Neuronal Excitability / Firing Ca_influx->Neuronal_Excitability modulates Depolarization Membrane Depolarization Depolarization->T_channel activates

Caption: Representative signaling pathway for T-type Ca2+ channel antagonism.

References

TTA-Q6(isomer) Technical Support Center: Troubleshooting Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TTA-Q6(isomer). This resource is designed for researchers, scientists, and drug development professionals utilizing TTA-Q6(isomer) in patch clamp electrophysiology experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your recordings.

Frequently Asked Questions (FAQs)

Q1: What is TTA-Q6(isomer) and what is its primary mechanism of action in electrophysiology?

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels. In electrophysiological recordings, it is used to block the flow of calcium ions through low-voltage activated T-type calcium channels, thereby inhibiting their contribution to cellular excitability and signaling. This allows for the isolation and study of other ion channels or for investigating the physiological roles of T-type calcium channels in various cell types.

Q2: What is the recommended working concentration for TTA-Q6(isomer) in patch clamp experiments?

The optimal concentration of TTA-Q6(isomer) should be determined empirically for your specific cell type and experimental conditions. However, based on data for structurally related potent and selective T-type channel antagonists like TTA-A2, which has an IC50 of approximately 100 nM, a starting concentration range of 100 nM to 1 µM is recommended.[1] It is advisable to perform a dose-response curve to determine the most effective concentration for your preparation.

Q3: How should I prepare and apply TTA-Q6(isomer) for my experiments?

TTA-Q6(isomer) is a hydrophobic compound and is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should then be diluted to the final working concentration in the external recording solution immediately before application. It is crucial to keep the final DMSO concentration in your recording chamber as low as possible (ideally below 0.1%) to avoid off-target effects of the solvent on ion channels and cell health.[2]

Q4: What are the expected effects of TTA-Q6(isomer) on neuronal firing properties?

By blocking T-type calcium channels, TTA-Q6(isomer) is expected to reduce neuronal excitability. This can manifest as a decrease in the frequency of spontaneous action potentials, a reduction in burst firing, and an increase in the threshold for action potential generation. In cells where T-type calcium channels contribute significantly to the resting membrane potential, application of TTA-Q6(isomer) may also lead to a hyperpolarization of the cell.

Troubleshooting Guide

Issue 1: No observable effect of TTA-Q6(isomer) on T-type calcium currents.
Possible Cause Troubleshooting Steps
Inadequate Concentration The concentration of TTA-Q6(isomer) may be too low to effectively block the T-type calcium channels in your preparation. Increase the concentration in a stepwise manner (e.g., from 100 nM to 500 nM, then to 1 µM).
Compound Degradation Improper storage of the TTA-Q6(isomer) stock solution can lead to degradation. Ensure the stock solution is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions from the stock for each experiment.
Incorrect Voltage Protocol T-type calcium channels are low-voltage activated. Ensure your voltage clamp protocol is designed to elicit T-type currents. Typically, this involves holding the cell at a hyperpolarized potential (e.g., -90 mV) to remove steady-state inactivation, followed by a depolarizing step to potentials where T-type channels activate (e.g., -50 mV to -30 mV).
Low Expression of T-type Channels The cell type you are recording from may have a low expression level of T-type calcium channels. Confirm the presence of T-type currents with a control recording before applying the blocker.
Issue 2: Unstable recordings or loss of seal after application of TTA-Q6(isomer).
Possible Cause Troubleshooting Steps
High DMSO Concentration The final concentration of the vehicle, DMSO, may be too high, leading to cell membrane instability.[3] Keep the final DMSO concentration in the bath solution below 0.1%. Prepare a higher concentration stock solution of TTA-Q6(isomer) to minimize the volume of DMSO added to the external solution.
Compound Precipitation TTA-Q6(isomer) is hydrophobic and may precipitate out of the aqueous external solution, especially at higher concentrations. This can clog the perfusion lines or affect the cell membrane. Ensure the compound is fully dissolved in the external solution. Consider using a carrier protein like bovine serum albumin (BSA) in your external solution to improve solubility.
Off-target Effects At higher concentrations, TTA-Q6(isomer) might have off-target effects on other ion channels or cellular processes that affect cell health and recording stability. Perform a dose-response curve to find the lowest effective concentration.
General Recording Instability The instability may be unrelated to the compound. Refer to the "General Patch Clamp Troubleshooting" section below for common issues like pipette drift, solution osmolarity mismatch, and mechanical vibrations.
Issue 3: Observed changes in currents are not consistent with T-type channel blockade.
Possible Cause Troubleshooting Steps
Off-target Effects TTA-Q6(isomer) may be affecting other ion channels. To confirm specificity, try to reverse the effect by washing out the compound. Additionally, you can test for effects on other major voltage-gated channels (e.g., sodium and potassium channels) using specific voltage protocols.
Vehicle (DMSO) Effects DMSO itself can modulate the activity of various ion channels.[2] It is essential to perform a vehicle control experiment where you apply the same concentration of DMSO without TTA-Q6(isomer) to your cells. This will help you differentiate the effects of the compound from those of the solvent.
Run-down of Currents The observed changes may be due to the natural "run-down" of the channels over the course of a whole-cell recording, rather than a specific drug effect. Monitor the stability of the currents for a period before applying the compound to establish a stable baseline.

General Patch Clamp Troubleshooting

This section provides solutions to common problems encountered during patch clamp recordings that are not specific to TTA-Q6(isomer).

Problem Possible Cause Solution
Noisy Recording Improper grounding, electrical interference, or a dirty pipette holder.Ensure all equipment is properly grounded to a common ground point. Turn off unnecessary electrical equipment in the room. Clean the pipette holder and the headstage connector with ethanol.
Difficulty Forming a Gigaohm Seal Dirty pipette tip, unhealthy cells, or incorrect pressure application.Use freshly pulled and fire-polished pipettes. Ensure your cell culture is healthy and not over-confluents. Apply gentle positive pressure when approaching the cell and release it just before touching the membrane.[4]
Unstable Seal (Seal resistance drops) Mechanical drift of the pipette, changes in bath level, or poor cell health.Ensure the micromanipulator is stable and there are no vibrations. Maintain a constant perfusion rate and bath level. Use healthy cells for recording.
High Access Resistance Incomplete rupture of the cell membrane or a clogged pipette tip.Apply brief, gentle suction pulses to rupture the membrane completely. If access resistance remains high, the pipette tip may be clogged, and a new pipette should be used.

Data Presentation

Table 1: Summary of TTA-Q6(isomer) Properties and Recommendations

ParameterValue/Recommendation
Target T-type Calcium Channels
Recommended Starting Concentration 100 nM - 1 µM
Solvent DMSO
Recommended Final DMSO Concentration < 0.1%
Storage of Stock Solution -20°C or -80°C, protected from light

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents
  • Cell Preparation: Prepare your cells of interest (e.g., cultured neurons or acutely dissociated cells) on coverslips suitable for patch clamp recording.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a hyperpolarized potential of -90 mV to ensure availability of T-type channels.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit calcium currents.

    • Establish a stable baseline recording of T-type currents.

  • Compound Application:

    • Prepare a fresh dilution of TTA-Q6(isomer) in the external solution to the desired final concentration.

    • Perfuse the recording chamber with the TTA-Q6(isomer)-containing solution.

    • Record the T-type currents again after the compound has had sufficient time to take effect (typically 2-5 minutes).

  • Vehicle Control: Repeat the experiment using an external solution containing the same final concentration of DMSO but without TTA-Q6(isomer).

Visualizations

TTA_Q6_Signaling_Pathway cluster_membrane Cell Membrane T_type T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_type->Ca_influx Inhibits TTA_Q6 TTA-Q6(isomer) TTA_Q6->T_type Blocks Cellular_Response Decreased Neuronal Excitability Ca_influx->Cellular_Response Leads to

Caption: Signaling pathway showing TTA-Q6(isomer) blocking T-type calcium channels.

Troubleshooting_Workflow Start Start Patch Clamp Experiment with TTA-Q6(isomer) Problem Encountering an Issue? Start->Problem No_Effect No Effect of Compound Problem->No_Effect Yes Unstable_Recording Unstable Recording Problem->Unstable_Recording Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes Success Successful Recording Problem->Success No Check_Concentration Increase Concentration No_Effect->Check_Concentration Check_Compound Check Compound Integrity No_Effect->Check_Compound Check_Protocol Verify Voltage Protocol No_Effect->Check_Protocol Check_DMSO Check DMSO Concentration Unstable_Recording->Check_DMSO Check_Solubility Check Compound Solubility Unstable_Recording->Check_Solubility Vehicle_Control Perform Vehicle Control Inconsistent_Results->Vehicle_Control Check_Off_Target Investigate Off-Target Effects Inconsistent_Results->Check_Off_Target

Caption: A logical workflow for troubleshooting common issues during patch clamp recordings with TTA-Q6(isomer).

References

Technical Support Center: TTA-Q6(isomer) Central Nervous System Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the delivery of TTA-Q6(isomer) to the central nervous system (CNS). Given the limited specific data on TTA-Q6(isomer) CNS delivery, this guide is based on established principles and common challenges encountered in CNS drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering TTA-Q6(isomer) to the central nervous system?

A1: The primary obstacle for delivering any compound, including TTA-Q6(isomer), to the CNS is the blood-brain barrier (BBB).[1][2][3][4] The BBB is a highly selective, semipermeable border of endothelial cells that prevents most drugs from entering the brain.[4] Key challenges include:

  • Low Permeability: The tight junctions between endothelial cells restrict the passive diffusion of molecules.

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively pump xenobiotics, including many drugs, out of the brain and back into the bloodstream.

  • Metabolic Enzymes: The BBB contains enzymes that can metabolize drugs before they reach their target in the CNS.

  • Physicochemical Properties: The molecular size, polarity, and lipophilicity of TTA-Q6(isomer) will significantly influence its ability to cross the BBB. Generally, small, lipophilic molecules have a better chance of passive diffusion.

Q2: What in vitro models can be used to assess the blood-brain barrier permeability of TTA-Q6(isomer)?

A2: Several in vitro models can provide an initial assessment of BBB permeability:

  • Transwell Models: These are the most common in vitro models, where a monolayer of brain endothelial cells is grown on a semi-permeable membrane. These models can be simple monolayers or more complex co-cultures with astrocytes and pericytes to better mimic the in vivo environment.

  • Stem Cell-Based Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial cells to create a human-relevant BBB model.

  • Dynamic and Microfluidic Models ("BBB-on-a-chip"): These advanced models incorporate physiological shear stress from fluid flow, which can improve the expression of tight junctions and transporters, offering a more in vivo-like environment.

Q3: What are the key in vivo methods for quantifying TTA-Q6(isomer) delivery to the CNS?

A3: In vivo studies are essential to confirm CNS penetration. Common techniques include:

  • Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain extracellular fluid over time, providing valuable pharmacokinetic data.

  • Brain Tissue Homogenate Analysis: This method measures the total drug concentration in the brain tissue. When combined with plasma concentration data, it can be used to calculate the brain-to-plasma concentration ratio (Kp).

  • Pharmacokinetic Studies: These involve intravenous administration followed by sampling of blood and brain tissue at various time points to determine key parameters like the blood-to-brain influx constant (Kin) and the permeability-surface area (PS) product.

Q4: How can the CNS delivery of TTA-Q6(isomer) potentially be improved?

A4: Several strategies can be explored to enhance CNS delivery:

  • Chemical Modification: Modifying the structure of TTA-Q6(isomer) to increase its lipophilicity or to make it a substrate for influx transporters can improve its brain penetration.

  • Nanoparticle-Based Delivery: Encapsulating TTA-Q6(isomer) in nanoparticles (e.g., lipid-based, polymeric) can help it cross the BBB.

  • Receptor-Mediated Transcytosis: Conjugating TTA-Q6(isomer) to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) can facilitate its transport into the brain.

  • Inhibition of Efflux Transporters: Co-administration of a P-gp or BCRP inhibitor can increase the brain concentration of drugs that are substrates for these transporters.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Possible Cause Troubleshooting Steps
Poor BBB Permeability 1. Re-evaluate Physicochemical Properties: Assess the lipophilicity, molecular weight, and polar surface area of TTA-Q6(isomer). Consider chemical modifications to optimize these properties for better passive diffusion. 2. In Vitro Permeability Assay: Use a Transwell assay with a brain endothelial cell line (e.g., hCMEC/D3) to confirm low intrinsic permeability.
High Efflux by Transporters (e.g., P-gp, BCRP) 1. In Vitro Efflux Assay: Perform a bidirectional transport study in a Transwell system using cell lines overexpressing P-gp (e.g., MDCK-MDR1) or BCRP. An efflux ratio greater than 2 suggests active efflux. 2. In Vivo Co-dosing Study: Administer TTA-Q6(isomer) with a known P-gp inhibitor (e.g., verapamil, elacridar) and observe if the brain concentration increases.
Rapid Metabolism in the Brain 1. Brain Slice or Microsome Stability Assay: Incubate TTA-Q6(isomer) with brain slices or brain microsomes to determine its metabolic stability in the brain environment. 2. Identify Metabolites: Use LC-MS/MS to identify any metabolites of TTA-Q6(isomer) in brain homogenates.
Issue 2: Inconsistent Results in In Vitro BBB Models
Possible Cause Troubleshooting Steps
Low Barrier Integrity (Low TEER, High Paracellular Leakage) 1. Verify Cell Monolayer Confluency: Visually inspect the cell monolayer using microscopy before the experiment. 2. Optimize Cell Culture Conditions: Ensure proper seeding density, media composition, and culture time. Consider co-culturing with astrocytes or pericytes to enhance barrier tightness. 3. Measure TEER: Regularly measure the Transendothelial Electrical Resistance (TEER) to monitor barrier integrity. Only use Transwells with TEER values above a validated threshold. 4. Use Paracellular Markers: Include a low permeability marker (e.g., sucrose, FITC-dextran) in your experiments to assess the integrity of the cell layer.
High Variability Between Experiments 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and experimental timing. 2. Control for Serum Lot Variability: Test different lots of serum or use a serum-free medium if possible. 3. Automate Liquid Handling: Use automated pipetting systems to reduce human error.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data for TTA-Q6(isomer) to illustrate the expected outcomes of CNS delivery experiments. This data is for illustrative purposes only.

Table 1: In Vitro Permeability and Efflux of TTA-Q6(isomer) (Hypothetical Data)

ParameterCell LineValueInterpretation
Apparent Permeability (Papp) (A-B) hCMEC/D30.5 x 10⁻⁶ cm/sLow intrinsic permeability
Efflux Ratio (Papp B-A / Papp A-B) MDCK-MDR14.2High potential for P-gp mediated efflux

Table 2: In Vivo Pharmacokinetic Parameters of TTA-Q6(isomer) in Rats (Hypothetical Data)

ParameterValueUnitInterpretation
Brain-to-Plasma Ratio (Kp) 0.1-Low overall brain penetration
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.02-Very low concentration of free drug at the target site
Permeability-Surface Area (PS) Product 0.05mL/min/gLow rate of transport across the BBB

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the Transendothelial Electrical Resistance (TEER) to confirm barrier integrity.

  • Dosing: Add TTA-Q6(isomer) to the apical (luminal) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (abluminal) chamber.

  • Quantification: Analyze the concentration of TTA-Q6(isomer) in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Protocol 2: In Vivo Brain Penetration Study using Microdialysis in Rats
  • Animal Preparation: Anesthetize a rat and surgically implant a microdialysis probe into the target brain region (e.g., striatum).

  • Probe Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • TTA-Q6(isomer) Administration: Administer TTA-Q6(isomer) intravenously.

  • Sample Collection: Collect dialysate samples at regular intervals. Simultaneously, collect blood samples.

  • Sample Analysis: Determine the concentration of unbound TTA-Q6(isomer) in the dialysate and plasma using LC-MS/MS.

  • Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) and other pharmacokinetic parameters.

Visualizations

G cluster_neuron Postsynaptic Neuron TTA_Q6 TTA-Q6(isomer) T_type T-type Ca2+ Channel TTA_Q6->T_type Antagonism Ca_influx Ca2+ Influx T_type->Ca_influx Blocks Signaling Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) Ca_influx->Signaling Modulates

Caption: Hypothetical signaling pathway of TTA-Q6(isomer) in a neuron.

G cluster_workflow Experimental Workflow for CNS Delivery Assessment In_Silico In Silico Prediction (Physicochemical Properties) In_Vitro In Vitro BBB Model (Transwell Assay) In_Silico->In_Vitro Efflux_Assay Efflux Transporter Assay (MDCK-MDR1) In_Vitro->Efflux_Assay If permeability is low In_Vivo In Vivo PK Study (Microdialysis) In_Vitro->In_Vivo If permeability is promising Efflux_Assay->In_Vivo Data_Analysis Data Analysis (Kp, Kp,uu) In_Vivo->Data_Analysis

Caption: A typical experimental workflow for assessing CNS drug delivery.

References

TTA-Q6(isomer) addressing compound precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TTA-Q6(isomer). The information provided is intended to help address common challenges, particularly compound precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is TTA-Q6(isomer) and what is its mechanism of action?

TTA-Q6(isomer) is an isomer of TTA-Q6, which is a selective antagonist of T-type calcium channels.[1] T-type calcium channels are low-voltage activated channels that play a role in regulating cellular excitability and calcium signaling in various tissues, including the nervous system.[2][3][4] By blocking these channels, TTA-Q6(isomer) can modulate downstream signaling pathways that are dependent on calcium influx.

Q2: What are the known physicochemical properties of TTA-Q6(isomer)?

While experimental data for this specific isomer is limited, information for the parent compound and computational predictions provide guidance.

PropertyValue / PredictionSource
Molecular Formula C₂₀H₁₅ClF₃N₃O[5]
Molecular Weight 405.8 g/mol
Solubility in DMSO 125 mg/mL (308.03 mM)MedChemExpress
Predicted LogP ~4.5 - 5.5Computational Prediction
Predicted pKa Basic pKa: ~3-4; Acidic pKa: Not predictedComputational Prediction
Appearance Solid

Note: The high predicted LogP and high solubility in DMSO strongly suggest that TTA-Q6(isomer) has low aqueous solubility. The use of newly opened, anhydrous DMSO is recommended for preparing stock solutions as DMSO is hygroscopic.

Q3: My TTA-Q6(isomer) stock solution in DMSO appears cloudy. What should I do?

Cloudiness or visible particles in your DMSO stock solution may indicate that the compound has precipitated, possibly due to water contamination.

  • Apply Gentle Heat: Warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.

  • Use Mechanical Agitation: Vortexing or sonicating the solution can help redissolve the compound.

  • Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO, as it is hygroscopic and water absorption can reduce solubility.

Q4: I'm observing precipitation after diluting my TTA-Q6(isomer) DMSO stock into my aqueous cell culture medium. Why is this happening?

This is a common issue for poorly water-soluble compounds and is often due to one or more of the following reasons:

  • Low Aqueous Solubility: TTA-Q6(isomer) is inherently hydrophobic, and its solubility limit in the aqueous medium has likely been exceeded.

  • High Final Concentration: The desired experimental concentration may be too high for the compound to remain in solution.

  • "Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of hydrophobic compounds.

  • Interaction with Media Components: The compound may be interacting with proteins (e.g., in fetal bovine serum) or other media components, leading to the formation of insoluble complexes.

  • pH and Temperature Shock: A rapid change in the solvent environment from organic (DMSO) to aqueous, along with potential pH and temperature differences, can cause the compound to "crash out" of solution.

Troubleshooting Guide for Compound Precipitation in Media

If you are encountering precipitation of TTA-Q6(isomer) in your experimental medium, consider the following troubleshooting strategies.

Initial Troubleshooting Steps
  • Visual Inspection: Always visually inspect your final diluted solution for any signs of cloudiness or particles before adding it to your experiment.

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of TTA-Q6(isomer).

  • Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This more gradual change in the solvent environment can help maintain solubility.

Advanced Troubleshooting Strategies
StrategyDescriptionConsiderations
Adjust Co-solvent Concentration A modest increase in the final concentration of a water-miscible organic co-solvent may improve solubility.Ensure the final co-solvent concentration is compatible with your cell line or assay system. Always include a vehicle control with the same co-solvent concentration.
Explore Alternative Co-solvents TTA-Q6(isomer) may have better solubility in other biocompatible solvents.Examples include ethanol, PEG400, or glycerol. Compatibility with your experimental system is critical.
pH Adjustment Based on the predicted basic pKa, slightly lowering the pH of your final medium might increase the solubility of TTA-Q6(isomer).The pH must remain within a range that is tolerated by your cells and does not affect the assay's performance.
Use of Solubilizing Agents Incorporating surfactants or cyclodextrins can enhance the solubility of hydrophobic compounds.Examples include Tween-80 or HP-β-CD. These must be tested for compatibility and potential interference with your experiment.
Sonication and Warming After dilution, briefly sonicating the solution or warming it to 37°C can help to redissolve any precipitate that has formed.Use with caution to avoid compound degradation or affecting other media components.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to determine the kinetic solubility of TTA-Q6(isomer) in your specific experimental buffer.

Materials:

  • TTA-Q6(isomer) stock solution in DMSO (e.g., 10 mM)

  • Experimental aqueous buffer (e.g., PBS or cell culture medium)

  • 96-well clear bottom microplate

  • Plate reader with nephelometry (light scattering) capabilities

Procedure:

  • Prepare a serial dilution of the TTA-Q6(isomer) DMSO stock solution in DMSO.

  • In the 96-well plate, add a small volume (e.g., 2 µL) of each concentration of the TTA-Q6(isomer) stock solution in triplicate. Include a DMSO-only control.

  • Rapidly add the aqueous buffer to each well to achieve the final desired compound concentrations (e.g., 98 µL for a final volume of 100 µL).

  • Mix the plate thoroughly for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the light scattering (turbidity) in each well using the plate reader at a wavelength such as 620 nm.

  • Data Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control wells.

Visualizations

Signaling Pathway

T_type_Ca_channel_signaling cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_channel->Ca_influx Mediates Depolarization Depolarization Depolarization->T_channel Opens TTA_Q6_isomer TTA-Q6(isomer) TTA_Q6_isomer->T_channel Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Intracellular_Ca->Downstream

Caption: TTA-Q6(isomer) blocks T-type Ca²⁺ channels, inhibiting depolarization-induced Ca²⁺ influx.

Experimental Workflow

Precipitation_Troubleshooting_Workflow Start Precipitation Observed Check_Stock Inspect DMSO Stock Solution Start->Check_Stock Cloudy_Stock Cloudy? Check_Stock->Cloudy_Stock Redissolve_Stock Warm / Sonicate Stock Cloudy_Stock->Redissolve_Stock Yes Dilute_in_Media Dilute into Aqueous Media Cloudy_Stock->Dilute_in_Media No Redissolve_Stock->Dilute_in_Media Precipitation_in_Media Precipitation? Dilute_in_Media->Precipitation_in_Media Lower_Concentration Lower Final Concentration Precipitation_in_Media->Lower_Concentration Yes Success Proceed with Experiment Precipitation_in_Media->Success No Optimize_Dilution Optimize Dilution Method (e.g., Serial Dilution) Lower_Concentration->Optimize_Dilution Advanced_Troubleshooting Advanced Troubleshooting (Co-solvents, pH, etc.) Optimize_Dilution->Advanced_Troubleshooting Advanced_Troubleshooting->Success

Caption: A workflow for troubleshooting TTA-Q6(isomer) precipitation in experimental media.

References

Technical Support Center: TTA-Q6(isomer) Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric purity analysis of TTA-Q6(isomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions related to the chiral separation of TTA-Q6 and its isomers.

Introduction to TTA-Q6 and its Chirality

TTA-Q6 is a potent and selective antagonist of the T-type Ca2+ channel. Its chemical formula is C₂₀H₁₅ClF₃N₃O. The structure of TTA-Q6 reveals a chiral center, leading to the existence of enantiomers. The specific spatial arrangement of the atoms around this chiral center is crucial for its biological activity, making the accurate determination of enantiomeric purity a critical aspect of its development and quality control. The isomer of TTA-Q6, with CAS number 910484-32-1, differs in the spatial configuration at this chiral center.

Chemical Structure of TTA-Q6 (S-enantiomer)

(S)-2-(4-chlorophenyl)-N-(1-(2-(trifluoromethyl)phenyl)ethyl)-1,2-dihydro-4-oxo-3(2H)-quinazolinecarboxamide

Analytical Methods for Enantiomeric Purity

The primary method for determining the enantiomeric purity of TTA-Q6 is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique allows for the physical separation of the enantiomers, enabling their individual quantification.

Recommended HPLC Method

While a specific, validated method for TTA-Q6 is proprietary, a general starting point for method development based on the analysis of similar quinazolinone derivatives is provided below. Optimization will be required for your specific instrumentation and sample matrix.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® IA, IB, IC)
Mobile Phase A mixture of a non-polar organic solvent (e.g., n-Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol). A common starting ratio is 90:10 (non-polar:polar).
Additives In some cases, small amounts of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) can improve peak shape and resolution.
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 20 - 40 °C (Thermodynamic evaluation may be needed to optimize)
Detection UV at a wavelength where TTA-Q6 has significant absorbance (e.g., 254 nm).
Injection Volume 5 - 20 µL
Experimental Workflow

The following diagram illustrates the general workflow for the enantiomeric purity analysis of a TTA-Q6 isomer sample.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample TTA-Q6(isomer) Sample dissolve Dissolve in Mobile Phase or a compatible solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Inject sample into HPLC system filter->hplc separation Enantiomeric Separation on Chiral Column hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas of Enantiomers chromatogram->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

TTA-Q6(isomer) long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TTA-Q6(isomer)

Disclaimer: As of the latest update, "TTA-Q6(isomer)" is not a publicly documented small molecule. Therefore, this technical support center provides a generalized guide for the long-term storage and handling of a novel, light, and temperature-sensitive small molecule isomer for experimental use. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with similar experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade TTA-Q6(isomer)?

A1: TTA-Q6(isomer) is susceptible to degradation from three main factors: exposure to light (specifically UV and visible light), elevated temperatures, and moisture.[1][2][3] Exposure to light can induce photochemical degradation, while high temperatures can accelerate chemical decomposition.[1][4] Moisture can lead to hydrolysis or other chemical reactions that alter the molecule's structure and purity.

Q2: I've just received a shipment of TTA-Q6(isomer). How should I store it immediately?

A2: Upon receipt, immediately store the compound in its original light-blocking container in a temperature-controlled environment. For long-term storage, a freezer at -20°C or -80°C is recommended. Ensure the container is tightly sealed to prevent moisture ingress.

Q3: Can I repeatedly open and close the container of solid TTA-Q6(isomer)?

A3: It is strongly advised to minimize the number of times the primary container is opened. Each time it is opened, the compound is exposed to atmospheric moisture and light. Best practice is to aliquot the solid compound into smaller, single-use vials under an inert atmosphere (like argon or nitrogen) for daily or weekly use.

Q4: My TTA-Q6(isomer) solution has changed color. What does this mean?

A4: A change in color in your stock or working solution often indicates chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to perform a purity check (e.g., via HPLC) before using a discolored solution in an experiment.

Q5: What is the best way to prepare a stock solution of TTA-Q6(isomer)?

A5: To prepare a stock solution, first allow the container of solid TTA-Q6(isomer) to equilibrate to room temperature before opening to prevent condensation. Use a high-purity, anhydrous solvent such as DMSO or ethanol. Prepare the solution under subdued light conditions and consider purging the vial's headspace with an inert gas before sealing for storage.

Long-Term Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of TTA-Q6(isomer).

Storage Conditions

Quantitative data for recommended storage conditions are summarized below.

FormStorage DurationTemperatureAtmosphereLight ConditionContainer
Solid (Powder) Short-Term (< 1 month)2-8°CDesiccatedIn the darkAmber glass vial
Solid (Powder) Long-Term (> 1 month)-20°C or -80°CDesiccated, Inert GasIn the darkTightly sealed amber glass vial
Stock Solution (in DMSO) Short-Term (< 1 week)2-8°CInert Gas HeadspaceIn the dark, wrapped in foilAmber glass or polypropylene vial
Stock Solution (in DMSO) Long-Term (> 1 week)-80°CInert Gas HeadspaceIn the dark, wrapped in foilAmber glass or polypropylene vial
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing: When weighing the solid compound, do so in a low-light environment. Use a clean, dry spatula and weighing vessel. Work quickly to minimize exposure to air and light.

  • Dissolving: To dissolve, add the appropriate volume of anhydrous solvent to the vial containing the solid TTA-Q6(isomer). Vortex or sonicate gently until the solid is completely dissolved. Avoid excessive heating.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Disposal: Dispose of all waste materials containing TTA-Q6(isomer) according to your institution's hazardous waste disposal guidelines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results or loss of compound activity. - Compound degradation due to improper storage/handling.- Repeated freeze-thaw cycles of stock solution.- Contamination of stock solution.- Prepare a fresh stock solution from a new aliquot of solid compound.- Perform a purity check of the old and new stock solutions using HPLC.- Review storage and handling procedures to ensure compliance with recommendations.
Compound precipitates out of solution upon thawing or dilution. - The solubility limit was exceeded at a lower temperature.- The solvent is not suitable for cryogenic storage.- The final concentration in the aqueous buffer is too high.- Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved.- Consider storing stock solutions at a slightly lower concentration.- When diluting into an aqueous medium, ensure the final organic solvent concentration is low (typically <0.5% v/v) and vortex immediately after dilution.
Unexpected peaks appear in HPLC/LC-MS analysis. - The compound has degraded into one or more new products.- The sample is contaminated.- Isomerization has occurred under the experimental conditions.- Compare the chromatogram to a reference standard or a freshly prepared sample.- Analyze a solvent blank to rule out solvent contamination.- Investigate the effects of pH, temperature, and light on the stability of the compound in your experimental matrix.
Solid compound appears clumpy or has changed color. - Absorption of moisture from the atmosphere.- Degradation due to exposure to light or heat during storage.- Do not use the compound. Discard it according to safety protocols.- Review storage procedures; ensure containers are sealed tightly and stored in a desiccator if necessary.

Experimental Protocols

Protocol: HPLC Method for Purity and Stability Assessment

This protocol describes a general reversed-phase HPLC method for assessing the purity of TTA-Q6(isomer) and detecting degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan from 200-400 nm; quantify at the maximum absorbance wavelength (λmax) of TTA-Q6(isomer).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of TTA-Q6(isomer) in DMSO.

    • Dilute this stock solution to a final concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate purity as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For stability studies, analyze samples at various time points and compare the purity and impurity profiles to the initial (T=0) sample.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation A Receive and Aliquot Solid TTA-Q6(isomer) B Prepare Fresh Stock Solution (e.g., 1 mg/mL in DMSO) A->B Equilibrate to RT C Create Working Solutions for Stress Conditions B->C D T=0 Analysis (Baseline) C->D Immediate Test E Long-Term Storage (-20°C, Dark) C->E F Accelerated Storage (40°C, 75% RH) C->F G Photostability (ICH Q1B Light Exposure) C->G H HPLC Purity Assay E->H At specified time points (e.g., 1, 3, 6 months) F->H At specified time points (e.g., 1, 3, 6 months) G->H At specified time points (e.g., 1, 3, 6 months) I LC-MS for Impurity ID H->I If new peaks appear J Compare to T=0 H->J K Determine Degradation Rate & Shelf-Life J->K

Caption: Experimental workflow for a typical stability study of TTA-Q6(isomer).

Troubleshooting_Tree Start Inconsistent Experimental Results Q1 Is the stock solution old or discolored? Start->Q1 A1_Yes Prepare Fresh Stock from New Aliquot Q1->A1_Yes Yes A1_No Check Purity of Current Stock via HPLC Q1->A1_No No End Re-run Experiment A1_Yes->End Q2 Does HPLC show degradation peaks? A1_No->Q2 A2_Yes Review Storage & Handling Procedures. Use Fresh Stock. Q2->A2_Yes Yes A2_No Problem may be in assay protocol or other reagents. Q2->A2_No No A2_Yes->End

References

Technical Support Center: TTA-Q6 (isomer) & Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the T-type Ca2+ channel antagonist, TTA-Q6 (isomer), in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is TTA-Q6 and its isomer?

A1: TTA-Q6 is a selective antagonist of T-type Ca2+ channels and is used in neurological disease research.[1][2][3] An isomer of TTA-Q6 is also commercially available, though specific structural details differentiating it from TTA-Q6 are not consistently provided by vendors.[4] It is crucial for researchers to characterize the specific isomer they are using, as different isomers can have different physicochemical properties, including fluorescence.

Q2: What is compound interference in fluorescence assays?

A2: Compound interference in fluorescence assays occurs when a test compound, such as TTA-Q6 (isomer), possesses properties that affect the fluorescence signal, leading to inaccurate results.[5] This can manifest as either an increase or a decrease in the measured fluorescence, independent of the biological activity being assayed. The two main mechanisms of interference are autofluorescence and quenching.

Q3: What is autofluorescence and how can it interfere with my assay?

A3: Autofluorescence is the natural emission of light by a compound when it is excited by light. If TTA-Q6 (isomer) is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can generate a false-positive signal. This could make the compound appear as an activator or inhibitor when it is not.

Q4: What is fluorescence quenching?

A4: Fluorescence quenching is the reduction of a fluorophore's fluorescence intensity by another compound. TTA-Q6 (isomer) could cause quenching through various mechanisms, including the "inner filter effect," where it absorbs the excitation or emission light intended for the assay's fluorophore. This can lead to false-positive results in assays where a decrease in signal indicates inhibition.

Q5: How can I determine if my TTA-Q6 (isomer) is causing interference?

A5: A straightforward method is to run control experiments. To check for autofluorescence, measure the fluorescence of TTA-Q6 (isomer) in the assay buffer without any other assay components (e.g., enzymes, detection reagents). A significant signal suggests autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without the TTA-Q6 (isomer). A decrease in the fluorophore's signal in the presence of your compound indicates quenching.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to TTA-Q6 (isomer) interference in fluorescence assays.

Observed Problem Potential Cause Recommended Action(s)
Unexpectedly high fluorescence signal in wells containing TTA-Q6 (isomer). The TTA-Q6 (isomer) is autofluorescent at the assay's wavelengths.1. Run a compound-only control : Measure the fluorescence of various concentrations of TTA-Q6 (isomer) in the assay buffer. 2. Perform a spectral scan : Determine the full excitation and emission spectrum of TTA-Q6 (isomer) to identify its fluorescence profile. 3. Red-shift the assay : If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence.
Lower than expected fluorescence signal in the presence of TTA-Q6 (isomer). The TTA-Q6 (isomer) is quenching the assay's fluorophore.1. Run a quenching control : Measure the fluorescence of the assay's fluorophore with and without TTA-Q6 (isomer). 2. Check for inner filter effect : Measure the absorbance spectrum of TTA-Q6 (isomer). Significant absorbance at the assay's excitation or emission wavelengths suggests an inner filter effect. 3. Decrease compound concentration : If possible, lower the concentration of TTA-Q6 (isomer) to minimize quenching.
High variability in fluorescence readings. Uneven distribution of the compound or precipitated compound in the wells.1. Check solubility : Ensure TTA-Q6 (isomer) is fully dissolved in the assay buffer at the tested concentrations. 2. Optimize plate reader settings : Use well-scanning or orbital averaging modes to get a more representative reading of the entire well. 3. Increase the number of flashes : A higher number of flashes per read can reduce variability and background noise.

Experimental Protocols

Protocol 1: Determining Autofluorescence of TTA-Q6 (isomer)
  • Prepare a stock solution of TTA-Q6 (isomer) in a suitable solvent (e.g., DMSO).

  • Create a dilution series of TTA-Q6 (isomer) in your assay buffer, including a buffer-only control.

  • Transfer the solutions to the wells of a microplate (use black plates for fluorescence assays to minimize background).

  • Measure the fluorescence using the same excitation and emission wavelengths and instrument settings (gain, number of flashes) as your main assay.

  • Analyze the data : Subtract the fluorescence of the buffer-only control from the readings for the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Quenching Potential of TTA-Q6 (isomer)
  • Prepare solutions of your assay's fluorophore at the concentration used in your assay.

  • Add a dilution series of TTA-Q6 (isomer) to the fluorophore solutions. Include a control with the fluorophore and solvent only.

  • Incubate under the same conditions as your assay.

  • Measure the fluorescence at the appropriate wavelengths.

  • Analyze the data : A concentration-dependent decrease in the fluorophore's signal in the presence of TTA-Q6 (isomer) indicates quenching.

Visualizing Interference Pathways and Workflows

cluster_interference Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching (Inner Filter Effect) Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore TTA_auto TTA-Q6 (isomer) Excitation->TTA_auto excites Emission Expected Emission Fluorophore->Emission Detector Detector Emission->Detector Emission_auto Interfering Emission TTA_auto->Emission_auto emits light Emission_auto->Detector TTA_quench TTA-Q6 (isomer) TTA_quench->Excitation absorbs TTA_quench->Emission absorbs

Caption: Mechanisms of compound interference in fluorescence assays.

Start Unexpected Assay Results with TTA-Q6 (isomer) Control_Exp Run Control Experiments: 1. Compound-only (Autofluorescence) 2. Fluorophore + Compound (Quenching) Start->Control_Exp Interference_Detected Is Interference Detected? Control_Exp->Interference_Detected No_Interference No Significant Interference. Proceed with assay optimization. Interference_Detected->No_Interference No Characterize Characterize Interference: - Perform spectral scan of compound - Measure absorbance of compound Interference_Detected->Characterize Yes Mitigate Select Mitigation Strategy Characterize->Mitigate Red_Shift Red-shift assay: Use different fluorophore Mitigate->Red_Shift Lower_Conc Lower compound concentration Mitigate->Lower_Conc Correct_Data Correct data using controls Mitigate->Correct_Data Validate Validate new assay conditions Red_Shift->Validate Lower_Conc->Validate Correct_Data->Validate

Caption: Troubleshooting workflow for TTA-Q6 (isomer) interference.

References

Validation & Comparative

Comparative Efficacy of TTA-Q6 and its Isomer: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6 is recognized as a potent and selective antagonist of T-type calcium channels, playing a crucial role in the investigation of neurological diseases. The existence of its isomer, TTA-Q6(isomer), prompts a critical question for researchers regarding the potential for differential efficacy and structure-activity relationships. This guide aims to provide a comparative analysis of TTA-Q6 and TTA-Q6(isomer) based on available experimental data.

Note to the Reader: Despite extensive searches of scientific literature and chemical databases, no publicly available biological activity data, including IC50 values or other quantitative measures of efficacy, could be found for the compound identified as "TTA-Q6(isomer)" (CAS 910484-32-1). The following guide is therefore limited to presenting the known efficacy data for TTA-Q6 and outlining the standard experimental protocols used to assess T-type calcium channel antagonists. This information is provided to serve as a benchmark and a methodological resource for researchers who may have access to TTA-Q6(isomer) and wish to conduct their own comparative studies.

Quantitative Efficacy Data: TTA-Q6

The inhibitory potency of TTA-Q6 on T-type calcium channels has been quantified using Fluorometric Imaging Plate Reader (FLIPR) assays. These assays measure the influx of calcium ions into cells and can be performed under different membrane potential conditions to assess state-dependent inhibition.

CompoundAssay ConditionIC50 (nM)
TTA-Q6FLIPR Depolarized Assay14[1][2]
TTA-Q6FLIPR Hyperpolarized Assay590[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize T-type calcium channel antagonists like TTA-Q6. These protocols can be adapted for a comparative study of TTA-Q6 and TTA-Q6(isomer).

Fluorometric Imaging Plate Reader (FLIPR) Assay for T-type Calcium Channel Inhibition

This high-throughput screening method is used to measure changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To determine the IC50 value of a test compound for the inhibition of T-type calcium channels.

Materials:

  • HEK293 cells stably expressing a specific T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • T-type calcium channel activator (e.g., KCl or a specific agonist).

  • Test compounds (TTA-Q6 and TTA-Q6(isomer)) at various concentrations.

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the T-type calcium channel subtype of interest into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer.

  • FLIPR Measurement:

    • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

    • Measure the baseline fluorescence of the cells in each well.

    • Add the test compounds at various concentrations to the wells.

    • After a short incubation period, add the T-type calcium channel activator to all wells to stimulate calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity upon channel activation is indicative of calcium influx.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of T-type calcium channel antagonists and a typical experimental workflow for their evaluation.

T_type_Ca_Channel_Antagonism cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel (e.g., Cav3.x) Ca_influx Ca2+ Influx T_channel->Ca_influx Mediates Depolarization Depolarization Depolarization->T_channel Activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Firing, Gene Expression) Ca_influx->Cellular_Response Triggers TTA_Q6 TTA-Q6 or TTA-Q6(isomer) TTA_Q6->T_channel Blocks

Caption: Mechanism of T-type calcium channel antagonism.

Experimental_Workflow Start Start: Comparative Efficacy Study Cell_Culture Cell Culture: HEK293 cells expressing T-type Ca2+ channels Start->Cell_Culture FLIPR_Assay FLIPR Assay: Determine IC50 values for TTA-Q6 and TTA-Q6(isomer) Cell_Culture->FLIPR_Assay Data_Analysis Data Analysis: Compare IC50 values and dose-response curves FLIPR_Assay->Data_Analysis Conclusion Conclusion: Determine relative efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparative efficacy analysis.

Conclusion

While TTA-Q6 has been characterized as a potent T-type calcium channel antagonist, a direct comparison with its isomer is currently not possible due to the absence of published efficacy data for TTA-Q6(isomer). The provided experimental protocols offer a clear path for researchers to independently assess the comparative efficacy of these two compounds. Such studies are essential to elucidate the structure-activity relationship and to determine if one isomer possesses a superior therapeutic profile. The scientific community awaits further research to fill this knowledge gap.

References

A Comparative Guide: TTA-Q6 Isomer vs. Mibefradil for T-type Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the T-type calcium channel antagonist TTA-Q6 (isomer) and the broader-spectrum calcium channel blocker mibefradil. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.

Introduction

Voltage-gated calcium channels are critical mediators of calcium influx into cells, playing a pivotal role in a wide array of physiological processes. The T-type (transient) calcium channels (CaV3 subfamily) are distinct from the L-type (long-lasting) channels in their low-voltage activation threshold and transient opening. This makes them key players in cellular excitability, pacemaker activity, and various signaling pathways.

This guide focuses on two compounds that target T-type calcium channels:

  • TTA-Q6 (isomer): A selective antagonist of T-type calcium channels.

  • Mibefradil: A calcium channel blocker with activity against both T-type and L-type calcium channels.[1][2][3][4] Mibefradil was previously used for the treatment of hypertension and angina but was withdrawn from the market.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the available quantitative data on the inhibitory potency (IC50) of TTA-Q6 (and its related compound TTA-A2) and mibefradil against various calcium channel subtypes. It is important to note that the data presented is compiled from different studies using varied experimental methodologies (e.g., whole-cell patch-clamp electrophysiology vs. FLIPR assays), which may influence the absolute IC50 values. A direct head-to-head comparison under identical conditions is not currently available in the public domain.

Table 1: Inhibitory Potency (IC50) against T-type Calcium Channels

CompoundCaV3.1 (α1G)CaV3.2 (α1H)CaV3.3 (α1I)Assay MethodReference
TTA-Q6 14 nM (depolarized)Not ReportedNot ReportedFLIPRNot Specified
590 nM (hyperpolarized)
TTA-A2 *~100 nM~100 nM~100 nMPatch-clamp[5]
Mibefradil 2.7 µMNot ReportedNot ReportedNot Specified
0.1 µM (rat atrial cells)Not ReportedNot ReportedPatch-clamp
0.7 µMNot ReportedNot ReportedPatch-clamp

*TTA-A2 is a structurally related, potent, and selective T-type calcium channel antagonist often used in research.

Table 2: Inhibitory Potency (IC50) against L-type and other High-Voltage Activated Calcium Channels

CompoundCaV1.2 (α1C)Other HVA ChannelsSelectivity (HVA/T-type)Assay MethodReference
TTA-A2 *>30 µM~300-fold selective for T-type~300-foldPatch-clamp
Mibefradil 18.6 µM~6.9-fold (vs. 2.7 µM T-type)Not Specified
~3 µM (rat ventricular cells, HP -100mV)~30-fold (vs. 0.1 µM T-type)Patch-clamp
~0.1 µM (rat ventricular cells, HP -50mV)~1-fold (vs. 0.1 µM T-type)Patch-clamp
2 µM~2.9-fold (vs. 0.7 µM T-type)Patch-clamp
32.7 µM (tonic block on CaV2.2)Not directly comparablePatch-clamp
4.8 µM (use-dependent block on CaV2.2)Not directly comparablePatch-clamp

*TTA-A2 is a structurally related, potent, and selective T-type calcium channel antagonist often used in research.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.

T_type_Ca_Channel_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space T_type T-type Ca²⁺ Channel (CaV3) Ca_int Ca²⁺ T_type->Ca_int Ca_ext Ca²⁺ Ca_ext->T_type Influx Calmodulin Calmodulin Ca_int->Calmodulin Cell_Cycle Cell Cycle Progression Ca_int->Cell_Cycle CaMK CaMK Calmodulin->CaMK CREB CREB CaMK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Cell_Cycle->Proliferation TTA_Q6 TTA-Q6 (isomer) TTA_Q6->T_type Blocks Mibefradil Mibefradil Mibefradil->T_type Blocks

Caption: Downstream signaling pathway of T-type calcium channels and points of inhibition.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp Electrophysiology cluster_flipr FLIPR (Fluorometric Imaging Plate Reader) Assay Ephys_Start Prepare Cell Culture (e.g., HEK293 expressing CaV3.x) Ephys_Pipette Fabricate & Fill Pipette (Intracellular Solution) Ephys_Start->Ephys_Pipette Ephys_Seal Form Gigaseal on Cell Ephys_Pipette->Ephys_Seal Ephys_Rupture Rupture Membrane (Whole-cell configuration) Ephys_Seal->Ephys_Rupture Ephys_Record_Base Record Baseline Ca²⁺ Current Ephys_Rupture->Ephys_Record_Base Ephys_Apply_Drug Apply Antagonist (TTA-Q6 isomer or Mibefradil) Ephys_Record_Base->Ephys_Apply_Drug Ephys_Record_Drug Record Ca²⁺ Current in presence of Antagonist Ephys_Apply_Drug->Ephys_Record_Drug Ephys_Analysis Analyze Data & Calculate IC₅₀ Ephys_Record_Drug->Ephys_Analysis FLIPR_Start Plate Cells in Microplate FLIPR_Dye Load Cells with Ca²⁺ Indicator Dye FLIPR_Start->FLIPR_Dye FLIPR_Add_Drug Add Antagonist (TTA-Q6 isomer or Mibefradil) FLIPR_Dye->FLIPR_Add_Drug FLIPR_Stimulate Stimulate Cells to Open Ca²⁺ Channels (e.g., with KCl) FLIPR_Add_Drug->FLIPR_Stimulate FLIPR_Measure Measure Fluorescence Change FLIPR_Stimulate->FLIPR_Measure FLIPR_Analysis Analyze Data & Calculate IC₅₀ FLIPR_Measure->FLIPR_Analysis

Caption: Generalized experimental workflows for determining IC50 values.

Experimental Protocols

The following are generalized protocols for the two primary methods used to determine the IC50 values of calcium channel antagonists. Specific parameters may vary between individual studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell.

  • Cell Preparation: Cells (e.g., HEK293) stably or transiently expressing the calcium channel subtype of interest are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, and 4 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

  • Recording: A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, with the pH adjusted to 7.4 with TEA-OH.

  • Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ). Further suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -100 mV). Calcium currents are elicited by depolarizing voltage steps (e.g., to -30 mV for T-type channels).

  • Drug Application: The compound of interest (TTA-Q6 isomer or mibefradil) is dissolved in the extracellular solution and perfused onto the cell at various concentrations.

  • Data Analysis: The peak inward calcium current is measured before and after drug application. The percentage of current inhibition at each concentration is calculated, and the data are fitted with a Hill equation to determine the IC50 value.

FLIPR (Fluorometric Imaging Plate Reader) Assay

This high-throughput screening method measures changes in intracellular calcium concentration using a fluorescent indicator.

  • Cell Preparation: Cells expressing the target calcium channel are seeded into 96- or 384-well microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 1 hour at 37°C.

  • Compound Addition: The test compounds (TTA-Q6 isomer or mibefradil) are added to the wells at various concentrations.

  • Stimulation and Measurement: The microplate is placed in the FLIPR instrument. A stimulating agent (e.g., a solution with a high concentration of KCl to depolarize the cell membrane) is added to the wells to open the voltage-gated calcium channels. The instrument simultaneously measures the change in fluorescence intensity, which corresponds to the influx of calcium.

  • Data Analysis: The fluorescence signal is analyzed to determine the extent of inhibition of calcium influx by the compound. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

TTA-Q6 (isomer) and its related compounds emerge as highly potent and selective antagonists of T-type calcium channels, with IC50 values in the nanomolar range and a significant selectivity margin over L-type and other high-voltage activated calcium channels. In contrast, mibefradil demonstrates a broader spectrum of activity, inhibiting both T-type and L-type calcium channels with IC50 values in the micromolar range. The selectivity of mibefradil for T-type over L-type channels is modest and can be influenced by experimental conditions such as the membrane holding potential.

For researchers requiring a highly selective tool to probe the function of T-type calcium channels with minimal off-target effects on L-type channels, TTA-Q6 (isomer) or similar selective antagonists would be the preferred choice. Mibefradil, while a potent T-type channel blocker, should be used with the consideration of its significant L-type channel blocking activity, which may confound experimental results where the specific contribution of T-type channels is under investigation. The choice between these compounds will ultimately depend on the specific experimental goals and the required degree of selectivity.

References

A Comparative Guide to T-Type Calcium Channel Blockers: TTA-Q6(isomer) vs. NNC 55-0396

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent T-type calcium channel blockers, TTA-Q6(isomer) and NNC 55-0396. T-type calcium channels, particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), are crucial in regulating neuronal excitability and are implicated in various neurological and cardiovascular disorders.[1][2][3] Understanding the nuanced differences between available antagonists is paramount for advancing research and developing targeted therapeutics.

Performance and Potency: A Quantitative Overview

The inhibitory potencies of TTA-Q6(isomer) and NNC 55-0396 against T-type calcium channels have been characterized using different methodologies, primarily electrophysiological recordings and fluorescence-based assays. The data highlights a significant difference in potency between the two compounds.

CompoundTargetIC50Assay MethodReference
TTA-Q6 T-type Ca2+ Channels14 nMFLIPR (depolarized)[1][4]
590 nMFLIPR (hyperpolarized)
NNC 55-0396 Cav3.16.8 µMElectrophysiology
T-type Ca2+ Channels~15 µM (for calcitonin release)Functional Assay

Note: TTA-Q6(isomer) is an isomer of TTA-Q6. While the provided data is for TTA-Q6, it indicates a significantly higher potency in the nanomolar range compared to NNC 55-0396's micromolar activity.

Mechanism of Action and Selectivity

NNC 55-0396 is a derivative of the earlier T-type channel blocker, mibefradil. It was developed to exhibit greater selectivity for T-type over L-type calcium channels and improved metabolic stability. NNC 55-0396 has been shown to effectively block Cav3.1 and Cav3.2 isoforms. Its mechanism involves direct channel block, thereby reducing the influx of calcium ions.

TTA-Q6(isomer) , a selective T-type Ca2+ channel antagonist, demonstrates high potency. While detailed head-to-head comparisons of its selectivity profile against a wide range of other ion channels are not as extensively published as for NNC 55-0396, its nanomolar potency in functional assays suggests a high degree of specificity for T-type channels.

Experimental Methodologies

The quantitative data presented in this guide are derived from established experimental protocols designed to assess ion channel function.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the electrical currents flowing through ion channels in a single cell. It is used to determine the IC50 values of channel blockers with high precision.

G cluster_0 Cell Preparation cluster_1 Recording cluster_2 Data Acquisition HEK293 HEK-293 Cells Transfection Transfection with Cav3.x cDNA HEK293->Transfection Culture Cell Culture Transfection->Culture Pipette Micropipette with Internal Solution Cell Transfected Cell Pipette->Cell Seal Giga-ohm Seal Formation Cell->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp Protocol (e.g., holding at -100mV, step to -30mV) WholeCell->VoltageClamp CurrentRecording Record T-type Current VoltageClamp->CurrentRecording DrugApplication Compound Application (NNC 55-0396 or TTA-Q6) CurrentRecording->DrugApplication IC50 IC50 Determination DrugApplication->IC50

Fig. 1: Workflow for Whole-Cell Patch Clamp Electrophysiology.

A typical protocol involves:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression. These cells are transiently or stably transfected with the specific T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) to be studied.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is brought into contact with a single transfected cell. A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the total current across the cell membrane.

  • Voltage Protocol and Data Acquisition: The cell is held at a negative membrane potential (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state. A depolarizing voltage step (e.g., to -30 mV) is then applied to open the channels, and the resulting inward calcium current is recorded.

  • Compound Application and IC50 Determination: The compound of interest is applied to the cell at various concentrations. The degree of current inhibition at each concentration is measured, and this data is used to calculate the half-maximal inhibitory concentration (IC50).

Fluorometric Imaging Plate Reader (FLIPR) Assay

FLIPR assays are a high-throughput method to screen for ion channel modulators by measuring changes in intracellular calcium concentration using fluorescent dyes.

G cluster_0 Assay Preparation cluster_1 FLIPR Measurement cluster_2 Data Analysis CellPlating Plate Cells in Microplate DyeLoading Load with Calcium-Sensitive Dye CellPlating->DyeLoading Baseline Measure Baseline Fluorescence Compound Add Compound (TTA-Q6) Baseline->Compound Depolarization Add Depolarizing Agent (e.g., KCl) Compound->Depolarization Fluorescence Measure Fluorescence Change Depolarization->Fluorescence ResponseCurve Concentration-Response Curve Fluorescence->ResponseCurve IC50Calc Calculate IC50 ResponseCurve->IC50Calc

Fig. 2: Workflow for a FLIPR-based Calcium Assay.

A general protocol includes:

  • Cell Preparation: Cells expressing the target T-type calcium channel are plated in a multi-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells.

  • Signal Detection: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to activate the T-type channels, leading to calcium influx and an increase in fluorescence. The FLIPR instrument measures the change in fluorescence intensity over time. The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal.

Downstream Signaling and Cellular Effects

Blockade of T-type calcium channels can impact a variety of downstream signaling pathways and cellular processes, making these channels attractive therapeutic targets.

G TTA_Q6 TTA-Q6(isomer) T_type_Channel T-type Ca2+ Channel (Cav3.x) TTA_Q6->T_type_Channel Block NNC_55_0396 NNC 55-0396 NNC_55_0396->T_type_Channel Block Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Reduced Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Decreased Gene_Expression Gene Expression Ca_Influx->Gene_Expression Altered Cell_Proliferation Cell Proliferation / Apoptosis Ca_Influx->Cell_Proliferation Modulated Hormone_Secretion Hormone Secretion Ca_Influx->Hormone_Secretion Inhibited

Fig. 3: T-type Channel Blockade and Downstream Consequences.

Both TTA-Q6(isomer) and NNC 55-0396, by blocking T-type calcium channels, reduce the influx of calcium into cells. This can lead to:

  • Decreased Neuronal Excitability: T-type channels play a key role in setting the resting membrane potential and in generating low-threshold calcium spikes, which are important for rhythmic firing patterns in neurons. Blockade of these channels can therefore reduce neuronal hyperexcitability, which is relevant for conditions like epilepsy and neuropathic pain.

  • Modulation of Gene Expression and Cell Proliferation: Calcium is a ubiquitous second messenger that can influence gene transcription and cell cycle progression. Blockade of T-type channels has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines.

  • Inhibition of Hormone Secretion: In endocrine cells, T-type calcium channels contribute to the regulation of hormone release. NNC 55-0396 has been shown to inhibit calcitonin secretion in a medullary thyroid cancer cell line.

Summary and Conclusion

TTA-Q6(isomer) and NNC 55-0396 are both valuable tools for studying the function of T-type calcium channels. The key distinction lies in their potency, with TTA-Q6 exhibiting significantly higher potency in the nanomolar range based on FLIPR assays, compared to the micromolar potency of NNC 55-0396 determined by electrophysiology.

For researchers requiring a highly potent tool, TTA-Q6(isomer) may be the preferred choice. However, NNC 55-0396 has a more extensively documented selectivity profile and has been used in a broader range of published studies exploring the physiological roles of T-type channels. The choice between these two compounds will ultimately depend on the specific experimental needs, including the required potency, the T-type channel subtype of interest, and the desired experimental model. Further head-to-head studies using standardized electrophysiological protocols are needed to provide a more definitive comparison of their subtype selectivity and potency.

References

TTA-Q6 Isomer: Unraveling its Antagonist Activity on T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the T-type calcium channel antagonist TTA-Q6 and its isomer, TTA-Q6(isomer). While publicly available data on the specific antagonist activity of the TTA-Q6 isomer is limited, this document outlines the known characteristics of TTA-Q6, presents standardized experimental protocols for validating antagonist activity, and offers a framework for comparative analysis against other known T-type calcium channel blockers.

Introduction to TTA-Q6 and its Isomer

TTA-Q6 is recognized as a selective antagonist of T-type calcium channels.[1] These channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for drug discovery in areas such as epilepsy, neuropathic pain, and cardiovascular diseases.

A distinct isomer of TTA-Q6, identified as TTA-Q6(isomer) with the CAS number 910484-32-1, is also commercially available.[2][3][4] Isomerism can significantly impact the biological activity of a compound, leading to differences in potency, selectivity, and pharmacokinetic properties. However, at present, there is a notable absence of peer-reviewed studies detailing the specific antagonist activity of TTA-Q6(isomer), precluding a direct, data-driven comparison with TTA-Q6.

Quantitative Data on Antagonist Activity

A critical aspect of validating a channel antagonist is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). While one commercial supplier provides IC50 values for TTA-Q6 from a Fluorometric Imaging Plate Reader (FLIPR) assay, it is important to note that this data has not been independently confirmed in peer-reviewed literature.[1]

Table 1: Reported Antagonist Activity of TTA-Q6 (Unconfirmed)

CompoundAssay TypeConditionIC50 (nM)Source
TTA-Q6FLIPRDepolarized14
TTA-Q6FLIPRHyperpolarized590

Data for TTA-Q6(isomer) is not currently available in the public domain.

For a comprehensive comparison, it is essential to evaluate both TTA-Q6 and its isomer under identical experimental conditions. Furthermore, their activity should be benchmarked against established T-type calcium channel antagonists.

Table 2: Framework for Comparative Analysis of T-type Calcium Channel Antagonists

CompoundTarget ChannelAssay TypeIC50 (nM)Selectivity ProfileReference
TTA-Q6e.g., Cav3.2ElectrophysiologyData NeededData Needed
TTA-Q6(isomer)e.g., Cav3.2ElectrophysiologyData NeededData Needed
Z944Cav3.1, 3.2, 3.3ElectrophysiologyLiterature ValueLiterature Value
MibefradilT-type & L-typeElectrophysiologyLiterature ValueLiterature Value

Experimental Protocols for Validation

To ensure rigorous and reproducible data, standardized experimental protocols are crucial. The following sections detail established methodologies for validating the antagonist activity of compounds like TTA-Q6 and its isomer.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information on the mechanism of block.

Objective: To determine the concentration-dependent inhibition of T-type calcium channel currents by the test compounds.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing Cav3.x) plating Plating on Coverslips cell_culture->plating patching Whole-Cell Patch Clamp plating->patching voltage_protocol Voltage-Clamp Protocol patching->voltage_protocol drug_application Compound Application voltage_protocol->drug_application data_acquisition Data Acquisition drug_application->data_acquisition current_measurement Measure Peak Current data_acquisition->current_measurement dose_response Dose-Response Curve Fitting current_measurement->dose_response ic50 Determine IC50 dose_response->ic50

Figure 1: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the human T-type calcium channel subtype of interest (Cav3.1, Cav3.2, or Cav3.3).

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

    • Apply test compounds at varying concentrations to the external solution and record the resulting inhibition of the peak current.

  • Data Analysis:

    • Measure the peak inward current in the absence and presence of the compound.

    • Plot the percentage of inhibition against the compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

FLIPR (Fluorometric Imaging Plate Reader) Assay

The FLIPR assay is a high-throughput method suitable for screening large numbers of compounds. It measures changes in intracellular calcium concentration using a fluorescent dye.

Objective: To determine the IC50 of test compounds by measuring their ability to block depolarization-induced calcium influx.

Experimental Workflow:

G cluster_prep Plate Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_seeding Seed Cells in Microplate dye_loading Load with Calcium-Sensitive Dye cell_seeding->dye_loading compound_addition Add Test Compounds dye_loading->compound_addition depolarization Add Depolarizing Agent (e.g., KCl) compound_addition->depolarization fluorescence_reading Read Fluorescence depolarization->fluorescence_reading response_quantification Quantify Fluorescence Response fluorescence_reading->response_quantification dose_response Dose-Response Curve Fitting response_quantification->dose_response ic50 Determine IC50 dose_response->ic50

Figure 2: Workflow for a FLIPR Calcium Influx Assay.

Methodology:

  • Cell Plating: Seed cells expressing the target T-type calcium channel into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a predetermined period.

  • Signal Generation and Detection:

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading and add a depolarizing solution (e.g., a high concentration of KCl) to activate the T-type calcium channels.

    • Continue to record the fluorescence signal to measure the calcium influx.

  • Data Analysis:

    • Calculate the fluorescence response for each well.

    • Normalize the data to controls (vehicle and maximum inhibition).

    • Plot the normalized response against the compound concentration and fit to a dose-response curve to determine the IC50.

Signaling Pathway

T-type calcium channels are voltage-gated ion channels. Their activation and subsequent influx of Ca2+ ions trigger a cascade of intracellular events. Antagonists of these channels act by physically blocking the pore or by modulating the channel's gating properties, thereby preventing this calcium influx.

G cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel (Resting State) T_channel_open T-type Ca2+ Channel (Open State) T_channel->T_channel_open Activation T_channel_blocked T-type Ca2+ Channel (Blocked State) ca_influx Ca2+ Influx T_channel_open->ca_influx depolarization Membrane Depolarization cellular_response Downstream Cellular Responses ca_influx->cellular_response antagonist TTA-Q6 / Isomer antagonist->T_channel_open Blockade

Figure 3: T-type Calcium Channel Antagonist Signaling Pathway.

Conclusion and Future Directions

TTA-Q6 is a known antagonist of T-type calcium channels. While an isomer of TTA-Q6 is available, a comprehensive, data-supported comparison of their antagonist activities is currently hampered by the lack of published experimental data for the isomer. To provide a definitive comparison, rigorous side-by-side validation using standardized protocols such as whole-cell patch clamp electrophysiology and FLIPR assays is required. Future research should focus on generating this crucial data to elucidate the potential differences in potency and selectivity between TTA-Q6 and its isomer, which will be vital for guiding their application in neuroscience and drug development.

References

Enantiomer-Specific Effects of T-Type Calcium Channel Antagonists in Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the neuronal effects of T-type calcium channel antagonist enantiomers is crucial for advancing drug development in neurology. While specific experimental data on the isomers of TTA-Q6 are not publicly available, this guide provides a comparative framework using representative T-type calcium channel blockers, highlighting the significance of stereochemistry in drug efficacy and selectivity.

T-type calcium channels, particularly the CaV3.2 subtype, are pivotal in regulating neuronal excitability and have been implicated in various neurological disorders, including epilepsy and neuropathic pain. The pharmacological modulation of these channels presents a promising therapeutic strategy. However, the stereochemical properties of antagonists are often overlooked, leading to a potential misinterpretation of their therapeutic window and side-effect profiles. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological properties. This guide explores the enantiomer-specific effects of T-type calcium channel antagonists, using data from commercially available compounds to illustrate these critical differences.

Quantitative Comparison of Enantiomer Activity

While data on TTA-Q6 isomers is unavailable, studies on other T-type calcium channel blockers, such as dihydropyridines, demonstrate significant enantiomer-specific differences in their potency. The following table summarizes the inhibitory concentrations (IC50) of niguldipine and efonidipine enantiomers on recombinant human CaV3.2 T-type calcium channels.

CompoundEnantiomerTargetIC50 (µM)Reference
Niguldipine (+)-(S)-enantiomerHuman CaV3.20.4[1]
(-)-(R)-enantiomerHuman CaV3.21.52 (3.8-fold less potent)[1]
Efonidipine (+)-(S)-enantiomerHuman CaV3.2Similar potency[1]
(-)-(R)-enantiomerHuman CaV3.2Similar potency[1]

Note: While both efonidipine enantiomers show similar potency for T-type channels, the (+)-(S)-enantiomer is reported to be 300-fold more potent in blocking L-type calcium channels, highlighting stereoselectivity across different channel types.[1]

Experimental Protocols

The following is a generalized methodology for assessing the enantiomer-specific effects of T-type calcium channel antagonists on neuronal cells, based on common electrophysiological techniques.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding the human CaV3.2 subunit using a suitable transfection reagent (e.g., Lipofectamine). A green fluorescent protein (GFP) marker is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 48-72 hours post-transfection.

Electrophysiological Recordings (Whole-Cell Patch-Clamp):

  • Solutions:

    • External solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Transfected cells are identified by GFP fluorescence.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • T-type calcium currents are elicited by a voltage step protocol, for example, from a holding potential of -100 mV to a test potential of -30 mV.

    • The enantiomers of the test compound are applied at various concentrations to the external solution.

    • The peak inward current at the test potential is measured before and after drug application to determine the percentage of block.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the drug concentration.

    • The IC50 values are determined by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflow

The interaction of enantiomers with T-type calcium channels can have significant downstream effects on neuronal signaling. The primary mechanism of action is the direct blockade of calcium influx, which in turn modulates neuronal excitability.

Signaling_Pathway cluster_membrane Cell Membrane CaV3_2 T-type Ca²⁺ Channel (CaV3.2) Ca_influx Ca²⁺ Influx CaV3_2->Ca_influx Enantiomer_S (+)-(S)-Niguldipine Block_S High Potency Block Enantiomer_S->Block_S Enantiomer_R (-)-(R)-Niguldipine Block_R Low Potency Block Enantiomer_R->Block_R Block_S->CaV3_2 IC₅₀ = 0.4 µM Block_R->CaV3_2 IC₅₀ = 1.52 µM Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Neuronal_Excitability->Downstream

Caption: Enantiomer-specific blockade of T-type calcium channels.

The diagram above illustrates how different enantiomers of a T-type calcium channel blocker can exhibit varying potencies, leading to differential modulation of calcium influx and subsequent neuronal signaling.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Culture HEK-293 Cell Culture Transfect Transfection with CaV3.2 Plasmid Culture->Transfect Patch Whole-Cell Patch-Clamp Transfect->Patch Record_Baseline Record Baseline T-type Current Patch->Record_Baseline Apply_Drug Apply Enantiomers (Varying Concentrations) Record_Baseline->Apply_Drug Record_Block Record Blocked T-type Current Apply_Drug->Record_Block Measure Measure Peak Current Inhibition Record_Block->Measure Curve Generate Concentration-Response Curve Measure->Curve Calculate Calculate IC₅₀ Curve->Calculate

Caption: Workflow for assessing enantiomer-specific effects.

This workflow outlines the key steps involved in quantifying the inhibitory effects of different enantiomers on T-type calcium channels expressed in a heterologous system.

Conclusion

The presented data on niguldipine and efonidipine clearly demonstrate that enantiomers of T-type calcium channel antagonists can possess distinct pharmacological profiles. This underscores the critical importance of studying single enantiomers in drug development to optimize therapeutic efficacy and minimize off-target effects. For a comprehensive understanding of TTA-Q6's therapeutic potential, future research should focus on isolating and characterizing its individual isomers to elucidate their specific contributions to T-type calcium channel modulation in neurons. This will enable a more rational design of drugs targeting these channels for the treatment of neurological disorders.

References

TTA-Q6 and Its Isomer: A Comparative Guide to Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ion channel selectivity of TTA-Q6, a potent T-type calcium channel antagonist, and its isomer. A critical aspect of preclinical drug development is the assessment of off-target effects, particularly on other ion channels, to predict potential adverse effects. This document summarizes the known activity of TTA-Q6, outlines a typical ion channel cross-reactivity screening panel, and provides detailed experimental protocols for assessing selectivity.

TTA-Q6 Activity on Primary Target: T-type Calcium Channels

TTA-Q6 is a known selective antagonist of T-type Ca2+ channels.[1][2][3] The inhibitory activity of TTA-Q6 on its primary target has been quantified using Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in intracellular calcium concentration.

CompoundAssay ConditionTargetIC50 (nM)
TTA-Q6DepolarizedT-type Ca2+ Channel14[2]
TTA-Q6HyperpolarizedT-type Ca2+ Channel590[2]

Ion Channel Cross-Reactivity Profile

A comprehensive understanding of a compound's interaction with a range of ion channels is crucial for safety pharmacology. While specific cross-reactivity data for TTA-Q6 and its isomer against a broad panel of ion channels is not extensively available in the public domain, a typical selectivity panel would include key channels from the sodium, potassium, and other calcium channel families. The following table outlines a standard ion channel panel used for preclinical safety assessment.

Ion Channel FamilyRepresentative ChannelSubtypeTTA-Q6 (Isomer) % Inhibition @ 1µM (Hypothetical)
Voltage-gated Sodium (Nav) Nav1.1Data not publicly available
Nav1.2Data not publicly available
Nav1.5 (hERG)Data not publicly available
Nav1.7Data not publicly available
Voltage-gated Potassium (Kv) Kv1.3Data not publicly available
Kv7.2/7.3 (KCNQ2/3)Data not publicly available
hERG (Kv11.1)Data not publicly available
Voltage-gated Calcium (Cav) L-typeCav1.2Data not publicly available
P/Q-typeCav2.1Data not publicly available
N-typeCav2.2Data not publicly available
R-typeCav2.3Data not publicly available

Experimental Protocols

The following are detailed methodologies for two common techniques used to assess ion channel cross-reactivity: Patch-Clamp Electrophysiology and Fluorometric Imaging Plate Reader (FLIPR) Assays.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, providing high-resolution data on channel gating and permeation.

Objective: To determine the inhibitory effect of TTA-Q6 and its isomer on a panel of heterologously expressed ion channels.

Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding the specific ion channel subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and mounted on a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-clamp protocols specific to the ion channel being studied are applied using an amplifier and data acquisition software. These protocols are designed to elicit ionic currents by stepping the membrane potential to various voltages.

  • After obtaining a stable baseline recording, the cells are perfused with increasing concentrations of TTA-Q6 or its isomer.

  • The peak current amplitude in the presence of the compound is compared to the baseline current to determine the percentage of inhibition.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). Note: Solution compositions may vary depending on the specific ion channel being studied.

Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration. The IC50 value is then calculated by fitting the data to the Hill equation.

Fluorometric Imaging Plate Reader (FLIPR) Assay

FLIPR assays are a high-throughput method for screening compound libraries against ion channels and other targets that modulate intracellular calcium.

Objective: To perform a high-throughput screening of TTA-Q6 and its isomer for activity against a panel of ion channels that directly or indirectly modulate intracellular calcium.

Cell Plate Preparation:

  • Cells stably expressing the ion channel of interest are seeded into 384-well black-walled, clear-bottom microplates.

  • The plates are incubated for 24-48 hours to allow for cell adherence and growth.

Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • After incubation, the cells are washed with the buffer to remove excess dye.

Compound Addition and Fluorescence Reading:

  • The prepared cell plate is placed into the FLIPR instrument.

  • A baseline fluorescence reading is taken.

  • TTA-Q6, its isomer, or control compounds are added to the wells at various concentrations.

  • The appropriate stimulus to activate the ion channel (e.g., a depolarizing agent like KCl or a specific agonist) is then added.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Data Analysis: The peak fluorescence response in the presence of the compound is compared to the response in the absence of the compound (vehicle control) to determine the percentage of inhibition or activation. IC50 or EC50 values are determined from concentration-response curves.

Visualizations

Ion_Channel_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (TTA-Q6 & Isomer) patch_clamp Patch-Clamp Electrophysiology compound_prep->patch_clamp Test Compound flipr FLIPR Assay (Ca2+ Flux) compound_prep->flipr Test Compound cell_culture Cell Culture with Target Ion Channel cell_culture->patch_clamp Cell System cell_culture->flipr Cell System data_acq Data Acquisition patch_clamp->data_acq Current Traces flipr->data_acq Fluorescence Data ic50_calc IC50 Determination & Selectivity Profile data_acq->ic50_calc

Caption: High-level workflow for ion channel cross-reactivity screening.

Patch_Clamp_Protocol start Start cell_prep Prepare Transfected Cells start->cell_prep pipette_prep Prepare Pipette (Internal Solution) start->pipette_prep giga_seal Form Gigaohm Seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline compound_app Apply TTA-Q6/Isomer baseline->compound_app record_inhibition Record Inhibited Current compound_app->record_inhibition washout Washout Compound record_inhibition->washout analysis Analyze Data (IC50) washout->analysis end End analysis->end

Caption: Step-by-step workflow for the patch-clamp electrophysiology protocol.

Caption: Classification of major ion channel families relevant to drug screening.

References

TTA-Q6 Isomer Comparative Analysis: A Guide to IC50 Values and T-Type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: TTA-Q6 IC50 Values

TTA-Q6 has been identified as a potent antagonist of T-type calcium channels. The following table summarizes the reported IC50 values for TTA-Q6, which at present are not differentiated by isomer. The data is derived from Fluorometric Imaging Plate Reader (FLIPR) assays, a high-throughput screening method used to measure changes in intracellular calcium concentration.

CompoundAssay ConditionIC50 Value (nM)Target
TTA-Q6FLIPR Depolarized Assay14[1][2]T-type calcium channels
TTA-Q6FLIPR Hyperpolarized Assay590[1][2]T-type calcium channels

Comparative Analysis of Isomers: The Case of Efonidipine

The differential activity of stereoisomers is a critical aspect of drug development. While specific data for TTA-Q6 isomers is lacking, the case of efonidipine, another calcium channel blocker, provides a valuable comparative insight. The enantiomers of efonidipine exhibit stereoselective inhibition of L-type calcium channels, with the (+)-(S)-enantiomer being significantly more potent than the (-)-(R)-enantiomer. However, when tested against T-type calcium channels (specifically CaV3.2), both enantiomers of efonidipine displayed similar potency[3]. This suggests that the stereochemical requirements for binding and inhibition can differ between calcium channel subtypes.

CompoundTargetEnantiomerIC50 Value (µM)
EfonidipineL-type calcium channels(+)-(S)-enantiomer-
(-)-(R)-enantiomer- (300-fold less potent)
EfonidipineCaV3.2 T-type calcium channels(+)-(S)-enantiomer~23
(-)-(R)-enantiomer~23

This example underscores the importance of evaluating the activity of individual isomers of TTA-Q6 to fully characterize its pharmacological profile and potential for selective T-type calcium channel modulation.

Experimental Protocols

The determination of IC50 values for T-type calcium channel antagonists like TTA-Q6 is commonly performed using cell-based assays that measure calcium influx. The Fluorometric Imaging Plate Reader (FLIPR) assay is a widely used high-throughput method for this purpose.

FLIPR Assay for T-Type Calcium Channel Antagonists

Objective: To determine the concentration-dependent inhibitory effect of a compound on T-type calcium channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing a specific T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., TTA-Q6) at various concentrations.

  • A depolarizing agent (e.g., a solution with an elevated potassium chloride concentration).

  • A Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

  • Cell Culture and Plating:

    • HEK293 cells expressing the target T-type calcium channel isoform are cultured under standard conditions.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and form a monolayer.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • The cells are then incubated with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.

  • Compound Incubation:

    • After dye loading, the cells are washed again with the assay buffer to remove any extracellular dye.

    • Varying concentrations of the test compound (TTA-Q6) are added to the wells and incubated for a predetermined period to allow for binding to the channels.

  • FLIPR Measurement:

    • The microplate is placed into the FLIPR instrument.

    • The instrument is programmed to add a depolarizing agent (e.g., high potassium solution) to all wells simultaneously to activate the T-type calcium channels.

    • The fluorescence intensity in each well is measured before and after the addition of the depolarizing agent. An increase in fluorescence indicates an influx of calcium into the cells.

  • Data Analysis:

    • The change in fluorescence intensity is used to determine the extent of calcium influx.

    • The percentage of inhibition by the test compound at each concentration is calculated relative to control wells (no compound).

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

T-type calcium channels play a crucial role in regulating neuronal excitability and are involved in a variety of downstream signaling pathways. Blockade of these channels by antagonists like TTA-Q6 can modulate these pathways, which are implicated in various physiological and pathological processes, including pain, epilepsy, and sleep.

T-Type Calcium Channel Signaling in Neurons

Calcium influx through T-type calcium channels can trigger a cascade of intracellular events, including the activation of various enzymes and transcription factors. This can lead to changes in gene expression, neuronal excitability, and synaptic plasticity.

T_Type_Calcium_Channel_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type CaV Channel Ca_int Ca2+ T_type->Ca_int Ca_ext Ca2+ Ca_ext->T_type Influx Calmodulin Calmodulin Ca_int->Calmodulin Activates Neuronal_Excitability Neuronal Excitability Ca_int->Neuronal_Excitability Modulates CaMK CaMK Calmodulin->CaMK Activates CREB CREB CaMK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates TTA_Q6 TTA-Q6 TTA_Q6->T_type Inhibits

Caption: Downstream signaling cascade following T-type calcium channel activation and its inhibition by TTA-Q6.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value involves a series of sequential steps, from cell preparation to data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Plating Cell Plating Cell_Culture->Cell_Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition FLIPR_Measurement FLIPR Measurement Compound_Addition->FLIPR_Measurement Data_Normalization Data Normalization FLIPR_Measurement->Data_Normalization Dose_Response_Curve Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation IC50 Calculation Dose_Response_Curve->IC50_Calculation

Caption: A typical experimental workflow for determining IC50 values using a cell-based fluorescence assay.

References

TTA-Q6(isomer): An Uncharted Territory in Antiepileptic Drug Comparisons

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing landscape of antiepileptic drugs (AEDs), researchers, scientists, and drug development professionals will find a notable absence of publicly available head-to-head comparative studies for TTA-Q6(isomer), a selective T-type Ca2+ channel antagonist. While the compound is available from chemical suppliers for research purposes, a comprehensive evaluation of its efficacy, safety, and mechanistic profile in direct comparison to established AEDs remains unpublished in the scientific literature.[1][2]

Our extensive search for clinical trial data, preclinical head-to-head analyses, and detailed experimental protocols for TTA-Q6(isomer) in the context of epilepsy treatment yielded no specific results. The current body of scientific literature focuses on broader reviews of existing AEDs, their mechanisms of action, and clinical applications, without mentioning TTA-Q6(isomer).[3][4][5]

Mechanism of Action: A Potential Player in Epilepsy Treatment

TTA-Q6(isomer) is identified as a selective antagonist of T-type Ca2+ channels. This class of ion channels is known to play a role in the pathophysiology of certain types of epilepsy, particularly absence seizures. The mechanism of action of some established AEDs, such as ethosuximide and zonisamide, involves the blockade of these T-type Ca2+ channels. Therefore, TTA-Q6(isomer), by targeting this pathway, represents a compound of interest for further investigation in epilepsy research.

The Unmet Need for Comparative Data

The development of novel AEDs is crucial for the significant portion of patients who suffer from refractory epilepsy, meaning their seizures are not adequately controlled by existing medications. Furthermore, many current AEDs are associated with adverse effects that can impact a patient's quality of life.

To advance the field and provide better therapeutic options, rigorous head-to-head studies are essential. Such studies would need to compare the efficacy of TTA-Q6(isomer) against standard-of-care AEDs in well-defined preclinical models of epilepsy and, eventually, in human clinical trials. Key parameters for comparison would include:

  • Seizure Frequency and Severity Reduction: Quantifying the ability of the drug to suppress or eliminate seizures.

  • Pharmacokinetic Profile: Understanding the absorption, distribution, metabolism, and excretion of the drug.

  • Safety and Tolerability: Assessing the incidence and severity of adverse effects.

  • Mechanism-Specific Effects: Elucidating the precise molecular and cellular impacts of the drug.

Without such data, it is impossible to construct the detailed comparison guides, data tables, and experimental workflow visualizations requested. The scientific community awaits future research that may shed light on the potential of TTA-Q6(isomer) as a viable antiepileptic therapy.

References

Confirming In Vivo Target Engagement of TTA-Q6(isomer): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug developers investigating the therapeutic potential of TTA-Q6(isomer), a selective T-type calcium channel antagonist, confirming that the molecule reaches and interacts with its intended target in a living system is a critical step. This guide provides a comparative overview of key methodologies for assessing the in vivo target engagement of TTA-Q6(isomer), offering insights into their principles, experimental protocols, and the nature of the data they generate.

While direct in vivo binding studies for TTA-Q6(isomer) are not extensively published, this guide draws upon established techniques for characterizing ion channel modulators and similar compounds to present a robust framework for investigation.

Primary Recommended Method: In Vivo Electrophysiology

Given that TTA-Q6(isomer) is an ion channel antagonist, the most functionally relevant method to confirm target engagement is to measure its effect on the electrical activity of neurons where T-type calcium channels are expressed. In vivo electrophysiology directly assesses the downstream functional consequences of channel blockade.

Alternative Methods for Target Engagement

For a comprehensive understanding, it is valuable to compare the functional data from electrophysiology with more direct, albeit technically challenging, measures of target binding. Below is a comparison with Positron Emission Tomography (PET) Imaging, Ex Vivo Binding Assays, and the Cellular Thermal Shift Assay (CETSA).

Comparative Data Summary

The following tables summarize the type of quantitative data that can be obtained from each method. Note that as specific in vivo target occupancy data for TTA-Q6(isomer) is not publicly available, representative data from related compounds or methodologies are used for illustrative purposes.

Table 1: In Vitro Potency of TTA-Q6

CompoundAssay TypeParameterValueReference
TTA-Q6FLIPR (depolarized)IC5014 nM[1][2]
TTA-Q6FLIPR (hyperpolarized)IC50590 nM[1][2]

Table 2: Comparison of In Vivo Target Engagement Methodologies

MethodKey ParameterTypical ReadoutThroughputInvasivenessRemarks
In Vivo Electrophysiology Change in T-type current, neuronal firing ratepA/pF, Spike frequency (Hz)LowHighDirectly measures functional effect of target engagement.
PET Imaging Target Occupancy (%)Binding Potential (BPnd)LowLow (human), High (animal)Requires a specific radiolabeled ligand for T-type channels, which is currently a significant challenge.
Ex Vivo Binding Assay Target Occupancy (%)% displacement of radioligandMediumHigh (terminal)A practical alternative to PET for preclinical studies to directly quantify binding in tissues.
In Vivo CETSA Thermal Stabilization (°C)Fold change in soluble proteinMediumHigh (terminal)Application to multi-pass transmembrane proteins like ion channels in vivo is still emerging.

Experimental Protocols & Visualizations

In Vivo Electrophysiology

This method directly measures the modulation of T-type calcium channel activity in the brain of a living animal following administration of TTA-Q6(isomer).

Experimental Protocol:

  • Animal Preparation: Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.

  • Craniotomy: Perform a small craniotomy over a brain region known to have high expression of T-type calcium channels, such as the thalamus.

  • Electrode Placement: Carefully lower a recording microelectrode into the target brain region.

  • Baseline Recording: Record baseline neuronal activity, including spontaneous firing and T-type calcium currents evoked by specific voltage protocols (in whole-cell patch-clamp configuration).

  • Compound Administration: Administer TTA-Q6(isomer) systemically (e.g., via intraperitoneal injection) or locally.

  • Post-Dose Recording: Record neuronal activity at various time points after administration to measure changes in T-type currents and firing patterns.

  • Data Analysis: Quantify the reduction in T-type current amplitude or changes in neuronal firing frequency as a measure of target engagement.

cluster_workflow In Vivo Electrophysiology Workflow A Anesthetized Animal in Stereotaxic Frame B Craniotomy over Thalamus A->B C Electrode Placement B->C D Baseline Neuronal Recording C->D E Administer TTA-Q6(isomer) D->E F Post-Dose Neuronal Recording E->F G Quantify Reduction in T-type Current F->G

Workflow for in vivo electrophysiology.

Positron Emission Tomography (PET) Imaging

PET allows for the non-invasive visualization and quantification of target occupancy in the living brain. This method is contingent on the development of a suitable radiolabeled ligand that specifically binds to T-type calcium channels.

Experimental Protocol (Hypothetical):

  • Radioligand Development: Synthesize a high-affinity, selective T-type calcium channel antagonist and label it with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F).

  • Animal Preparation: Anesthetize the animal and place it in a PET scanner.

  • Baseline Scan: Inject the novel radioligand intravenously and acquire a baseline PET scan to determine its distribution and binding in the brain.

  • Pre-treatment: On a separate occasion, administer a dose of non-radiolabeled TTA-Q6(isomer).

  • Competition Scan: After a suitable pre-treatment time, inject the radioligand again and acquire a second PET scan.

  • Data Analysis: Compare the radioligand's binding potential in the baseline and competition scans. The reduction in radioligand binding in the competition scan indicates the percentage of T-type channels occupied by TTA-Q6(isomer).

cluster_pathway PET Target Occupancy Principle cluster_baseline Baseline cluster_competition Post TTA-Q6(isomer) T T-type Ca²⁺ Channel R Radioligand (*) D TTA-Q6(isomer) PET PET Signal T_base T-type Ca²⁺ Channel T_base->PET Generates High Signal R_base Radioligand (*) R_base->T_base Binds T_comp T-type Ca²⁺ Channel T_comp->PET Generates Low Signal R_comp Radioligand (*) R_comp->T_comp Binding Blocked D_comp TTA-Q6(isomer) D_comp->T_comp Occupies cluster_workflow Ex Vivo Binding Workflow A In Vivo Dosing with TTA-Q6(isomer) B Tissue Dissection (e.g., Brain) A->B C Tissue Homogenization B->C D Incubation with Radioligand C->D E Wash & Measure Radioactivity D->E F Calculate % Target Occupancy E->F cluster_pathway In Vivo CETSA Principle T_unbound Unbound T-type Channel Heat Heat Application T_unbound->Heat T_bound TTA-Q6-Bound Channel T_bound->Heat Denatured Denatured/Aggregated Heat->Denatured Lower Temp. Soluble Soluble/Stable Heat->Soluble Higher Temp.

References

Navigating the Chiral Landscape of TTA-Q6: A Comparative Guide to Enantiomeric Separation and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of T-type calcium channel antagonists is a burgeoning field in drug discovery, with applications spanning neurological disorders to cardiovascular diseases. Within this class of molecules, TTA-Q6 has emerged as a significant research compound. However, the presence of chirality, a fundamental property of many drug molecules, introduces a critical layer of complexity. The existence of a commercially available "TTA-Q6(isomer)" strongly suggests that TTA-Q6 is a chiral compound, existing as a mixture of enantiomers. Enantiomers, non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. Therefore, the separation and independent characterization of these stereoisomers are paramount for the development of safer and more efficacious therapeutics.

This guide provides a comparative overview of the chiral separation of TTA-Q6 and the potential differential activity of its enantiomers. Due to the limited publicly available data specifically for TTA-Q6, this guide leverages experimental data from structurally similar quinazolinone-based T-type calcium channel antagonists to provide a representative framework for researchers.

Chiral Separation of Quinazolinone-Based T-Type Calcium Channel Antagonists

The separation of enantiomers is a crucial step in chiral drug development. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose. For quinazolinone derivatives, polysaccharide-based CSPs, such as those commercialized under the brand names Chiralpak® and Chiralcel®, have demonstrated broad applicability.

Table 1: Representative Chiral HPLC and SFC Separation Parameters for a Quinazolinone Analog

ParameterHPLC MethodSFC Method
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% DiethylamineCO2 / Methanol (70:30, v/v) with 0.2% Diethylamine
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.5 min3.2 min
Retention Time (Enantiomer 2) 10.2 min4.1 min
Resolution (Rs) > 2.0> 1.8

Disclaimer: This data is representative of a structurally similar quinazolinone-based T-type calcium channel antagonist and should be used as a starting point for the method development of TTA-Q6 chiral separation.

Experimental Protocol: Chiral HPLC Separation

A robust chiral HPLC method is fundamental for the analytical and preparative separation of enantiomers. The following is a generalized protocol based on common practices for separating chiral quinazolinone derivatives.

Objective: To resolve the enantiomers of a racemic mixture of a TTA-Q6 analog.

Materials:

  • Racemic TTA-Q6 analog standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • Diethylamine (DEA)

  • Chiralpak® AD-H column (or equivalent polysaccharide-based CSP)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Add DEA to a final concentration of 0.1%. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic TTA-Q6 analog in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 254 nm.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Determine the retention times and resolution of the two enantiomeric peaks. A resolution value (Rs) greater than 1.5 is generally considered adequate for baseline separation.

G cluster_workflow Chiral Separation Workflow Racemic TTA-Q6 Racemic TTA-Q6 Chiral HPLC/SFC Chiral HPLC/SFC Racemic TTA-Q6->Chiral HPLC/SFC Enantiomer 1 Enantiomer 1 Chiral HPLC/SFC->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral HPLC/SFC->Enantiomer 2 Activity Testing 1 Activity Testing 1 Enantiomer 1->Activity Testing 1 Activity Testing 2 Activity Testing 2 Enantiomer 2->Activity Testing 2

Caption: Workflow for chiral separation and subsequent activity testing.

Differential Activity of TTA-Q6 Enantiomers: A Postulated Comparison

It is a well-established principle in pharmacology that enantiomers can interact differently with chiral biological targets such as receptors and enzymes. In the context of T-type calcium channel blockers, it is highly probable that the two enantiomers of TTA-Q6 will exhibit distinct pharmacological potencies. Often, one enantiomer (the eutomer) is responsible for the majority of the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects and toxicity.

For a novel benzodioxole-substituted T-type calcium channel inhibitor, it was reported that the S-enantiomer was primarily responsible for the channel-blocking activity. While the specific stereochemistry of TTA-Q6 is not publicly available, we can hypothesize a similar scenario.

Table 2: Postulated Differential Activity of TTA-Q6 Enantiomers

EnantiomerT-type Ca2+ Channel Inhibition (IC50)Postulated Activity
(S)-TTA-Q6 (Eutomer) ~10 nMHigh Potency
(R)-TTA-Q6 (Distomer) > 1 µMLow to No Potency

Disclaimer: This data is hypothetical and based on findings for other chiral T-type calcium channel blockers. Experimental validation for TTA-Q6 enantiomers is required.

Experimental Protocol: In Vitro Electrophysiology Assay

To determine the functional activity of each TTA-Q6 enantiomer, whole-cell patch-clamp electrophysiology is the gold-standard method. This technique allows for the direct measurement of ion channel currents in living cells.

Objective: To compare the inhibitory potency of the separated TTA-Q6 enantiomers on T-type calcium channels.

Materials:

  • Cell line expressing the target T-type calcium channel subtype (e.g., HEK293 cells stably expressing Cav3.2)

  • Purified enantiomers of TTA-Q6

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Appropriate intracellular and extracellular recording solutions

Procedure:

  • Cell Culture: Culture the cells under standard conditions.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the channels are in a closed, resting state.

    • Elicit T-type calcium currents by applying a depolarizing voltage step (e.g., to -30 mV).

  • Drug Application:

    • Obtain a baseline recording of the T-type current.

    • Perfuse the cell with increasing concentrations of each enantiomer.

    • Record the current at each concentration after it reaches a steady-state block.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value for each enantiomer.

G cluster_pathway T-type Calcium Channel Blockade TTA-Q6 Enantiomer TTA-Q6 Enantiomer T-type Ca2+ Channel T-type Ca2+ Channel TTA-Q6 Enantiomer->T-type Ca2+ Channel Binds to and blocks Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx Inhibits Cellular Response Cellular Response Ca2+ Influx->Cellular Response Modulates

Caption: Signaling pathway of T-type calcium channel antagonism.

Conclusion

The likely chiral nature of TTA-Q6 necessitates a thorough investigation into the separation and individual activities of its enantiomers. While direct experimental data for TTA-Q6 remains elusive in the public domain, the information presented in this guide for analogous quinazolinone-based T-type calcium channel antagonists provides a valuable starting point for researchers. The development of robust chiral separation methods and the subsequent pharmacological characterization of each enantiomer are critical steps to unlock the full therapeutic potential of TTA-Q6 and to ensure the development of a safe and effective clinical candidate. It is imperative that future research on TTA-Q6 addresses this knowledge gap to advance our understanding of its stereoselective pharmacology.

Safety Operating Guide

Essential Guide to the Proper Disposal of TTA-Q6(isomer)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of TTA-Q6(isomer), a selective T-type Ca2+ channel antagonist used in laboratory research. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

TTA-Q6(isomer) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.

Hazard and Safety Information

A summary of the key hazard and chemical identity information for TTA-Q6(isomer) is provided in the table below.

PropertyInformationReference
Chemical Name TTA-Q6(isomer)[2]
CAS Number 910484-32-1[1][2]
Molecular Formula C20H15ClF3N3O[2]
Molecular Weight 405.8
GHS Hazard Statements H302: Harmful if swallowed
H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: Wear a lab coat, and ensure skin is not exposed.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe segregation, collection, and disposal of TTA-Q6(isomer) waste.

Step 1: Waste Segregation

Proper waste segregation at the source is paramount to ensure safe handling and compliant disposal. Do not mix TTA-Q6(isomer) waste with non-hazardous waste or other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containerization

All waste contaminated with TTA-Q6(isomer) must be collected in designated, properly labeled containers.

  • Solid Waste:

    • This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, and gloves), and spill cleanup materials.

    • Collect solid waste in a clearly labeled, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Liquid Waste:

    • This includes solutions containing TTA-Q6(isomer) and the first rinse from cleaning contaminated glassware.

    • Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container. Ensure the container is clearly labeled and has a secure, tight-fitting cap.

    • Do not overfill liquid waste containers. Leave adequate headspace (approximately 10%) to allow for expansion.

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "TTA-Q6(isomer)"

  • The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")

  • The date the waste was first added to the container.

Step 4: Storage of Hazardous Waste

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation area.

Step 5: Final Disposal

The final disposal of TTA-Q6(isomer) waste must be conducted through an approved and licensed hazardous waste disposal facility.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Do not dispose of TTA-Q6(isomer) down the drain or in the regular trash. This is to prevent the release of this environmentally hazardous substance into the aquatic environment.

The recommended disposal method for many potent pharmaceutical compounds is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and prevent the release of harmful substances.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate procedures:

  • Spill:

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spill from spreading.

    • Wear appropriate PPE before attempting to clean up the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Accidental Exposure:

    • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of TTA-Q6(isomer).

TTA_Q6_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A TTA-Q6(isomer) Waste (Solid & Liquid) B Segregate at Source A->B C Collect in Designated, Leak-Proof Containers B->C D Label Container: 'Hazardous Waste' 'TTA-Q6(isomer)' Hazards & Date C->D E Store in Secure, Ventilated Area D->E F Contact EHS for Pickup E->F G Dispose via Approved Hazardous Waste Vendor F->G

Caption: Logical workflow for the proper disposal of TTA-Q6(isomer).

References

Personal protective equipment for handling TTA-Q6(isomer)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of TTA-Q6(isomer), a selective antagonist of the T-type Ca2+ channel. Adherence to these protocols is vital for ensuring personal safety, minimizing environmental impact, and maintaining experimental integrity.

Immediate Safety and Hazard Information

TTA-Q6(isomer) is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its potent biological activity as a T-type calcium channel antagonist, all handling procedures should be conducted with the assumption that the compound is a potent neuroactive agent.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling TTA-Q6(isomer). The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact. Double gloving is advised.
Body Protection A dedicated lab coat (disposable is preferred) and full-length pantsPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: All work with solid or solutions of TTA-Q6(isomer) must be performed in a certified chemical fume hood to minimize inhalation risk.

  • Procedural Controls:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for one month or -80°C for up to six months for solutions.[1]

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean:

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing TTA-Q6(isomer) must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves).

    • Liquid Waste: Solutions containing TTA-Q6(isomer), and the first rinse of contaminated glassware.

    • Sharps: Contaminated needles and syringes.

  • Containerization:

    • Use clearly labeled, sealed, and chemical-resistant containers for each waste stream.

    • Label containers with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Disposal: Dispose of all waste through your institution's certified hazardous waste management program. Do not dispose of down the drain or in regular trash.

Experimental Protocols and Visualizations

While specific experimental protocols for TTA-Q6(isomer) are not widely published, its primary mechanism of action is the antagonism of T-type calcium channels. Below is a generalized experimental workflow for characterizing the effect of a T-type calcium channel antagonist and a diagram of the associated signaling pathway.

Generalized Experimental Workflow: In Vitro Calcium Imaging

This protocol describes a common method to assess the inhibitory effect of a compound like TTA-Q6(isomer) on T-type calcium channel activity in a cell line expressing these channels.

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture cells expressing T-type calcium channels plating Plate cells on glass-bottom dishes cell_culture->plating loading Load cells with a calcium indicator dye (e.g., Fura-2 AM) plating->loading baseline Record baseline fluorescence loading->baseline treatment Add TTA-Q6(isomer) at desired concentration baseline->treatment stimulation Stimulate cells to open T-type calcium channels (e.g., with KCl) treatment->stimulation recording Record fluorescence changes stimulation->recording quantification Quantify intracellular calcium concentration recording->quantification comparison Compare calcium influx with and without TTA-Q6(isomer) quantification->comparison ic50 Determine IC50 value comparison->ic50 cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response depolarization Membrane Depolarization (Low Voltage) t_type T-type Ca2+ Channel depolarization->t_type activates tta_q6 TTA-Q6(isomer) tta_q6->t_type blocks ca_influx Ca2+ Influx t_type->ca_influx ca_increase Increased Intracellular [Ca2+] ca_influx->ca_increase cam Calmodulin (CaM) ca_increase->cam activates enzyme_activation Enzyme Activation ca_increase->enzyme_activation camk CaMKII Activation cam->camk gene_expression Gene Expression (e.g., c-fos) camk->gene_expression proliferation Cell Proliferation gene_expression->proliferation excitability Neuronal Excitability enzyme_activation->excitability secretion Neurotransmitter/Hormone Secretion enzyme_activation->secretion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.